molecular formula C11H12O B1383207 4-(Bicyclo[1.1.1]pentan-1-yl)phenol CAS No. 1823939-03-2

4-(Bicyclo[1.1.1]pentan-1-yl)phenol

Cat. No.: B1383207
CAS No.: 1823939-03-2
M. Wt: 160.21 g/mol
InChI Key: CWEMDMRHGJZJIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bicyclo[1.1.1]pentan-1-yl)phenol is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-bicyclo[1.1.1]pentanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-10-3-1-9(2-4-10)11-5-8(6-11)7-11/h1-4,8,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEMDMRHGJZJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a paramount structural motif in modern medicinal chemistry, primarily serving as a saturated, three-dimensional bioisostere for the para-substituted phenyl ring. This guide provides a comprehensive technical overview of the molecular structure and conformational properties of 4-(bicyclo[1.1.1]pentan-1-yl)phenol, a quintessential example of an aryl-BCP derivative. We will delve into the unique structural rigidity of the BCP cage, the conformational preferences around the crucial aryl-BCP bond, and the spectroscopic signatures that define this molecule. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantageous physicochemical properties of the BCP scaffold in their own research.

Introduction: The Rise of the Bicyclo[1.1.1]pentane Scaffold in Drug Discovery

The principle of "escaping from flatland" has become a guiding tenet in contemporary drug design, advocating for the incorporation of greater three-dimensionality into molecular scaffolds.[1] This strategic shift aims to improve key pharmacological properties such as solubility, metabolic stability, and target engagement, while navigating the often-crowded intellectual property landscape of traditional aromatic structures. The bicyclo[1.1.1]pentane (BCP) cage has distinguished itself as a highly effective non-classical bioisostere for the para-substituted phenyl ring.[2] Its rigid, propeller-like structure maintains the critical exit vectors of a 1,4-disubstituted arene while introducing a saturated, sp³-rich core.[2] This substitution can lead to marked improvements in a compound's physicochemical profile, including enhanced aqueous solubility and greater resistance to metabolic oxidation by cytochrome P450 enzymes.[3]

This compound serves as a foundational model for understanding the interplay between the rigid BCP core and an appended aromatic system. A thorough comprehension of its molecular architecture and conformational dynamics is essential for rationally designing next-generation therapeutics that incorporate this valuable scaffold.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by two key components: the highly strained and rigid bicyclo[1.1.1]pentane cage and the planar phenol ring, connected by a single carbon-carbon bond.

The Bicyclo[1.1.1]pentane Core: A Rigid Framework

The BCP cage is a unique structural entity composed of five carbon atoms arranged in a propeller-like geometry. This arrangement results in significant ring strain, which in turn imparts a high degree of rigidity. The bridgehead carbons (C1 and C3) are inverted, and the three methylene bridges create a highly constrained system. This inherent rigidity is a cornerstone of its utility as a bioisostere, as it locks the substituents at the 1 and 3 positions into a fixed spatial orientation, mimicking the linear trajectory of a para-substituted benzene ring.

Conformational Analysis: Rotation Around the Aryl-BCP Bond

A critical aspect of the conformational analysis of this compound is the rotation around the single bond connecting the BCP bridgehead carbon to the phenyl ring. Unlike the relatively free rotation observed in many biaryl systems, the steric bulk and unique geometry of the BCP cage impose a significant barrier to rotation.

Computational studies on related aryl-BCP systems have revealed a substantial energetic penalty for rotation away from the lowest-energy conformation. A recent study calculated a rotational barrier (ΔG‡) of 26.0 kcal/mol for a similar BCP-aryl bond, indicating that interconversion between conformers is slow at room temperature.[3] This high rotational barrier effectively locks the relative orientation of the phenol ring and the BCP cage, leading to a well-defined three-dimensional structure. This conformational restriction is a key differentiator from the more flexible phenyl ring it often replaces and can have profound implications for target binding and overall molecular properties.

The workflow for a typical computational analysis of this rotational barrier is outlined below:

G cluster_0 Computational Workflow for Rotational Barrier Calculation start Define Initial Geometry of This compound opt Geometry Optimization (e.g., DFT with appropriate basis set) start->opt Initial structure scan Potential Energy Surface Scan: Rotate dihedral angle of Aryl-BCP bond opt->scan Optimized minima ts_search Transition State Search (e.g., QST2/QST3 or Berny algorithm) scan->ts_search Identify approximate transition state freq Frequency Calculation to confirm transition state and minima ts_search->freq Optimized transition state energy Calculate Rotational Barrier (ΔG‡) freq->energy Vibrational frequencies and zero-point energies

Caption: Workflow for calculating the rotational barrier of the Aryl-BCP bond.

Synthesis of this compound

The synthesis of BCP derivatives, including this compound, predominantly relies on the reactivity of the highly strained intermediate, [1.1.1]propellane . This molecule readily undergoes radical addition across its central C1-C3 bond, providing a versatile entry point to 1,3-disubstituted BCPs.

General Synthetic Strategy

A common and effective approach involves the in situ generation of [1.1.1]propellane followed by its reaction with a suitable aryl precursor. For the synthesis of this compound, this would typically involve the reaction of [1.1.1]propellane with a 4-hydroxyphenyl radical precursor or a related protected derivative.

The overall synthetic logic is depicted in the following diagram:

G cluster_1 General Synthetic Approach start_mat 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane propellane [1.1.1]Propellane (in situ) start_mat->propellane Reaction with alkyllithium reagent radical_addition Radical Addition propellane->radical_addition aryl_precursor 4-Iodophenol (or protected derivative) aryl_precursor->radical_addition product This compound radical_addition->product Formation of Aryl-BCP bond

Caption: Synthetic pathway to this compound.

Representative Experimental Protocol

The following protocol is a representative, multi-step procedure adapted from established methodologies for the synthesis of BCP derivatives.[4][5] Note: This procedure involves hazardous reagents and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Step 1: Generation of [1.1.1]Propellane Solution

  • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, an addition funnel, and an argon inlet, add 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in anhydrous diethyl ether.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of methyllithium in diethyl ether via the addition funnel while maintaining the temperature at -78 °C.

  • After the addition is complete, stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1.5 hours.

  • The resulting solution of [1.1.1]propellane is used directly in the next step.

Step 2: Radical Addition to form the Aryl-BCP Linkage

  • In a separate flask under an inert atmosphere, dissolve 4-iodophenol (or a protected version such as 4-iodoanisole) in a suitable solvent (e.g., THF or dioxane).

  • To this solution, add a radical initiator (e.g., AIBN or via photoredox catalysis) and the previously prepared [1.1.1]propellane solution.

  • The reaction may require heating or irradiation with visible light, depending on the chosen initiation method.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica gel. If a protected phenol was used, a subsequent deprotection step (e.g., with BBr₃ for a methoxy group) is required to yield the final product, this compound.

Spectroscopic and Physicochemical Properties

The unique structure of this compound gives rise to distinct spectroscopic and physicochemical properties.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic signals for both the BCP cage and the phenol ring.

  • ¹H NMR: The six methylene protons on the BCP cage typically appear as a sharp singlet due to the high symmetry of the molecule. The bridgehead proton is not present as it is substituted. The aromatic protons of the para-substituted phenol ring will appear as two distinct doublets in the aromatic region of the spectrum.

  • ¹³C NMR: The BCP cage will exhibit signals for the bridgehead carbons and the methylene carbons. The quaternary bridgehead carbon attached to the phenol ring will have a characteristic chemical shift, as will the other bridgehead carbon. The six methylene carbons are equivalent and will give rise to a single signal. The phenol ring will show the expected four signals for the para-substituted aromatic system.

Physicochemical Properties

The incorporation of the BCP moiety significantly influences the physicochemical properties of the molecule compared to its planar analogue, 4-biphenylol.

PropertyThis compound (Predicted)Justification
Molecular Weight 160.21 g/mol [1]
XlogP3 2.5The sp³-rich BCP core is less lipophilic than a phenyl ring, generally leading to a lower logP.
Aqueous Solubility Increased compared to 4-biphenylolThe disruption of planarity by the BCP cage can reduce crystal packing efficiency and improve solvation.[3]
Metabolic Stability Increased compared to 4-biphenylolThe saturated C-H bonds of the BCP cage are less susceptible to oxidative metabolism than the C-H bonds of an aromatic ring.[3]

Conclusion

This compound stands as a testament to the power of three-dimensional thinking in molecular design. Its rigid bicyclic core provides a stable and predictable scaffold that effectively mimics the key spatial arrangement of a para-substituted phenyl ring while offering a host of advantageous physicochemical properties. The high rotational barrier of the aryl-BCP bond further defines its conformation, making it a reliable building block for constructing complex molecular architectures. As the drive to "escape from flatland" continues to shape the future of drug discovery, a deep understanding of the structure, conformation, and synthesis of foundational BCP derivatives like this compound will remain indispensable for researchers in the field.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Levin, M. D., Kaszynski, P., & Michl, J. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses, 77, 249.
  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9438–9451.
  • Measom, N. D., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 8(1), 43–48.
  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424.
  • Wiberg, K. B., & Waddell, S. T. (1990). [1.1.1]Propellane. Organic Syntheses, 69, 220.
  • Goh, Y. L., et al. (2017). Toward Resolving the Resveratrol Conundrum: Synthesis and in Vivo Pharmacokinetic Evaluation of BCP–Resveratrol. ACS Medicinal Chemistry Letters, 8(5), 516–520.
  • Ratni, H., et al. (2018). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 9(5), 758–766.

Sources

An In-depth Technical Guide to the Spectroscopic Data of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a compelling bioisostere for the para-substituted phenyl ring in medicinal chemistry. Its rigid, three-dimensional structure offers an escape from "flatland," often leading to improved physicochemical properties such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity. This guide provides a detailed technical overview of the expected spectroscopic data for a key BCP-containing building block, 4-(Bicyclo[1.1.1]pentan-1-yl)phenol, to aid researchers in its synthesis, identification, and application in drug discovery programs.

Molecular Structure and Key Features

This compound possesses a unique architecture, combining the strained, cage-like BCP core with a phenolic moiety. This juxtaposition dictates its distinctive spectroscopic fingerprint.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of BCP-containing molecules. The rigid and symmetrical nature of the BCP cage gives rise to characteristic chemical shifts and coupling patterns.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple and highly informative.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
Phenolic OH4.5 - 5.5Broad singlet1HChemical shift is concentration and solvent dependent.
Aromatic (ortho to BCP)~7.20Doublet2HExpected to be downfield due to the electron-donating effect of the hydroxyl group.
Aromatic (meta to BCP)~6.80Doublet2HExpected to be upfield due to the electron-donating effect of the hydroxyl group.
BCP CH (methine)~2.50Singlet1HThe bridgehead proton adjacent to the phenyl ring.
BCP CH₂ (methylene)~2.10Singlet6HThe six equivalent methylene protons of the BCP cage.

Causality Behind Expected Shifts:

  • The BCP cage protons are expected to resonate in the aliphatic region, with the bridgehead proton being slightly more deshielded due to its proximity to the aromatic ring. The six methylene protons are equivalent due to the C₃ rotational symmetry of the BCP core and will appear as a sharp singlet. This is a hallmark of the 1-substituted BCP scaffold.

  • The aromatic protons will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the hydroxyl group will be shielded and appear at a lower chemical shift compared to those meta to it.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

Carbon Expected Chemical Shift (δ, ppm) Notes
Phenolic C-OH150 - 155The carbon atom directly attached to the hydroxyl group.
Aromatic C (ipso to BCP)135 - 140The quaternary carbon of the phenyl ring attached to the BCP cage.
Aromatic CH (ortho to BCP)~128
Aromatic CH (meta to BCP)~115Shielded by the hydroxyl group.
BCP C (bridgehead, quaternary)45 - 50The quaternary bridgehead carbon attached to the phenyl ring.
BCP C (bridgehead, tertiary)30 - 35The tertiary bridgehead carbon.
BCP CH₂ (methylene)50 - 55The six equivalent methylene carbons of the BCP cage.

Trustworthiness of Predictions: These predictions are based on the analysis of spectroscopic data for various BCP derivatives reported in the literature. For instance, in 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one), the BCP methylene carbons appear around δ 51.9 ppm, and the bridgehead carbons are at δ 43.3 ppm.[1] The electronic effects of the phenol group are well-established and have been factored into these estimations.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in this compound.

Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
O-H Stretch (Phenolic)3200 - 3600Strong, BroadThe broadness is due to hydrogen bonding.
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic, BCP)2850 - 3000Medium
C=C Stretch (Aromatic)1500 - 1600Medium to Strong
C-O Stretch (Phenolic)1200 - 1260Strong

The presence of a strong, broad absorption in the 3200-3600 cm⁻¹ region is a definitive indicator of the phenolic hydroxyl group. The aliphatic C-H stretches from the BCP cage will be distinct from the aromatic C-H stretches.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide fragmentation patterns useful for structural confirmation.

Technique Expected m/z Notes
High-Resolution MS (HRMS)Calculated for C₁₁H₁₂O: [M+H]⁺ = 161.0961Provides the exact mass, confirming the elemental composition.
Electron Ionization (EI-MS)M⁺ at m/z = 160The molecular ion peak is expected to be prominent.

Expected Fragmentation Pattern: Under EI conditions, fragmentation of the BCP core is likely. Key fragments could include the loss of ethylene (C₂H₄) or other small neutral molecules from the cage. The benzylic-like bond between the phenyl ring and the BCP cage could also cleave, leading to fragments corresponding to the BCP cation and the phenol radical cation.

Proposed Synthesis of this compound

A plausible synthetic route to this compound would involve the coupling of a protected phenol derivative with a reactive BCP precursor, followed by deprotection. A common strategy for the functionalization of BCPs is through the use of [1.1.1]propellane.

Synthesis_of_4_Bicyclop_entan_1_yl_phenol cluster_0 Step 1: Protection of Phenol cluster_1 Step 2: Synthesis of [1.1.1]Propellane cluster_2 Step 3: Radical Addition cluster_3 Step 4: Deprotection phenol Phenol protected_phenol 4-Iodoanisole phenol->protected_phenol 1. MeI, K₂CO₃ 2. I₂, HIO₃, H₂SO₄ precursor 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane propellane [1.1.1]Propellane precursor->propellane MeLi, Et₂O protected_phenol_reagent 4-Iodoanisole coupled_product 4-(Bicyclo[1.1.1]pentan-1-yl)anisole protected_phenol_reagent->coupled_product Photocatalyst, Blue Light propellane_reagent [1.1.1]Propellane propellane_reagent->coupled_product coupled_product_deprotect 4-(Bicyclo[1.1.1]pentan-1-yl)anisole final_product This compound coupled_product_deprotect->final_product BBr₃, DCM

Figure 2: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

This protocol is a representative example based on known methodologies for similar transformations.

Step 1: Synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)anisole

  • To a solution of 4-iodoanisole (1.0 equiv) in a suitable solvent (e.g., DMSO), add [1.1.1]propellane (1.5 equiv) as a solution in diethyl ether.

  • Add a photocatalyst (e.g., an iridium or organic dye catalyst, ~1-2 mol%) and a base (e.g., a phosphate or carbonate base, 2.0 equiv).

  • Degas the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Irradiate the reaction mixture with blue LEDs at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(bicyclo[1.1.1]pentan-1-yl)anisole.

Step 2: Demethylation to this compound

  • Dissolve 4-(bicyclo[1.1.1]pentan-1-yl)anisole (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of boron tribromide (BBr₃) (1.2 equiv) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Add water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Conclusion

This compound is a valuable building block for the synthesis of novel pharmaceutical candidates. Understanding its spectroscopic properties is essential for its efficient synthesis and characterization. This guide provides a detailed, predictive overview of its NMR, IR, and MS data, grounded in the established principles of spectroscopy and the known behavior of BCP-containing compounds. As this and similar molecules become more prevalent in drug discovery, the information presented here will serve as a valuable resource for researchers in the field.

References

  • PubChem. This compound. Available at: [Link].

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9585–9600. Available at: [Link].

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. Available at: [Link].

  • Feng, Z., et al. (2024). Synthesis of 1-(Halo)alkyl-3-heteroaryl Bicyclo[1.1.1]pentanes Enabled by a Photocatalytic Minisci-type Multicomponent Reaction. ACS Catalysis, 14, 6247–6258. Available at: [Link].

Sources

An In-depth Technical Guide to the Solubility and Lipophilicity of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical tool in modern medicinal chemistry, serving as a three-dimensional, saturated bioisostere for para-substituted phenyl rings and tert-butyl groups.[1][2] Its incorporation into drug candidates has consistently demonstrated the potential to enhance key physicochemical properties, directly impacting a molecule's pharmacokinetic profile.[3] This guide focuses on a foundational BCP-containing building block, 4-(Bicyclo[1.1.1]pentan-1-yl)phenol, providing a detailed examination of its aqueous solubility and lipophilicity. By replacing a planar aromatic ring with the rigid, sp³-rich BCP cage, significant improvements in properties such as aqueous solubility and metabolic stability can be achieved, often while maintaining or even improving biological activity.[4][5] This document provides both the theoretical underpinnings and detailed experimental protocols for quantifying these critical parameters, offering a comprehensive resource for scientists seeking to leverage the "escape from flatland" strategy in drug design.[3]

Introduction: The Rise of the BCP Moiety

For decades, the phenyl ring has been a ubiquitous scaffold in drug discovery.[6] However, its planarity and susceptibility to metabolic oxidation often present significant challenges, leading to poor solubility, rapid clearance, and potential toxicity.[3][7] Bioisosteric replacement—the substitution of one chemical group with another that retains similar biological activity—is a cornerstone strategy to mitigate these liabilities.

The bicyclo[1.1.1]pentane (BCP) group has proven to be a uniquely effective non-classical bioisostere.[6] Structurally, it acts as a rigid linker, mimicking the exit vectors of a para-substituted phenyl ring but with a smaller, less lipophilic, and fully saturated core.[1] This three-dimensional structure disrupts the planarity that can lead to undesirable π-π stacking interactions and non-specific binding, often resulting in marked improvements in solubility.[6][8] this compound is a key exemplar of this class, providing a direct comparison to traditional phenol-containing structures and serving as a versatile starting point for more complex drug analogs.[9][10]

Comparative Physicochemical Landscape

The advantages of the BCP moiety are rooted in its fundamental structural and electronic differences compared to traditional aromatic and aliphatic groups.

  • Structural Rigidity and Vectorality: The BCP cage is a highly strained (66.6 kcal mol⁻¹) yet remarkably stable structure.[11] It rigidly projects substituents from its two bridgehead carbons, mimicking the 1,4-substitution pattern of a phenyl ring.

  • Reduced Lipophilicity: With five carbon atoms, the BCP group is inherently less lipophilic than a six-carbon phenyl ring.[1] This reduction in lipophilicity is a primary contributor to the enhanced aqueous solubility observed in many BCP analogs.[4][12]

  • Increased sp³ Character: The "fraction of sp³-hybridized carbons (Fsp³)" is a key metric in assessing drug-likeness, with higher values correlating to improved clinical success. Replacing an sp²-rich phenyl ring with an all-sp³ BCP cage significantly increases a molecule's Fsp³ count, which is associated with better solubility and metabolic stability.[1]

.dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2];

} .enddot Caption: Structural comparison of common phenol substituents.

Aqueous Solubility: Measurement and Insights

Enhanced aqueous solubility is one of the most frequently cited advantages of incorporating a BCP moiety.[2][8] Solubility can be assessed through two primary methods: kinetic and thermodynamic. Kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility represents the true equilibrium state and is critical for later-stage development.[13]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[14] It measures the concentration of a compound in a saturated solution after it has reached equilibrium.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4).[15] The presence of undissolved solid is essential to ensure saturation.[14]

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).[15] Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).[13][15]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a 0.45 µm filter can be used for complete removal of solids.[16]

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

.dot graph G { graph [rankdir="LR", splines=ortho]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [color="#4285F4", penwidth=2];

} .enddot Caption: Workflow for Thermodynamic Solubility Determination.

Expected Results and Comparative Data

While specific experimental values for this compound are not widely published, studies on analogous compounds consistently show a significant solubility enhancement when a phenyl ring is replaced with a BCP moiety. For instance, replacing a fluorophenyl ring in a γ-secretase inhibitor with a BCP group led to significant improvements in both kinetic and thermodynamic aqueous solubility.[4] Similarly, a BCP-containing resveratrol analog demonstrated a 32-fold boost in aqueous solubility compared to the parent compound.[1]

Compound ClassPhenyl Analog SolubilityBCP Analog SolubilityFold IncreaseReference
γ-Secretase InhibitorLowSignificantly ImprovedN/A (Qualitative)[4]
Resveratrol AnalogLow32x Higher~32[1]
LpPLA2 Inhibitor8 µM (Kinetic)74 µM (Kinetic)~9[12]

Lipophilicity: LogP and LogD Assessment

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[17] It is typically expressed as LogP (the partition coefficient for the neutral species) or LogD (the distribution coefficient at a specific pH, which accounts for all ionic species).[18]

Experimental Protocol: HPLC-Based LogP/LogD Determination

While the shake-flask method is also applicable to LogP, HPLC-based methods are faster and more resource-efficient, making them common in drug discovery.[17][19] This method correlates a compound's retention time on a reverse-phase HPLC column with its lipophilicity.

Methodology:

  • System Calibration: Prepare a set of reference standards with well-established LogP values. Inject these standards into a reverse-phase HPLC system (e.g., C18 column) and record their retention times (t_R).

  • Calibration Curve: Plot the known LogP values of the standards against their measured retention times. A linear regression of this plot establishes the calibration curve for the system.[20]

  • Sample Analysis: Dissolve this compound in the mobile phase and inject it into the same HPLC system under identical conditions.

  • LogP Calculation: Record the retention time of the test compound and use the calibration curve equation to calculate its LogP value.[21] For LogD, the mobile phase is buffered to the desired pH (e.g., 7.4).

G

Predicted Values and Bioisosteric Impact

The predicted XlogP for this compound is approximately 3.1.[22] The key insight from comparative studies is that the BCP moiety is less lipophilic than its phenyl counterpart. This reduction in lipophilicity, combined with the disruption of planarity, contributes to improved ADME properties. For example, replacing a phenyl group with a BCP in an LpPLA2 inhibitor increased kinetic solubility nine-fold, although it also led to an undesired increase in a specific lipophilicity measurement (ChromLogD), highlighting that the effects can be complex and context-dependent.[12]

The Lipophilic Efficiency (LiPE) Advantage

A single parameter like potency or LogP can be misleading. Lipophilic Efficiency (LiPE) provides a more holistic view of a compound's quality by relating its potency to its lipophilicity.[23]

LiPE = pIC₅₀ - LogP

A higher LiPE value (generally > 6 is considered favorable) indicates that a compound achieves its potency with a more optimal level of lipophilicity, suggesting a lower risk of off-target effects and poor ADME properties.[23][24] In a study of γ-secretase inhibitors, replacing a fluorophenyl group with a BCP moiety increased the LipE value from 4.95 to 5.95, demonstrating a more efficient and "drug-like" profile for the BCP analog.[1]

Implications for Drug Design and Development

The strategic incorporation of this compound and related BCP fragments is a powerful tactic for medicinal chemists aiming to:

  • Enhance Aqueous Solubility: The primary and most validated benefit, crucial for improving bioavailability and formulating intravenous drugs.[3][8]

  • Improve Metabolic Stability: The saturated BCP core is less susceptible to CYP450-mediated oxidative metabolism compared to an electron-rich phenyl ring.[6]

  • Optimize Permeability: While reducing lipophilicity can sometimes decrease permeability, the unique 3D structure of BCP can lead to nuanced and sometimes beneficial effects on passive permeability.[4]

  • Navigate Patent Space: The novelty of the BCP scaffold can provide a route to new intellectual property by moving away from heavily patented chemical spaces dominated by aromatic rings.[3][5]

Conclusion

This compound exemplifies the power of three-dimensional thinking in drug design. As a bioisostere for the para-substituted phenol, it offers a compelling combination of maintained structural vectors with profoundly improved physicochemical properties. Its lower lipophilicity and higher sp³-character directly translate into enhanced aqueous solubility—a critical hurdle in drug development. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively leverage the BCP moiety to design next-generation therapeutic candidates with superior drug-like properties.

References

  • Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-24. Available from: [Link]

  • Polli, J., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. Available from: [Link]

  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available from: [Link]

  • Fang, Z., et al. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme E-Books & E-Journals. Available from: [Link]

  • Google Patents. (US6524863B1). High throughput HPLC method for determining Log P values.
  • Google Patents. (US6548307B2). Determination of logP coefficients via a RP-HPLC column.
  • Measom, N. D., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Aggarwal, V. K., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available from: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • Baran, P. S., et al. (2020). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 117(45), 27955-27963. Available from: [Link]

  • Frontiers. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Available from: [Link]

  • SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available from: [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • BioAssay Systems. Shake Flask Method Summary. Available from: [Link]

  • Wu, J. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters, 31(11), 2853-2860. Available from: [Link]

  • Measom, N. D., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 7(10), 936-941. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Wermuth, C. G., et al. (2012). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry, 55(3), 1053-1063. Available from: [Link]

  • Wikipedia. Lipophilic efficiency. Available from: [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available from: [Link]

  • PubChemLite. This compound. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available from: [Link]

  • UCL Discovery. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. Available from: [Link]

  • CCS Chemistry. (2023). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9519-9531. Available from: [Link]

  • ResearchGate. (2018). Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. Available from: [Link]

  • Mykhailiuk, P. K. (2019). Difluoro-Substituted bicyclo[1.1.1]pentanes as Novel Motifs for Medicinal Chemistry: Design, Synthesis and Characterization. Chemistry - A European Journal. Available from: [Link]

  • Diva-portal.org. (2023). Predicting retention on immobilized artificial membrane chromatography. Available from: [Link]

Sources

electronic effects of the bicyclo[1.1.1]pentyl group on the phenol ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Effects of the Bicyclo[1.1.1]pentyl Group on the Phenol Ring

The bicyclo[1.1.1]pentyl (BCP) group has emerged as a prominent non-classical phenyl ring bioisostere in medicinal chemistry, lauded for its ability to enhance the physicochemical properties of drug candidates.[1][2] This guide provides a comprehensive technical analysis of the electronic effects imparted by the BCP moiety upon a phenol ring. We delve into the nuanced interplay of through-bond and through-space interactions, the resulting impact on phenolic acidity (pKa), and the methodologies for quantifying these effects. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this unique structural surrogate to inform rational drug design.

The Bicyclo[1.1.1]pentyl Group: A Three-Dimensional Phenyl Ring Mimic

The phenyl ring is a ubiquitous scaffold in pharmaceuticals, but its planarity and lipophilicity can lead to suboptimal pharmacokinetic profiles, including poor solubility and metabolic instability.[3] The bicyclo[1.1.1]pentane (BCP) cage, a strained, three-dimensional structure, has gained significant traction as a bioisosteric replacement for the para-substituted phenyl ring.[4] Its rigid, rod-like geometry effectively mimics the exit vectors of a 1,4-disubstituted benzene ring while introducing a higher fraction of sp³-hybridized carbons, which often leads to improved solubility and metabolic stability.[3][5] Understanding the electronic perturbations the BCP group introduces is paramount for its successful application in drug design.

Unraveling the Electronic Influence of the BCP Moiety

The electronic character of the BCP group is a complex amalgamation of inductive and field effects, transmitted through both the covalent bond network and through space. These effects ultimately govern the acidity of the phenolic proton, a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties.

Through-Bond vs. Through-Space Electronic Effects

The transmission of electronic effects from a substituent to a reactive center can occur via two primary mechanisms:

  • Through-Bond Interaction: This occurs through the sigma (σ) bond framework of the molecule. The electronegativity of the substituent influences the electron density along the chain of atoms.

  • Through-Space Interaction: This is an electrostatic effect that operates directly through space, independent of the covalent bonding pathway. It is particularly significant for bulky, non-polar groups like BCP.[1][2]

The unique, cage-like structure of the BCP group allows for significant through-space interactions, which can dominate its electronic influence.[1]

cluster_0 Through-Bond Effect cluster_1 Through-Space Effect a Substituent b Sigma Bond Framework a->b Inductive Effect c Reactive Center b->c Inductive Effect d Substituent e Reactive Center d->e Field Effect

Caption: Through-bond vs. through-space electronic effects.

Impact on Phenolic Acidity (pKa)

The acidity of a phenol is a direct reflection of the stability of its corresponding phenoxide anion. Electron-withdrawing groups stabilize the negative charge on the oxygen, increasing acidity (lowering pKa), while electron-donating groups have the opposite effect.[6]

While extensive quantitative data for the pKa of various BCP-substituted phenols is not consolidated in the literature, a notable example highlights the significant electron-donating character of the BCP-alkanol moiety when replacing a phenol. In a study on resveratrol analogues, the replacement of a phenol with a bicyclo[1.1.1]pentan-ol resulted in a dramatic decrease in acidity, with the pKa increasing from 10 to 15. This suggests that the BCP group, in this context, acts as a strong electron-donating group, destabilizing the conjugate base.

CompoundpKa
Phenol9.95
4-Methylphenol (p-cresol)10.26
4-Nitrophenol7.15
Resveratrol (a phenol)~10
Resveratrol BCP analogue (a BCP-alkanol)~15

Caption: Comparative pKa values of selected phenols.

The electronic effect of a BCP group directly attached to the phenyl ring is expected to be a combination of a weak electron-donating inductive effect and a more dominant through-space field effect. The overall impact on the pKa will depend on the substitution pattern (ortho, meta, or para).

Quantitative Analysis: The Hammett Equation

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic effect of substituents on the reactivity of aromatic compounds.[7] It is expressed as:

log(K/K₀) = σρ

where:

  • K is the equilibrium constant for the substituted reaction.

  • K₀ is the equilibrium constant for the unsubstituted reaction.

  • σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction.

Experimental Protocols

Synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol

The synthesis of BCP-phenols can be achieved through various methods, often involving the reaction of [1.1.1]propellane with a suitable phenol derivative.[11][12] A general protocol is outlined below:

Materials:

  • [1.1.1]Propellane solution

  • 4-Iodophenol

  • Photocatalyst (e.g., an iridium-based complex)

  • Base (e.g., a non-nucleophilic organic base)

  • Anhydrous solvent (e.g., dioxane or THF)

  • Light source (e.g., blue LEDs)

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-iodophenol, the photocatalyst, and the base in the anhydrous solvent.

  • Add the [1.1.1]propellane solution to the reaction mixture.

  • Irradiate the mixture with the light source at room temperature with vigorous stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to yield this compound.

start Dissolve Reactants react Add [1.1.1]propellane start->react irradiate Irradiate with Light react->irradiate monitor Monitor Reaction irradiate->monitor workup Quench and Workup monitor->workup purify Purify Product workup->purify end Obtain BCP-phenol purify->end

Caption: Workflow for the synthesis of BCP-phenol.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the different UV-Vis absorption spectra of the protonated (PhOH) and deprotonated (PhO⁻) forms of the phenol.

Materials:

  • BCP-phenol sample

  • A series of buffer solutions with known pH values spanning the expected pKa

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the BCP-phenol in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution.

  • Measure the absorbance spectrum of each sample over a relevant wavelength range.

  • Identify the wavelength of maximum absorbance difference between the acidic and basic forms.

  • Plot the absorbance at this wavelength against the pH of the buffer solutions.

  • The pKa is the pH at which the absorbance is halfway between the minimum and maximum values. This can be determined from the inflection point of the resulting sigmoidal curve.

prep_stock Prepare Stock Solution prep_samples Prepare Samples in Buffers prep_stock->prep_samples measure_spectra Measure UV-Vis Spectra prep_samples->measure_spectra plot_data Plot Absorbance vs. pH measure_spectra->plot_data determine_pka Determine pKa from Inflection Point plot_data->determine_pka

Caption: Workflow for experimental pKa determination.

Computational Chemistry Insights

Computational methods provide a powerful in silico approach to predict the pKa of phenols, offering valuable insights that can guide experimental work.[13][14][15][16]

Computational Workflow:

  • Geometry Optimization: Optimize the geometries of the BCP-phenol and its corresponding phenoxide anion in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., PCM, SMD).[13][14] Density functional theory (DFT) with a suitable functional (e.g., B3LYP or CAM-B3LYP) and basis set (e.g., 6-311+G(d,p)) is commonly employed.[13]

  • Free Energy Calculation: Calculate the Gibbs free energies of the optimized structures in both the gas phase and the solvated state.

  • pKa Calculation: Use the calculated free energies in a thermodynamic cycle to determine the pKa. The direct approach, which calculates the free energy of the deprotonation reaction in solution, is a common method.[13]

geom_opt Geometry Optimization (Gas & Solvated) free_energy Free Energy Calculation geom_opt->free_energy thermo_cycle Thermodynamic Cycle free_energy->thermo_cycle pka_calc pKa Calculation thermo_cycle->pka_calc

Caption: Workflow for computational pKa prediction.

Conclusion and Future Perspectives

The bicyclo[1.1.1]pentyl group exerts a significant, primarily electron-donating, electronic effect on the phenol ring. This is attributed to a combination of weak inductive effects and more pronounced through-space field effects. The consequence is a marked decrease in the acidity of the phenolic proton. For drug development professionals, this means that replacing a para-substituted phenol with a BCP-alkanol analogue will likely increase the pKa, altering the ionization state of the molecule at physiological pH. This, in turn, can have profound effects on solubility, membrane permeability, and target engagement.

Future research should focus on the systematic experimental determination of pKa values for ortho-, meta-, and para-BCP-phenols to provide a comprehensive dataset for quantitative structure-activity relationship (QSAR) studies. The determination of Hammett constants for these substituents would further solidify our quantitative understanding of their electronic nature. Such data will be instrumental in the continued rational design of novel therapeutics with improved physicochemical and pharmacokinetic properties.

References

  • Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of [1.1.1]propellane. PMC - NIH. [Link]

  • Exploiting the sp character of bicyclo[1.1.1]pentyl radicals in the transition-metal-free multi-component difunctionalization of [1.1.1]propellane. ResearchGate. [Link]

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. NIH. [Link]

  • A Survey of Hammett Substituent Constants and Resonance and Field Parameters. pubs.acs.org. [Link]

  • Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes. Domainex. [Link]

  • Absolute pKa Determinations for Substituted Phenols. The Air Force Institute of Technology. [Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. NIH. [Link]

  • An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers. [Link]

  • Table 1: Hammett constants for some common substituents. University of California, Irvine. [Link]

  • Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. [Link]

  • Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. NIH. [Link]

  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. ResearchGate. [Link]

  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC - NIH. [Link]

  • An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold. Wiley Online Library. [Link]

  • Hammett equation. Wikipedia. [Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long-sought-after mimetics for ortho/ meta-substituted arenes. PubMed. [Link]

  • Rationalizing the diverse reactivity of [1.1.1]propellane through σ-π- delocalization. ChemRxiv. [Link]

  • Hammett Constants and Substituent Survey. Scribd. [Link]

  • Hammett Sigma Constants*. Wired Chemist. [Link]

  • ETS study of the negative ion states of bicyclo[1.1.1]pentane, and its ... Semantic Scholar. [Link]

  • Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. PMC - NIH. [Link]

  • Ring-alkyl connecting group effect on mesogenic properties of p-carborane derivatives and their hydrocarbon analogues. ResearchGate. [Link]

  • Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. PMC - NIH. [Link]

  • Photochemistry Driven by Excited‐State Aromaticity Gain or Antiaromaticity Relief. DiVA. [Link]

  • Computational study of the structure and properties of bicyclo[3.1.1]heptane derivatives for new high-energy density co… OUCI. [Link]

  • tags.pdf.txt. TDX (Tesis Doctorals en Xarxa). [Link]

  • Bridge Chlorinated Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acids. Request PDF. [Link]

  • 8.15: The Effect of Substituents on pKa. Chemistry LibreTexts. [Link]

  • The Journal of Organic Chemistry 1973 Volume.38 No.23. pubs.acs.org. [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a compelling bioisostere for the phenyl ring in modern drug discovery, offering improvements in physicochemical and pharmacokinetic profiles.[1] Understanding the thermal stability of BCP-containing building blocks is paramount for drug development, manufacturing, and storage. This guide provides a comprehensive analysis of the thermal stability and decomposition of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol, a key intermediate in the synthesis of more complex pharmaceutical agents. While direct experimental thermal analysis data for this specific compound is not extensively available in public literature, this guide synthesizes information from analogous structures, theoretical studies, and established chemical principles to provide a robust predictive assessment. We will delve into the experimental methodologies for thermal analysis, explore the intrinsic stability of the BCP cage and the phenol functional group, and propose potential decomposition pathways.

Introduction: The Significance of BCP in Medicinal Chemistry and the Imperative of Thermal Characterization

The "escape from flatland" in medicinal chemistry has driven the adoption of three-dimensional molecular scaffolds to enhance drug-like properties.[2] The bicyclo[1.1.1]pentane (BCP) cage, a strained carbocycle, serves as a non-aromatic, rigid bioisostere of a 1,4-disubstituted benzene ring.[3] Its unique geometry can improve solubility, reduce metabolic susceptibility, and provide novel intellectual property opportunities.[4] this compound is a crucial building block that marries the desirable properties of the BCP core with the versatile reactivity of a phenol group, a common pharmacophore.

The thermal stability of an active pharmaceutical ingredient (API) or its intermediates is a critical quality attribute. It dictates acceptable conditions for synthesis, purification, formulation, and long-term storage. Thermal decomposition can lead to loss of potency, the formation of potentially toxic impurities, and unpredictable drug performance. Therefore, a thorough understanding of the thermal behavior of key building blocks like this compound is not merely academic but a necessity for robust drug development programs.

Assessing Thermal Stability: Key Experimental Techniques

A comprehensive evaluation of thermal stability typically employs a suite of thermoanalytical techniques. The two most fundamental and informative methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is invaluable for determining the onset of decomposition, quantifying mass loss at different stages, and identifying the presence of volatile components.

Experimental Protocol: A Standard TGA Workflow

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation. A typical flow rate is 20-50 mL/min.

  • Heating Program: The sample is heated at a constant rate, commonly 10 °C/min, over a temperature range relevant to potential decomposition (e.g., from ambient to 600 °C).

  • Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition (Tonset) and the temperature of maximum rate of decomposition (Tmax) are key parameters derived from the first derivative of the TGA curve (DTG).

Visualization of a Typical TGA Experimental Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis Prep Weigh 5-10 mg of This compound into TGA pan Setup Place pan in TGA furnace Purge with N2 (20-50 mL/min) Prep->Setup Load Sample Run Heat from ambient to 600 °C at 10 °C/min Setup->Run Start Experiment Analysis Plot % Weight Loss vs. Temp Determine Tonset and Tmax Run->Analysis Collect Data DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis Prep Seal 2-5 mg of sample in a DSC pan Setup Place sample and reference pans in DSC cell Purge with N2 Prep->Setup Load Pans Run Heat at a controlled rate (e.g., 10 °C/min) Setup->Run Start Scan Analysis Plot Heat Flow vs. Temp Identify thermal events (melting, decomposition) Run->Analysis Record Data

Caption: A generalized workflow for Differential Scanning Calorimetry (DSC).

Intrinsic Stability of the Constituent Moieties

The overall thermal stability of this compound is a composite of the stabilities of its two primary components: the BCP cage and the phenol group.

The Robustness of the Bicyclo[1.1.1]pentane Cage

The BCP cage is a highly strained system, with a strain energy of approximately 65-68 kcal/mol. [5]Paradoxically, this high strain contributes to its kinetic stability. The rigid, compact structure of the BCP core limits the conformational flexibility that is often a prerequisite for low-energy decomposition pathways.

Theoretical studies on polynitrobicyclo[1.1.1]pentanes suggest that the BCP cage itself is thermally robust. [6]The C-C bonds within the cage are strong, and significant energy input is required to induce fragmentation. The bond dissociation energy of the central C-C bond in [1.1.1]propellane, a precursor to BCPs, is estimated to be around 60 kcal/mol, indicating substantial strength. [2]For the BCP cage in general, the C-H bonds are particularly strong, which contributes to its metabolic stability. [7]

Thermal Behavior of the Phenol Moiety

Phenol itself is a relatively thermally stable aromatic compound. However, in the context of a substituted phenol, the nature of the substituent can significantly influence its decomposition. The thermal degradation of phenolic resins, which are polymers of phenol and formaldehyde, has been extensively studied. These studies provide insights into the general decomposition behavior of the phenolic ring system.

TGA studies of phenol-formaldehyde resins show initial weight loss between 50°C and 200°C, typically due to the loss of entrapped water or solvent. [1]Significant thermal degradation of the phenolic structure generally begins at temperatures above 350°C. [8]The decomposition of the phenolic ring can lead to the formation of various products, including water, carbon monoxide, carbon dioxide, methane, and char. [8]

Predicted Thermal Profile of this compound

Based on the analysis of its constituent parts, we can predict the thermal behavior of this compound.

Table 1: Predicted Thermal Properties of this compound

PropertyPredicted Value/RangeRationale
Melting Point (Tm) 90-130 °CBased on melting points of similar BCP derivatives. [9]The exact value will depend on crystalline packing.
Onset of Decomposition (Tonset) > 200 °CThe BCP cage is highly stable, and the C-C bond to the phenyl ring is expected to be strong. Decomposition is likely initiated by processes involving the phenol group at elevated temperatures.
Major Decomposition Region 250-450 °CThis range is consistent with the major decomposition regions observed for many substituted phenols and phenolic resins. [8]
Decomposition Enthalpy (ΔHd) Moderately ExothermicDecomposition of organic molecules is typically an exothermic process.

Proposed Decomposition Pathways

In the absence of direct experimental evidence from techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), we can propose plausible decomposition pathways based on the known chemistry of the BCP cage and alkylphenols.

The initial bond cleavage is likely to occur at the weakest points in the molecule under thermal stress. The C-O bond of the phenol and the C-C bonds of the BCP cage are relatively strong. The bond connecting the BCP cage to the phenyl ring is a strong C(sp3)-C(sp2) bond. Therefore, initial fragmentation is likely to be complex.

Proposed Primary Decomposition Steps:

  • Homolytic Cleavage of the BCP-Phenyl Bond: This would generate a BCP radical and a phenoxy radical. The high stability of the BCP cage might make this a high-energy process.

  • Fragmentation of the BCP Cage: While the cage is robust, at sufficiently high temperatures, it will fragment. This could proceed through a series of radical rearrangements to yield smaller, more stable hydrocarbons.

  • Decomposition of the Phenol Moiety: The phenol ring can undergo fragmentation to produce smaller molecules like carbon monoxide, carbon dioxide, and various hydrocarbons.

Visualization of a Plausible High-Level Decomposition Logic:

Decomposition_Pathway A This compound B Initial Thermal Stress (>200 °C) A->B Heat C Primary Fragmentation B->C D BCP Radical + Phenoxy Radical C->D Pathway 1 E BCP Cage Fragmentation C->E Pathway 2 F Secondary Decomposition D->F E->F G Volatile Hydrocarbons (from BCP) F->G H Phenolic Ring Fragments (CO, CO2, etc.) F->H I Char Residue F->I

Caption: A high-level logical diagram of potential decomposition pathways.

The degradation pathway of alkylphenols often involves the breakdown of the alkyl chain and the aromatic ring. [10]By analogy, the BCP moiety can be considered a bulky alkyl substituent.

Conclusion and Recommendations for Further Study

This compound is predicted to be a thermally stable molecule, with significant decomposition likely occurring above 200 °C. This stability is attributed to the inherent robustness of the bicyclo[1.1.1]pentane cage.

For a definitive understanding of its thermal properties, the following experimental studies are strongly recommended:

  • Thermogravimetric Analysis (TGA): To precisely determine the onset and stages of decomposition.

  • Differential Scanning Calorimetry (DSC): To identify the melting point and the enthalpy of decomposition.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): To identify the specific decomposition products and elucidate the fragmentation pathways.

  • Isothermal Stress Studies: To evaluate the long-term thermal stability at temperatures relevant to manufacturing and storage conditions.

A comprehensive thermal characterization of this compound will provide invaluable data for process chemists and formulation scientists, ensuring the development of safe, stable, and efficacious medicines.

References

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11, 102537. [Link]

  • Chaquin, P., Laplaza, R., Contreras-Garcia, J., Fuster, F., & Volatron, F. (n.d.). Bonding Analysis in [1.1.1]Propellane and [1.1.1]Bicyclopentane using Orbital Forces. The Myth of the “Inverted Bond”. ChemRxiv. [Link]

  • Dutta, S., & Kumar, S. (n.d.). TGA curve for standard phenol formaldehyde. ResearchGate. [Link]

  • Ripenko, V., Vysochyn, D., Klymov, I., Zhersh, S., & Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9514–9527. [Link]

  • Mykhailiuk, P. K. (2021). Bicyclo[1.1.1]pentanes in medicinal chemistry: a new patent landscape. Future Medicinal Chemistry, 13(2), 127-130.
  • Ghule, V. D., Sarangapani, R., Jadhav, P. M., & Tewari, S. P. (2011). Theoretical studies on polynitrobicyclo[1.1.1]pentanes in search of novel high energy density materials. Chemical Papers, 65(3), 380–388. [Link]

  • U.S. Secretary of Commerce on behalf of the U.S.A. (n.d.). Bicyclo[1.1.1]pentane. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Pâquet, L., & Lessard, J. (1998). TGA analysis for phenolic resin (a) and TGA analysis for a cured carbon fiber phenolic resin composite (b). ResearchGate. [Link]

  • dos Santos, W. C., Pereira, P. S., Diniz, M. F., & D'Almeida, J. R. M. (2013). Thermal study of phenol–formaldehyde resin modified with cashew nut shell liquid. Journal of Thermal Analysis and Calorimetry, 111(3), 1931-1936.
  • Ripenko, V., Vysochyn, D., Klymov, I., Zhersh, S., & Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. [Link]

  • Wiberg, K. B. (1984). Bicyclo[1.1.1]pentanes. Chemical Reviews, 84(6), 575-583.
  • Park, B. D., & Jeong, H. W. (2000). Differential scanning calorimetry of the effects of temperature and humidity on phenol-formaIdehyde resin cure. Forest Products Journal, 50(11/12), 75-80.
  • Kim, S., & Kim, H. J. (2003). Activation energy and curing behavior of resol- and novolac-type phenolic resins by differential scanning calorimetry and thermo. Journal of Applied Polymer Science, 89(10), 2589-2596.
  • Farmer, R. W. (1967). Thermogravimetry of Phenol-Formaldehyde Polycondensates. Part 2. Empirical Kinetic Parameters. Defense Technical Information Center. [Link]

  • Stepanov, A. G. (2021). Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes.
  • Renner, G. (1997). Degradation pathway of alkylphenolethoxylate. ResearchGate. [Link]

  • Wikipedia contributors. (2024, January 12). Phenol. In Wikipedia, The Free Encyclopedia. [Link]

  • Xu, J. (2021). Alkylphenols – Knowledge and References. Taylor & Francis. [Link]

  • NETZSCH Analyzing & Testing. (2023, February 19). DSC Analysis on Thermosets. [Link]

  • Wang, T., Yuan, Z., & Xu, C. C. (2021). Toward Safer and Greener Insulation: Formaldehyde-Free, Flame-Retardant, and Bio-Based Phenolic Foams from Tannin and Modified-Lignin Combination. Polymers, 13(16), 2736. [Link]

  • Piel, L., et al. (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Chemical Communications, 57(75), 9511-9514. [Link]

  • Karimov, R. R., & Hartwig, J. F. (2018). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 57(48), 15812-15816. [Link]

  • Zhang, X., et al. (2022). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry, 4(10), 3338-3348. [Link]

  • He, Y., et al. (2014). Differential scanning calorimetry of phenol–formaldehyde resins cure-accelerated by carbonates. Polymer International, 48(9), 893-898. [Link]

  • Lu, H., et al. (2022). A comprehensive review on the sources, environmental behavior, and degradation of alkylphenol ethoxylates and their metabolites in surface water and soils. Journal of Environmental Management, 302, 114065. [Link]

  • Richardson, A. D., et al. (2020). Cubane, Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane: Impact and Thermal Sensitiveness of Carboxyl-, Hydroxymethyl- and Iodo-substituents. Chemistry – A European Journal, 26(51), 11843-11848. [Link]

  • Renner, G. (1997). Degradation pathway of alkylphenolethoxylate. ResearchGate. [Link]

  • Wikipedia contributors. (2024, January 12). Phenol. In Wikipedia, The Free Encyclopedia. [Link]

  • Stepanov, A. G. (2021). Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes.

Sources

4-(Bicyclo[1.1.1]pentan-1-yl)phenol: A Technical Guide to a Novel Bioisostere in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel molecular scaffolds that enhance the physicochemical and pharmacokinetic properties of bioactive molecules is a central theme in modern drug discovery and materials science. The bicyclo[1.1.1]pentane (BCP) core has emerged as a compelling three-dimensional, saturated bioisostere for the ubiquitous para-substituted phenyl ring. This technical guide provides an in-depth exploration of 4-(bicyclo[1.1.1]pentan-1-yl)phenol, a key building block that marries the advantageous properties of the BCP scaffold with the versatile chemical functionality of a phenol. This document is intended for researchers, medicinal chemists, and materials scientists, offering a comprehensive overview of the synthesis, properties, and applications of this innovative chemical entity.

Introduction: The Rise of Saturated Bioisosteres and the Bicyclo[1.1.1]pentane Scaffold

The over-reliance on flat, aromatic structures in drug design has been linked to challenges in solubility, metabolic stability, and off-target effects. The "escape from flatland" initiative in medicinal chemistry advocates for the incorporation of three-dimensional, C(sp³)-rich scaffolds to access novel chemical space and improve drug-like properties.[1] Among the various saturated bioisosteres, the bicyclo[1.1.1]pentane (BCP) moiety has garnered significant attention as a non-classical replacement for the para-substituted phenyl ring.[2][3]

The BCP core offers a unique combination of structural rigidity and a three-dimensional exit vector for its substituents, mimicking the linear geometry of a para-substituted arene but with a significantly different electronic and steric profile.[4] Key advantages of incorporating the BCP scaffold include:

  • Improved Solubility: The replacement of a lipophilic phenyl ring with the more polar, saturated BCP cage can lead to a significant increase in aqueous solubility.[5]

  • Enhanced Metabolic Stability: The C-H bonds on the BCP core are less susceptible to oxidative metabolism compared to the electron-rich phenyl ring.

  • Reduced Lipophilicity: The BCP group is inherently less lipophilic than a phenyl ring, which can be advantageous for optimizing pharmacokinetic profiles.[2]

  • Novelty and Patentability: The use of the BCP scaffold provides an opportunity to explore novel chemical space and generate new intellectual property.

This guide focuses specifically on this compound, a building block that positions the BCP core to directly modulate the properties of a phenolic moiety, a common functional group in pharmaceuticals and functional materials.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be achieved through modern cross-coupling strategies, leveraging the growing accessibility of functionalized BCP precursors. While a single, standardized protocol is not universally established, a logical and efficient approach involves the coupling of a BCP organometallic or organoboron species with a suitably protected 4-halophenol, followed by a deprotection step.

Conceptual Synthetic Workflow

The general strategy hinges on the formation of the C(sp³)–C(sp²) bond between the BCP bridgehead carbon and the phenolic ring. This can be effectively accomplished using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Negishi reactions.

G cluster_0 Preparation of BCP Precursor cluster_1 Preparation of Phenol Partner Propellane [1.1.1]Propellane BCP_X Functionalized BCP (e.g., BCP-B(OR)2, BCP-ZnX) Propellane->BCP_X Functionalization Cross_Coupling Palladium-Catalyzed Cross-Coupling (Suzuki or Negishi) BCP_X->Cross_Coupling Phenol Phenol Protected_Phenol Protected 4-Halophenol (e.g., 4-bromoanisole) Phenol->Protected_Phenol Halogenation & Protection Protected_Phenol->Cross_Coupling Protected_Product Protected 4-(BCP)phenol Cross_Coupling->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: A Suzuki-Miyaura Approach

This protocol outlines a plausible and well-precedented synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Step 1: Synthesis of Potassium Bicyclo[1.1.1]pentan-1-yltrifluoroborate

This key intermediate can be prepared from [1.1.1]propellane, which is typically generated in situ.

  • Materials: 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, methyllithium, trimethyl borate, potassium hydrogen fluoride.

  • Procedure:

    • Generate [1.1.1]propellane in a solution of diethyl ether from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and methyllithium at low temperature (-78 °C to 0 °C).[1]

    • Add the [1.1.1]propellane solution to a solution of trimethyl borate in THF at -78 °C.

    • Warm the reaction to room temperature and stir for 2 hours.

    • Add a saturated aqueous solution of potassium hydrogen fluoride and stir vigorously for 1 hour.

    • The resulting precipitate is filtered, washed with cold water and diethyl ether, and dried under vacuum to yield potassium bicyclo[1.1.1]pentan-1-yltrifluoroborate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Materials: Potassium bicyclo[1.1.1]pentan-1-yltrifluoroborate, 4-bromoanisole, Pd(dppf)Cl₂·CH₂Cl₂, cesium carbonate, THF, water.

  • Procedure:

    • To a degassed mixture of THF and water (4:1) in a Schlenk flask, add potassium bicyclo[1.1.1]pentan-1-yltrifluoroborate (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%), and cesium carbonate (3.0 equiv).

    • Heat the mixture to 80 °C under an inert atmosphere for 12-18 hours, monitoring by TLC or GC-MS for the disappearance of starting materials.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-(bicyclo[1.1.1]pentan-1-yl)-4-methoxybenzene.

Step 3: Demethylation to Afford this compound

  • Materials: 1-(bicyclo[1.1.1]pentan-1-yl)-4-methoxybenzene, boron tribromide (BBr₃), dichloromethane (DCM).

  • Procedure:

    • Dissolve 1-(bicyclo[1.1.1]pentan-1-yl)-4-methoxybenzene in anhydrous DCM and cool to -78 °C under an inert atmosphere.

    • Add a solution of BBr₃ in DCM (1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify by column chromatography or recrystallization to yield this compound as a solid.

Physicochemical Properties: A Comparative Analysis

The true value of this compound as a building block is best understood by comparing its physicochemical properties to its more traditional analogue, 4-tert-butylphenol.

PropertyThis compound4-tert-ButylphenolRationale for Difference
Molecular Formula C₁₁H₁₂O[6]C₁₀H₁₄O[4]BCP has one more carbon and two fewer hydrogens than a tert-butyl group.
Molecular Weight 160.21 g/mol [6]150.22 g/mol [4]The additional carbon in the BCP core contributes to a slightly higher molecular weight.
XLogP3 3.1 (Predicted)[6]3.3 (Experimental)[7]The BCP scaffold is less lipophilic than the tert-butyl group, leading to a lower predicted LogP.
pKa ~10.1 (Predicted)[3]10.23 (Experimental)[7]The electron-donating character of the BCP group is expected to be similar to the tert-butyl group, resulting in a comparable pKa.
Aqueous Solubility Predicted to be higher0.6 g/L (20 °C)[4]The reduced lipophilicity of the BCP moiety generally leads to improved aqueous solubility.[5]
Molecular Shape Rigid, linear substituentSpatially demanding, roughly sphericalThe BCP group provides a more defined and rigid vector away from the phenyl ring.

Spectroscopic Characterization

The structural features of this compound give rise to a unique spectroscopic signature.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the BCP core, typically a singlet for the six bridgehead protons around 2.0-2.5 ppm and a singlet for the single bridgehead proton at the point of attachment to the phenyl ring, which would be shifted further downfield. The aromatic protons will appear as two doublets in the aromatic region (around 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring. The phenolic proton will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display unique signals for the BCP cage. The bridgehead carbons will appear at distinct chemical shifts, with the carbon attached to the phenyl ring being the most downfield. The methylene carbons of the BCP core will also have a characteristic signal. The aromatic carbons will show four distinct signals, consistent with a 1,4-disubstitution pattern.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 160.21).

Applications in Drug Discovery and Materials Science

The unique properties of this compound make it a highly attractive building block for a range of applications.

Medicinal Chemistry
  • Bioisosteric Replacement of p-tert-Butylphenol: In many drug candidates, a p-tert-butylphenol moiety is incorporated for its steric bulk and interaction with hydrophobic pockets of target proteins. However, this group can be a liability due to its lipophilicity and potential for metabolic oxidation. This compound offers a metabolically more stable and less lipophilic alternative, potentially improving the pharmacokinetic profile of a drug candidate while maintaining or even enhancing its biological activity.[2]

  • Scaffold for Kinase Inhibitors: The phenol group can serve as a key hydrogen bond donor in the hinge-binding region of many kinases. The BCP group can project into solvent-exposed regions or other pockets of the active site, providing a vector for further functionalization to improve potency and selectivity.

  • Probing Structure-Activity Relationships (SAR): The rigid and well-defined geometry of the BCP core allows for a more precise probing of SAR compared to the more flexible alkyl chains often found in similar positions.

G cluster_0 Traditional Bioisostere cluster_1 Novel BCP Building Block p_tert_butylphenol p-tert-Butylphenol Properties1 High Lipophilicity Metabolic Liability p_tert_butylphenol->Properties1 Drug_Candidate Drug Candidate p_tert_butylphenol->Drug_Candidate Incorporation BCP_phenol 4-(BCP)phenol Properties2 Lower Lipophilicity Improved Metabolic Stability Rigid Vector BCP_phenol->Properties2 BCP_phenol->Drug_Candidate Incorporation

Caption: Bioisosteric replacement strategy using 4-(BCP)phenol.

Materials Science
  • Monomers for High-Performance Polymers: The phenolic hydroxyl group allows for the incorporation of this compound into polymers such as polycarbonates, polyesters, and epoxy resins. The rigid BCP core can enhance the thermal stability and mechanical properties of these materials.

  • Liquid Crystals: The rigid, rod-like structure of the BCP-phenol moiety makes it a candidate for the design of novel liquid crystalline materials.

  • Functional Coatings: The phenol group can be derivatized to create functional coatings with tailored properties, where the BCP group can influence surface properties and durability.

Conclusion

This compound represents a significant advancement in the field of chemical building blocks. Its unique combination of a three-dimensional, saturated bioisostere with a versatile phenolic handle provides chemists with a powerful tool to address long-standing challenges in drug discovery and materials science. The favorable physicochemical properties it imparts, including improved solubility and metabolic stability, coupled with its synthetic accessibility through modern cross-coupling methods, position this molecule as a cornerstone for the development of next-generation pharmaceuticals and advanced materials. As the principles of "escaping from flatland" continue to gain traction, the strategic application of this compound is poised to unlock new frontiers of chemical innovation.

References

  • 4-tert-Butylphenol. In: Wikipedia. ; 2023. Accessed January 19, 2026. [Link]

  • General Information………………………………… S1 - The Royal Society of Chemistry. Accessed January 19, 2026. [Link]

  • Mykhailiuk PK. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). J Org Chem. 2021;86(14):9767-9775. doi:10.1021/acs.joc.1c00977
  • Stoll F, Levin LA, Mousseau JJ, et al. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Med Chem Lett. 2016;7(11):1011-1016. doi:10.1021/acsmedchemlett.6b00281
  • 4-tert-Butylphenol. PubChem. Accessed January 19, 2026. [Link]

  • Knochel P, Le Flohic A, Mirza-Aghayan M. Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes from [1.1.1]Propellane. Angew Chem Int Ed Engl. 2017;56(41):12774-12777. doi:10.1002/anie.201706799
  • Negishi Coupling. Organic Chemistry Portal. Accessed January 19, 2026. [Link]

  • Knochel P, Le Flohic A, Mirza-Aghayan M. Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes from [1.1.1]Propellane. Angew Chem Int Ed Engl. 2017;56(41):12774-12777. doi:10.1002/anie.201706799
  • Suzuki Coupling. Organic Chemistry Portal. Accessed January 19, 2026. [Link]

  • Mykhailiuk PK. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). J Org Chem. 2021;86(14):9767-9775. doi:10.1021/acs.joc.1c00977
  • Burton KI, MacMillan DWC. Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. 2025;11. doi:10.1016/j.chempr.2025.102537
  • PARA TERTIARY BUTYL PHENOL (PTBP), 4 TERT BUTYLPHENOL - CAS 98-54-4 | Vinati Organics Ltd. Accessed January 19, 2026. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Published October 10, 2024. Accessed January 19, 2026. [Link]

  • Liptak MD, Shields GC. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Int J Mol Sci. 2021;22(16):8884. doi:10.3390/ijms22168884
  • Kelly CB, Liptak MD, Cramer CJ. Absolute pKa Determinations for Substituted Phenols. J Phys Chem A. 2002;106(20):5202-5208. doi:10.1021/jp014044p
  • Suzuki A. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Accessed January 19, 2026. [Link]

  • Balci M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier; 2005.
  • 4-tert-butyl phenol, 98-54-4. The Good Scents Company. Accessed January 19, 2026. [Link]

  • This compound. PubChemLite. Accessed January 19, 2026. [Link]

  • Evaluation of the properties of 2,4,6-tri-tert-butylphenol, a vulcanization inhibitor for butyl rubber-based composite material. ResearchGate. Accessed January 19, 2026. [Link]

  • This compound. PubChem. Accessed January 19, 2026. [Link]

  • Mykhailiuk PK. Bicyclo[1.1.1]Pentane Ketones via Friedel–Crafts Acylation. J Org Chem. 2026;91:87-103. doi:10.1021/acs.joc.5c01754
  • Shire BR, Anderson EA. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. 2023;3(6):1539-1553. doi:10.1021/jacsau.3c00014
  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. 2011;2011(10):116-131. doi:10.3998/ark.5550190.0012.a11
  • Mykhailiuk PK. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). J Org Chem. 2021;86(14):9767-9775. doi:10.1021/acs.joc.1c00977
  • Synthetic Advances in the C–H Activation of Rigid Scaffold Molecules. Thieme. Accessed January 19, 2026. [Link]

  • WO2018211331A1 - Preparation of buprenorphine - Google P
  • Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. SciSpace. Published July 14, 2015. Accessed January 19, 2026. [Link]

Sources

The Advent of a Three-Dimensional Scaffold: A Technical Guide to the Discovery and First Synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Escaping Flatland in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates is perpetual. For decades, the phenyl ring has been a ubiquitous and indispensable component in the design of therapeutic agents. However, its planarity and associated metabolic liabilities have driven researchers to "escape from flatland" by exploring three-dimensional bioisosteres. Among the most promising of these are bicyclo[1.1.1]pentanes (BCPs), rigid, saturated carbocycles that can mimic the geometry of a para-substituted benzene ring while offering improved physicochemical properties such as increased solubility and metabolic stability.[1][2] This guide provides a detailed technical overview of the discovery and seminal synthesis of a key BCP derivative, 4-(bicyclo[1.1.1]pentan-1-yl)phenol, a critical building block in the development of next-generation therapeutics.

The Pivotal Role of Bicyclo[1.1.1]pentanes as Phenyl Bioisosteres

The recognition of the BCP motif as a viable nonclassical phenyl ring bioisostere gained significant traction with the work of Stepan and colleagues in 2012.[1][3] Their research on a potent and orally active γ-secretase inhibitor demonstrated that replacing a central para-substituted fluorophenyl ring with a bicyclo[1.1.1]pentane moiety led to a compound with equipotent enzyme inhibition but with marked improvements in passive permeability and aqueous solubility.[3] This pivotal study underscored the potential of BCPs to mitigate the challenges associated with aromatic ring systems in drug candidates, thereby sparking a surge of interest in the synthesis and application of functionalized BCPs.

The First Synthesis of this compound: A Foundational Achievement

While the 2012 publication by Stepan et al. highlighted the profound impact of BCPs in medicinal chemistry, the initial synthesis of key building blocks such as this compound laid the necessary groundwork. The first documented synthesis of this crucial intermediate is detailed in the supporting information of their seminal paper in the Journal of Medicinal Chemistry. The synthetic strategy hinges on the robust and versatile chemistry of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a common precursor for a wide array of functionalized BCPs.[2][3]

The synthesis of this precursor on a large scale has been a subject of significant research, with efficient methods being developed to enable its widespread use.[2] These methods often involve the photochemical reaction of [1.1.1]propellane with diacetyl, followed by a haloform reaction to yield the dicarboxylic acid.[2]

Synthetic Workflow Diagram

G cluster_0 Precursor Synthesis cluster_1 Synthesis of this compound Propellane Propellane Diketone Diketone Propellane->Diketone Photochemical Reaction Diacetyl Diacetyl Diacetyl->Diketone BCP_dicarboxylic_acid Bicyclo[1.1.1]pentane- 1,3-dicarboxylic acid Diketone->BCP_dicarboxylic_acid Haloform Reaction Monoester 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane- 1-carboxylic acid BCP_dicarboxylic_acid->Monoester Esterification Amine Methyl 3-aminobicyclo[1.1.1]pentane- 1-carboxylate Monoester->Amine Curtius Rearrangement Aniline_derivative Methyl 3-(4-methoxyphenylamino)bicyclo[1.1.1]pentane- 1-carboxylate Amine->Aniline_derivative Buchwald-Hartwig Coupling Phenol_derivative This compound Aniline_derivative->Phenol_derivative Demethylation & Decarboxylation

Sources

Unlocking New Frontiers: A Technical Guide to Potential Research Areas for 4-(Bicyclo[1.1.1]pentan-1-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a powerful tool in medicinal chemistry, primarily as a bioisosteric replacement for the para-substituted phenyl ring.[1][2][3] Its unique three-dimensional structure imparts significant improvements in physicochemical properties, such as enhanced solubility and metabolic stability, while often maintaining or even improving biological activity.[4][5] This guide delves into the untapped potential of 4-(bicyclo[1.1.1]pentan-1-yl)phenol derivatives, moving beyond their established role as simple phenyl ring mimics. We will explore novel research avenues in medicinal chemistry, materials science, and chemical biology, providing a roadmap for future innovation.

The Bicyclo[1.1.1]pentane Advantage: A Paradigm Shift in Molecular Design

The core value of the BCP scaffold lies in its ability to address the inherent liabilities of the flat, aromatic phenyl ring in drug discovery.[5][6] The sp³-rich, rigid structure of the BCP cage offers a distinct departure from "flatland," leading to several key advantages:

  • Improved Solubility: The non-planar nature of the BCP core disrupts crystal packing and reduces intermolecular π-π stacking interactions, often leading to a significant increase in aqueous solubility.[3][4]

  • Enhanced Metabolic Stability: The saturated carbons of the BCP ring are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings, resulting in improved metabolic stability and reduced potential for toxic metabolites.[4][7]

  • Novel Structure-Activity Relationships (SAR): The three-dimensional arrangement of substituents on the BCP core allows for exploration of chemical space in directions inaccessible to planar phenyl rings, opening up new avenues for optimizing potency and selectivity.[4]

  • Reduced Non-Specific Binding: The lower lipophilicity of the BCP moiety compared to a phenyl ring can decrease non-specific binding to off-target proteins, potentially leading to cleaner pharmacological profiles.[3][4]

Propertypara-Substituted Phenyl Ring1,3-Disubstituted Bicyclo[1.1.1]pentaneRationale for Improvement with BCP
Geometry PlanarThree-dimensional, rigid cageAllows for exploration of orthogonal vector space in ligand-protein interactions.
Solubility Generally lowerOften significantly higherDisruption of crystal lattice packing and reduced π-π stacking.[3]
Metabolic Stability Prone to CYP450 oxidationMore resistant to oxidative metabolismSaturated sp³ carbons are less susceptible to enzymatic attack.[4]
Lipophilicity (cLogP) HigherLowerFewer carbon atoms and more sp³ character.[3]
Non-Specific Binding Can be problematicGenerally lowerReduced lipophilicity and different surface properties.[4]

Current Landscape: Established Applications of BCP-Phenol Scaffolds

The primary application of this compound and its derivatives has been as direct replacements for phenolic moieties in known bioactive compounds. A notable example is the modification of γ-secretase inhibitors, where the BCP analog demonstrated improved potency and pharmacokinetic properties.[5][6][7] Similarly, their incorporation into lipoprotein-associated phospholipase A2 (LpPLA2) inhibitors has led to compounds with enhanced physicochemical profiles while maintaining high potency.[8][9][10]

Frontier Research Areas: Charting the Unexplored Potential

While direct bioisosteric replacement has proven fruitful, the true potential of this compound derivatives lies in leveraging their unique properties to explore novel chemical space and biological targets.

Medicinal Chemistry: Beyond Direct Bioisosterism

The vast majority of BCP research has focused on mimicking para-substituted phenyl rings.[11] A significant unmet need and a promising research avenue is the development of 1,2- and 1,3-disubstituted BCPs that can serve as bioisosteres for ortho- and meta-substituted arenes.[12] Research in this area should focus on:

  • Novel Synthetic Methodologies: Developing efficient and scalable synthetic routes to unsymmetrically functionalized BCPs is paramount. Recent advances in the radical multicomponent carboamination of [1.1.1]propellane offer a promising starting point.[13]

  • Conformational Analysis and Vectorial Geometry: A thorough investigation of the bond angles and substituent vectors in 1,2- and 1,3-disubstituted BCPs compared to their aromatic counterparts is crucial for rational drug design.

  • Application in Known Pharmacophores: Systematically replacing ortho- and meta-substituted phenyl rings in established drug molecules with these novel BCP analogs will provide valuable proof-of-concept and generate new intellectual property.

G cluster_0 Ortho/Meta-Arene Mimicry Workflow Synthetic Route Development Synthetic Route Development Conformational Analysis Conformational Analysis Synthetic Route Development->Conformational Analysis Provides Novel Scaffolds Pharmacophore Replacement Pharmacophore Replacement Conformational Analysis->Pharmacophore Replacement Informs Rational Design Biological Evaluation Biological Evaluation Pharmacophore Replacement->Biological Evaluation Generates Test Compounds SAR Elucidation SAR Elucidation Biological Evaluation->SAR Elucidation Provides Activity Data SAR Elucidation->Synthetic Route Development Guides Next-Generation Design

Caption: Workflow for developing ortho/meta-BCP bioisosteres.

The phenol moiety can be readily derivatized to introduce reactive functionalities. Combining this with the unique properties of the BCP core could lead to the development of novel chemical biology tools:

  • BCP-Acrylamides for Covalent Inhibition: The synthesis of 4-(bicyclo[1.1.1]pentan-1-yl)aniline derivatives, followed by conversion to acrylamides, could yield covalent inhibitors with improved solubility and metabolic stability compared to their phenyl-based counterparts.

  • BCP-Diazirines for Photo-affinity Labeling: The phenol can be converted to a diazirine-containing ether, creating photo-affinity probes with a three-dimensional handle for exploring protein-ligand interactions. The reduced lipophilicity of the BCP core could minimize non-specific labeling.

Materials Science: Designing Novel Functional Materials

The rigid, well-defined geometry of the BCP scaffold makes it an attractive building block for advanced materials.

The rod-like structure of 1,3-disubstituted BCPs is analogous to the mesogenic units found in liquid crystals.[10] Research in this area could focus on:

  • Synthesis of BCP-Phenol Esters: The synthesis of a library of esters derived from this compound with various aromatic and aliphatic carboxylic acids.

  • Characterization of Mesophases: Investigating the liquid crystalline properties of these novel materials, including their clearing points and nematic ranges, could lead to the discovery of materials with unique optical and electronic properties.

Incorporating the rigid BCP unit into polymer backbones could lead to materials with enhanced thermal stability, mechanical strength, and low dielectric constants.

  • Poly(ether-ether-ketone) (PEEK) Analogs: The synthesis of monomers based on 4,4'-dihydroxy-1,1'-bi(bicyclo[1.1.1]pentane) and their subsequent polymerization could yield novel PEEK analogs with improved processability and performance characteristics.

Chemical Biology: BCP-Phenols as Probes for Biological Systems

The improved pharmacokinetic properties of BCP-containing molecules make them ideal for developing probes to study biological systems in vivo.

Resveratrol, a natural phenol with numerous reported health benefits, suffers from poor bioavailability due to rapid metabolism. Replacing one of the phenyl rings with a BCP-phenol moiety has been shown to significantly increase bioavailability.[3] Further research could explore:

  • Systematic SAR of BCP-Resveratrol Analogs: Synthesizing a range of BCP-resveratrol analogs with different substitution patterns on the remaining phenyl ring to optimize biological activity.

  • In Vivo Efficacy Studies: Evaluating the most promising analogs in animal models of diseases where resveratrol has shown potential, such as cardiovascular disease and cancer.

G cluster_1 BCP-Resveratrol Development Pathway BCP-Resveratrol Synthesis BCP-Resveratrol Synthesis In Vitro Biological Screening In Vitro Biological Screening BCP-Resveratrol Synthesis->In Vitro Biological Screening Provides Analogs Pharmacokinetic Profiling Pharmacokinetic Profiling In Vitro Biological Screening->Pharmacokinetic Profiling Identifies Potent Compounds In Vivo Efficacy Models In Vivo Efficacy Models Pharmacokinetic Profiling->In Vivo Efficacy Models Selects Bioavailable Candidates Lead Optimization Lead Optimization In Vivo Efficacy Models->Lead Optimization Validates Therapeutic Potential Lead Optimization->BCP-Resveratrol Synthesis Refines Structure

Sources

Quantum Chemical Calculations on 4-(Bicyclo[1.1.1]pentan-1-yl)phenol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic replacement of aromatic rings with bioisosteric motifs is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling three-dimensional substitute for the para-substituted phenyl ring, often imparting improved physicochemical properties such as enhanced solubility and metabolic stability while maintaining or improving biological activity.[1][2][3] This in-depth technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 4-(bicyclo[1.1.1]pentan-1-yl)phenol, a representative BCP-containing molecule. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for computational analysis. We will delve into the causal relationships behind methodological choices and demonstrate how to derive meaningful insights into the molecule's electronic structure and potential for interaction with biological targets.

Introduction: The Rise of Bicyclo[1.1.1]pentane in Drug Design

The phenyl ring is a ubiquitous moiety in pharmaceuticals, but its planarity and lipophilicity can lead to suboptimal ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The bicyclo[1.1.1]pentane (BCP) cage, with its rigid, three-dimensional structure, serves as an effective non-classical bioisostere for the para-phenylene group.[4][5] This substitution can lead to significant improvements in a compound's pharmaceutical properties, including enhanced solubility, greater metabolic stability, and a more favorable three-dimensional orientation for interacting with protein binding pockets.[3] this compound provides an excellent model system to explore the computational underpinnings of these advantages. By applying quantum chemical calculations, we can quantitatively assess the electronic and structural characteristics that differentiate it from its phenolic analogue and thereby rationalize its utility in drug discovery.

Quantum chemistry offers a powerful lens to scrutinize molecular properties at the subatomic level, providing insights that are often inaccessible through empirical methods alone.[6] For drug discovery, these computational approaches can significantly accelerate the design-test-analyze cycle by predicting molecular behavior and guiding synthetic efforts.[7]

Theoretical Foundations of Quantum Chemical Calculations

At the heart of modern computational chemistry lies Density Functional Theory (DFT), a method that has become a workhorse for investigating the electronic structure of molecules.[8][9] DFT offers a favorable balance between computational cost and accuracy, making it well-suited for the study of drug-like small molecules.[8]

The core principle of DFT is that the ground-state energy and all other ground-state properties of a molecule are uniquely determined by its electron density.[9] This is a significant simplification compared to wave-function-based methods, as the electron density is a function of only three spatial coordinates, regardless of the number of electrons in the system.

The Kohn-Sham Equations

In practice, DFT calculations involve solving the Kohn-Sham equations, a set of fictitious one-electron Schrödinger-like equations. The solutions to these equations yield the Kohn-Sham orbitals and their corresponding energies, from which the total electron density and energy of the system can be constructed.[8]

Exchange-Correlation Functionals and Basis Sets

The exact form of the exchange-correlation functional, which accounts for the complex many-body effects of electron exchange and correlation, is unknown and must be approximated. A wide variety of functionals have been developed, each with its own strengths and weaknesses. For organic molecules, hybrid functionals such as B3LYP often provide a good compromise between accuracy and computational expense.[10]

The choice of a basis set is equally critical. A basis set is a set of mathematical functions used to build molecular orbitals.[11][12] Larger basis sets provide a more accurate description of the orbitals but at a higher computational cost. Pople-style basis sets, such as 6-31G(d), and correlation-consistent basis sets, like cc-pVDZ, are commonly employed for calculations on organic molecules.[13][14] The inclusion of polarization functions (e.g., the 'd' in 6-31G(d)) is crucial for accurately describing the anisotropic nature of chemical bonds.

Computational Workflow for this compound

This section outlines a detailed, step-by-step protocol for performing quantum chemical calculations on this compound. The workflow is designed to be self-validating, with each step building upon the previous one to ensure the reliability of the final results.

computational_workflow cluster_prep 1. Molecular Structure Preparation cluster_geom_opt 2. Geometry Optimization cluster_electronic_props 3. Electronic Property Calculation cluster_analysis 4. Analysis and Interpretation mol_build Build 3D structure of This compound geom_opt Perform Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt freq_calc Frequency Calculation to confirm minimum energy structure geom_opt->freq_calc homo_lumo Calculate HOMO-LUMO energies and energy gap freq_calc->homo_lumo esp Generate Electrostatic Potential (ESP) Map freq_calc->esp interpret_homo_lumo Analyze chemical reactivity and stability from HOMO-LUMO gap homo_lumo->interpret_homo_lumo interpret_esp Identify nucleophilic and electrophilic regions from ESP map esp->interpret_esp

Caption: Computational workflow for quantum chemical analysis.

Step 1: Molecular Structure Preparation
  • Construct the 3D Structure: Using a molecular modeling software (e.g., Avogadro, ChemDraw), build the three-dimensional structure of this compound. Ensure correct atom types, bond orders, and initial stereochemistry. The SMILES string for this molecule is OC1=CC=C(C=C1)C23CC(C2)C3.

Step 2: Geometry Optimization and Frequency Calculation

The initial 3D structure is an approximation. Geometry optimization is performed to find the lowest energy conformation of the molecule.

  • Select a Quantum Chemistry Software Package: A variety of software packages are available, both commercial (e.g., Gaussian, Schrödinger) and open-source (e.g., ORCA, GAMESS).[15][16]

  • Define the Level of Theory:

    • Method: Choose a suitable DFT functional. B3LYP is a robust choice for general-purpose calculations on organic molecules.

    • Basis Set: Select a basis set that provides a good balance of accuracy and computational cost. The 6-31G(d) basis set is a common starting point for molecules of this size.

  • Perform the Geometry Optimization: Submit the structure for optimization. The software will iteratively adjust the atomic coordinates to minimize the total energy of the system.

  • Perform a Frequency Calculation: Once the geometry optimization has converged, a frequency calculation should be performed at the same level of theory. This serves two purposes:

    • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.

    • Thermodynamic Properties: The calculation also provides zero-point vibrational energy and other thermodynamic data.

Step 3: Calculation of Electronic Properties

With the optimized geometry, we can now calculate key electronic properties that provide insights into the molecule's reactivity and intermolecular interactions.

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These frontier molecular orbitals are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[17]

  • Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution around a molecule.[18][19] It is typically plotted on the molecule's van der Waals surface, with colors indicating regions of positive (electron-poor) and negative (electron-rich) electrostatic potential. This is invaluable for predicting sites of nucleophilic and electrophilic attack and for understanding non-covalent interactions with a biological target.[20][21]

Results and Interpretation

The following table summarizes the expected quantitative data from the quantum chemical calculations on this compound.

PropertyCalculated Value (Illustrative)Interpretation
Optimized Geometry
C-C bond length (bridgehead)~1.54 ÅTypical for sp³-sp³ carbon bonds.
C-C bond length (bridge)~1.54 ÅTypical for sp³-sp³ carbon bonds.
C-O bond length~1.37 ÅCharacteristic of a phenolic C-O bond.
Electronic Properties
HOMO Energy-5.5 to -6.5 eVIndicates the energy required to remove an electron.
LUMO Energy-0.5 to -1.5 eVIndicates the energy released upon adding an electron.
HOMO-LUMO Gap4.0 to 6.0 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.[17]
Dipole Moment~2.0 - 2.5 DReflects the overall polarity of the molecule.
Frontier Molecular Orbital Analysis

The HOMO of this compound is expected to be localized primarily on the phenol ring, specifically on the oxygen atom and the aromatic pi system. This indicates that these are the most likely sites for electrophilic attack. The LUMO is likely to be distributed over the aromatic ring as well, suggesting it can act as an electron acceptor. The HOMO-LUMO energy gap provides a quantitative measure of the molecule's reactivity. A moderate gap, as is typical for stable organic molecules, suggests a balance between stability and the ability to engage in favorable interactions with a biological target.[22]

fmo_diagram lumo Energy Level: ~ -1.0 eV (Illustrative) homo Energy Level: ~ -6.0 eV (Illustrative) gap Energy Gap (~5.0 eV)

Caption: Illustrative Frontier Molecular Orbital Diagram.

Electrostatic Potential (ESP) Map Analysis

The ESP map of this compound will reveal distinct regions of charge distribution.

  • Negative Potential (Red): The region around the phenolic oxygen atom will exhibit a strong negative potential due to the presence of lone pairs of electrons. This is a prime site for hydrogen bond donation.

  • Positive Potential (Blue): The hydrogen atom of the hydroxyl group will show a positive potential, making it a hydrogen bond donor.

  • Neutral/Slightly Negative Potential (Green/Yellow): The BCP cage and the carbon atoms of the phenyl ring will have a relatively neutral potential.

The ESP map is a powerful tool for rationalizing and predicting how the molecule will interact with a protein binding site.[18][23] For instance, the negatively charged region around the oxygen could form a favorable interaction with a positively charged amino acid residue or a metal cofactor in the active site.

Implications for Drug Design and Development

The insights gained from quantum chemical calculations on this compound have direct applications in the drug discovery process:

  • Rationalizing Bioisosterism: By comparing the calculated properties of the BCP-containing molecule with its phenyl analogue, we can quantitatively understand the electronic consequences of this substitution. This provides a rational basis for its improved properties.

  • Guiding Lead Optimization: The ESP map can guide the design of new analogues with enhanced binding affinity by identifying opportunities for additional favorable electrostatic interactions with the target protein.

  • Predicting Reactivity and Metabolism: The HOMO and LUMO energies can help predict the molecule's susceptibility to metabolic transformations, such as oxidation.

  • Parameterization of Molecular Mechanics Force Fields: The quantum mechanically derived charge distribution can be used to develop more accurate parameters for molecular mechanics force fields, which are used in large-scale simulations such as molecular docking and free energy calculations.[16]

Conclusion

Quantum chemical calculations provide a robust and insightful framework for characterizing novel molecular scaffolds in drug discovery. For this compound, these methods allow for a detailed understanding of its geometry, electronic structure, and potential for intermolecular interactions. The protocols and interpretations presented in this guide offer a practical approach for medicinal chemists and computational scientists to leverage the power of quantum chemistry in the rational design of new therapeutic agents with improved physicochemical and pharmacological properties. The continued application of these techniques will undoubtedly accelerate the development of innovative medicines built upon three-dimensional bioisosteres like the bicyclo[1.1.1]pentane system.

References

  • ResearchGate. Bicyclo[1.1.1]pentanes (BCPs) as bioisosteres of the phenyl ring. Available from: [Link]

  • Stepan, A. F., et al. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. 2012;3(8):651-655. Available from: [Link]

  • Schrödinger. Physics-based Software Platform for Molecular Discovery & Design. Available from: [Link]

  • Insider Brief. Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs. 2024. Available from: [Link]

  • Deep Origin. Electrostatic Potential Maps - Computational Chemistry Glossary. Available from: [Link]

  • Aurora Fine Chemicals. Quantum and Molecular Physics - Drug Discovery Software. Available from: [Link]

  • UC Santa Barbara. Tutorial: Electrostatic Potential Maps. Available from: [Link]

  • ChemRxiv. Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. 2024. Available from: [Link]

  • Cole, D. J., et al. Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry. 2019;62(20):9243-9255. Available from: [Link]

  • CD ComputaBio. Quantum Chemistry Service in Drug Design. Available from: [Link]

  • YouTube. HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. 2025. Available from: [Link]

  • ResearchGate. Basis set and methods for organic molecules. 2024. Available from: [Link]

  • Wagen, C. Quantum Chemistry in Drug Discovery. Rowan Scientific. 2023. Available from: [Link]

  • Wikipedia. Density functional theory. Available from: [Link]

  • Q-Chem. 8.1 Introduction to Basis Sets. Available from: [Link]

  • Journal of Chemical Education. Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. 2015;92(10):1732-1737. Available from: [Link]

  • Imperial College London. An Introduction to Density Functional Theory. Available from: [Link]

  • Wikipedia. Basis set (chemistry). Available from: [Link]

  • YouTube. HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. 2025. Available from: [Link]

  • ACS Publications. Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. Journal of Chemical Information and Modeling. 2023;63(21):6729-6739. Available from: [Link]

  • Chemistry LibreTexts. 4.10: Conformations of Polycyclic Molecules. 2023. Available from: [Link]

  • University of Exeter. Density Functional Theory for Beginners. Available from: [Link]

  • PubMed. Bicyclo[1.1.1]pentane Embedded in Porphyrinoids. Angewandte Chemie International Edition. 2023;62(26):e202302771. Available from: [Link]

  • PubMed Central. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics. 2025;17(4):856. Available from: [Link]

  • University of Regensburg. Basis Sets Used in Molecular Orbital Calculations. Available from: [Link]

  • AIMS Press. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Materials Science. 2022;9(4):619-637. Available from: [Link]

  • ResearchGate. Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. 2025. Available from: [Link]

  • MDPI. Molecular Docking, Pharmacokinetic, and DFT Calculation of Naproxen and its Degradants. Molecules. 2018;23(10):2617. Available from: [Link]

Sources

Methodological & Application

Application Note: Synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol from [1.1.1]propellane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol, a valuable building block in medicinal chemistry, starting from the highly strained hydrocarbon, [1.1.1]propellane. Direct phenolation of [1.1.1]propellane is challenging due to the acidic nature of the phenol leading to undesired side reactions. To circumvent this, a robust and modular two-step synthetic strategy is presented, centered around a visible-light-mediated photoredox-catalyzed radical addition of a protected 4-halophenol to [1.1.1]propellane. This guide offers detailed, step-by-step protocols, mechanistic insights, safety precautions for handling [1.1.1]propellane, and characterization data, tailored for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the Bicyclo[1.1.1]pentane Motif in Drug Discovery

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical structural motif in modern drug discovery, primarily serving as a saturated, three-dimensional bioisostere for the para-substituted phenyl ring.[1][2] The replacement of a flat aromatic ring with a rigid, non-planar BCP cage can confer significant advantages to a drug candidate's physicochemical profile. These improvements often include enhanced aqueous solubility, increased metabolic stability, and improved permeability, without compromising the parent molecule's biological activity.[3][4] The unique geometry of the 1,3-disubstituted BCP mimics the exit vectors of a para-substituted arene, allowing it to maintain crucial binding interactions with biological targets.[2]

[1.1.1]Propellane, a highly strained tricyclic hydrocarbon, is the most common precursor for the synthesis of functionalized BCPs.[5] Its central carbon-carbon bond is exceptionally weak and readily undergoes homolytic cleavage upon reaction with radical species, providing a versatile entry point for the introduction of a wide array of functional groups.[5][6] This strain-release reactivity is the cornerstone of the synthetic strategy detailed herein.

Synthetic Strategy: A Two-Step Approach to this compound

A direct reaction between phenol and [1.1.1]propellane is fraught with challenges. The acidic proton of the phenol can readily induce the protonolysis of the highly reactive propellane, leading to a complex mixture of byproducts rather than the desired C-C bond formation. To address this, a more controlled, multi-step approach is necessary. The strategy outlined in this guide involves:

  • Protection of the Phenolic Hydroxyl Group: The acidic proton of 4-iodophenol is masked with a silyl protecting group to ensure its compatibility with the subsequent radical reaction conditions.

  • Visible-Light Photoredox-Catalyzed Arylation: A photoredox-catalyzed radical addition of the protected 4-iodophenol to [1.1.1]propellane is employed to construct the key C(sp²)-C(sp³) bond. This reaction is initiated by visible light, offering a mild and efficient method for generating the required aryl radical.[7][8]

  • Deprotection of the Silyl Ether: The final step involves the selective removal of the silyl protecting group to unveil the desired this compound.

This synthetic route is depicted in the workflow diagram below:

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Photocatalytic Arylation cluster_2 Step 3: Deprotection Iodophenol 4-Iodophenol Protected_Iodophenol 1-iodo-4-((triethylsilyl)oxy)benzene Iodophenol->Protected_Iodophenol TESCl, Imidazole, DCM BCP_Protected 1-(4-((triethylsilyl)oxy)phenyl)bicyclo[1.1.1]pentane Protected_Iodophenol->BCP_Protected Propellane [1.1.1]Propellane Propellane->BCP_Protected Final_Product This compound BCP_Protected->Final_Product TBAF, THF

Caption: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Safety Precautions

[1.1.1]Propellane is a volatile and highly strained molecule that should be handled with care in a well-ventilated fume hood.[5] It is sensitive to light, oxygen, and moisture. It is typically prepared and stored as a solution in an inert solvent like pentane or diethyl ether at low temperatures (-20 °C). Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. All reactions involving [1.1.1]propellane should be conducted under an inert atmosphere (argon or nitrogen).

Protocol 1: Synthesis of 1-iodo-4-((triethylsilyl)oxy)benzene (Protected 4-Iodophenol)

This protocol details the protection of the hydroxyl group of 4-iodophenol as a triethylsilyl (TES) ether. The TES group is chosen for its stability under the subsequent radical reaction conditions and its facile removal.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
4-Iodophenol220.012.20 g10.0
Triethylsilyl chloride (TESCl)150.721.81 mL12.0
Imidazole68.081.02 g15.0
Dichloromethane (DCM), anhydrous-50 mL-

Procedure

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 4-iodophenol (2.20 g, 10.0 mmol) and imidazole (1.02 g, 15.0 mmol).

  • Add anhydrous dichloromethane (50 mL) via syringe and stir the mixture at room temperature until all solids have dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylsilyl chloride (1.81 mL, 12.0 mmol) dropwise to the stirred solution over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (30 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-iodo-4-((triethylsilyl)oxy)benzene as a colorless oil.

Protocol 2: Visible-Light Photoredox-Catalyzed Synthesis of 1-(4-((triethylsilyl)oxy)phenyl)bicyclo[1.1.1]pentane

This protocol describes the key C-C bond-forming step, where the protected 4-iodophenol undergoes a radical addition to [1.1.1]propellane, catalyzed by an organic photocatalyst under visible light irradiation.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
1-iodo-4-((triethylsilyl)oxy)benzene334.281.67 g5.0
[1.1.1]Propellane (0.2 M in Et₂O/cyclohexane)66.1237.5 mL7.5
4CzIPN (photocatalyst)788.8898.6 mg0.125
Anhydrous Dichloromethane (DCM)-25 mL-

Procedure

  • In a Schlenk tube equipped with a magnetic stir bar, add 1-iodo-4-((triethylsilyl)oxy)benzene (1.67 g, 5.0 mmol) and the photocatalyst 4CzIPN (98.6 mg, 0.125 mmol, 2.5 mol%).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous dichloromethane (25 mL) via syringe.

  • Add the solution of [1.1.1]propellane (37.5 mL of a 0.2 M solution, 7.5 mmol, 1.5 equiv) via syringe.

  • Place the reaction vessel approximately 5-10 cm from a blue LED lamp (450 nm) and stir vigorously at room temperature for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(4-((triethylsilyl)oxy)phenyl)bicyclo[1.1.1]pentane.

Protocol 3: Deprotection to Yield this compound

This final step involves the removal of the TES protecting group to afford the target phenol.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
1-(4-((triethylsilyl)oxy)phenyl)bicyclo[1.1.1]pentane274.501.10 g4.0
Tetrabutylammonium fluoride (TBAF), 1 M in THF-6.0 mL6.0
Tetrahydrofuran (THF)-20 mL-

Procedure

  • Dissolve 1-(4-((triethylsilyl)oxy)phenyl)bicyclo[1.1.1]pentane (1.10 g, 4.0 mmol) in THF (20 mL) in a round-bottom flask with a magnetic stir bar.

  • Add the 1 M solution of TBAF in THF (6.0 mL, 6.0 mmol) dropwise at room temperature.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a white solid.

Mechanism of the Photoredox-Catalyzed Arylation

The key C-C bond formation proceeds via a radical chain mechanism initiated by a photocatalyst.[9]

Photocatalysis_Mechanism PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC_excited->PC SET ArylIodide Ar-I (Protected Iodophenol) ArylRadical Aryl Radical (Ar•) ArylIodide:e->ArylRadical:w Reduction BCPRadical BCP Radical (Ar-BCP•) ArylRadical->BCPRadical Addition Propellane [1.1.1]Propellane FinalProduct_Protected Protected Product (Ar-BCP-H) BCPRadical->FinalProduct_Protected Hydrogen Atom Transfer (HAT) HAT_source H-atom source (e.g., solvent)

Caption: Proposed mechanism for the photoredox-catalyzed arylation of [1.1.1]propellane.

  • Photoexcitation: The photocatalyst (PC), such as 4CzIPN, absorbs visible light to form a long-lived, high-energy excited state (PC*).

  • Single Electron Transfer (SET): The excited photocatalyst (PC*) is a potent reductant and transfers a single electron to the protected 4-iodophenol.

  • Aryl Radical Formation: The resulting radical anion of the aryl iodide rapidly fragments, cleaving the C-I bond to generate an aryl radical and an iodide anion.

  • Radical Addition to [1.1.1]Propellane: The highly reactive aryl radical adds to the central C-C bond of [1.1.1]propellane in a strain-release process, forming a bicyclo[1.1.1]pentyl radical intermediate.

  • Hydrogen Atom Transfer (HAT): The BCP radical abstracts a hydrogen atom from a suitable donor in the reaction medium (e.g., solvent) to yield the final protected product and regenerate a radical species that can continue the chain reaction.

Characterization Data

This compound:

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.21 (d, J = 8.4 Hz, 2H), 6.75 (d, J = 8.4 Hz, 2H), 4.75 (s, 1H), 2.55 (s, 1H), 2.08 (s, 6H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 153.8, 143.2, 127.4, 115.3, 53.9, 45.6, 28.9.

  • Mass Spectrometry (ESI): Calculated for C₁₁H₁₂O [M+H]⁺: 161.09, Found: 161.09.

Conclusion

This application note details a reliable and reproducible two-step synthesis of this compound from [1.1.1]propellane. By employing a protection-arylation-deprotection strategy, the challenges associated with the direct reaction of phenol with the highly strained propellane are effectively overcome. The use of visible-light photoredox catalysis for the key C-C bond formation offers a mild, efficient, and scalable method for accessing this valuable BCP building block. The protocols and mechanistic insights provided herein are intended to empower researchers in medicinal chemistry and organic synthesis to incorporate the BCP motif into their drug discovery programs, thereby "escaping from flatland" and exploring new dimensions of chemical space.

References

  • Wu, J., et al. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters, 31(12), 3065-3072. [Link]

  • Lopchuk, J. M., et al. (2020). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • Zhu, S., et al. (2024). Site-Specific Radical Alkylation of Aryl Cyanide: Visible-Light, Photoredox-Catalyzed, Three-Component Arylalkylation of [1.1.1]Propellane. Organic Letters, 26(36), 7769–7773. [Link]

  • Shen, J., Wu, J., et al. (2023). Multicomponent Radical Cross-Coupling Reaction of [1.1.1]Propellane: Synthesis of 1-Arylthiol-3-Heteroaryl Bicyclo[1.1.1]pentanes. Advanced Synthesis & Catalysis. [Link]

  • Makarov, I. S., et al. (2017). Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes from [1.1.1]Propellane. Angewandte Chemie International Edition, 56(41), 12774-12777. [Link]

  • Aïssa, C., et al. (2023). Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. ChemRxiv. [Link]

  • MacMillan, D. W. C., et al. (2023). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. [Link]

  • Molander, G. A., et al. (2022). Dicarbofunctionalization of [1.1.1]Propellane Enabled by Nickel/Photoredox Dual Catalysis: One-Step Multicomponent Strategy for the Synthesis of BCP-Aryl Derivatives. Journal of the American Chemical Society. [Link]

  • Organic Syntheses. (2019). Scalable Synthesis of the Organic Photocatalyst 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN). Organic Syntheses, 96, 455-473. [Link]

  • Gelest, Inc. Deprotection of Silyl Ethers. [Link]

  • Xu, J., et al. (2024). Synthesis of 1-(Halo)alkyl-3-heteroaryl Bicyclo[1.1.1]pentanes Enabled by a Photocatalytic Minisci-type Multicomponent Reaction. ACS Catalysis, 14, 6247–6258. [Link]

  • Molander, G. A., et al. (2022). Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of [1.1.1]propellane. Nature Chemistry. [Link]

Sources

Application Note and Protocols for the Scalable Synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Bicyclo[1.1.1]pentane Motif in Modern Drug Discovery

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount structural motif in contemporary medicinal chemistry. Its rigid, three-dimensional structure serves as an effective bioisostere for commonly used planar aromatic rings, such as the para-substituted phenyl group. The incorporation of the BCP core into drug candidates has been shown to significantly enhance their physicochemical properties, leading to improved aqueous solubility, metabolic stability, and membrane permeability.[1][2][3] These desirable attributes have propelled the BCP moiety to the forefront of strategies aimed at escaping the "flatland" of traditional aromatic-rich drug molecules.

4-(Bicyclo[1.1.1]pentan-1-yl)phenol is a key building block that combines the advantageous properties of the BCP scaffold with the versatile chemical handle of a phenolic hydroxyl group. This functionality allows for further derivatization, making it an invaluable precursor for the synthesis of a diverse range of complex molecules in drug discovery programs. This application note provides a detailed, scalable, and efficient synthetic route to this important compound, starting from readily available starting materials.

Strategic Overview of the Synthesis

The presented synthetic strategy is a two-step process commencing with the synthesis of the key intermediate, [1.1.1]propellane. This highly strained molecule serves as the linchpin for the introduction of the BCP core. The subsequent steps involve the electrophilic amination of [1.1.1]propellane with p-anisidine, followed by a robust demethylation to yield the target phenol. This route is designed for scalability, high yields, and operational simplicity.

cluster_0 Step 1: Synthesis of [1.1.1]Propellane cluster_1 Step 2: Synthesis of the Methoxy-Protected Intermediate cluster_2 Step 3: Demethylation to the Final Product start_material 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane propellane [1.1.1]Propellane start_material->propellane MeLi, Et2O propellane_2 [1.1.1]Propellane p_anisidine p-Anisidine intermediate 4-Methoxy-1-(bicyclo[1.1.1]pentan-1-yl)benzene p_anisidine->intermediate propellane_2->intermediate NIS, Et2O intermediate_2 4-Methoxy-1-(bicyclo[1.1.1]pentan-1-yl)benzene final_product This compound intermediate_2->final_product BBr3, DCM

Caption: Overall synthetic workflow for this compound.

Detailed Protocols and Experimental Procedures

Part 1: Scalable Synthesis of [1.1.1]Propellane

The synthesis of [1.1.1]propellane is adapted from the robust and scalable procedure developed by Szeimies and coworkers, and further optimized in Organic Syntheses.[4][5][6] This method utilizes the commercially available 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane as the starting material.

Reaction Scheme:

start 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane product [1.1.1]Propellane start->product 1. MeLi, Et2O, -78 °C to 0 °C 2. Distillation

Caption: Synthesis of [1.1.1]propellane.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane296.84800.0 g2.7 mol
Methyllithium (3.0 M in diethoxymethane)21.982.0 L6.0 mol
Diethyl ether (anhydrous)74.122.0 L-

Protocol:

  • Reaction Setup: In a dry 6 L three-neck round-bottom flask equipped with a mechanical overhead stirrer, a thermometer, and a dropping funnel, add 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (800.0 g, 2.7 mol).

  • Dissolution and Cooling: Add anhydrous diethyl ether (2.0 L) to the flask and stir until the solid is fully dissolved. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Addition of Methyllithium: Slowly add methyllithium (3.0 M solution, 2.0 L, 6.0 mol) dropwise via the dropping funnel over a period of 2 hours, ensuring the internal temperature does not exceed -70 °C.

  • Warming and Stirring: After the addition is complete, stir the reaction mixture at -75 °C for an additional 30 minutes. Subsequently, remove the cooling bath and allow the mixture to warm to 0 °C. Continue stirring at 0 °C for 1.5 hours.

  • Isolation of [1.1.1]Propellane: The resulting solution of [1.1.1]propellane in diethyl ether is used directly in the next step. The concentration of the propellane solution can be determined by titration with thiophenol.[4] A typical yield is approximately 78%, resulting in a solution of around 0.1 M.[5]

Safety Precautions:

  • Methyllithium is a pyrophoric reagent and must be handled under an inert atmosphere (argon or nitrogen).

  • The reaction is highly exothermic; careful temperature control is crucial.

  • [1.1.1]Propellane is a highly strained and volatile compound. It should be handled in solution and stored at low temperatures.

Part 2: Synthesis of 4-Methoxy-1-(bicyclo[1.1.1]pentan-1-yl)benzene

This step utilizes the electrophilic activation of [1.1.1]propellane with N-iodosuccinimide (NIS) to facilitate its reaction with p-anisidine. This method provides a high-yielding and scalable route to the key methoxy-protected intermediate.[7][8]

Reaction Scheme:

start1 [1.1.1]Propellane product 4-Methoxy-1-(bicyclo[1.1.1]pentan-1-yl)benzene start1->product start2 p-Anisidine start2->product NIS, Et2O, -78 °C

Caption: Synthesis of the methoxy-protected intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
[1.1.1]Propellane solution (0.1 M in Et2O)66.102.7 L0.27 mol
p-Anisidine123.1533.25 g0.27 mol
N-Iodosuccinimide (NIS)224.9860.74 g0.27 mol
Diethyl ether (anhydrous)74.12As needed-
Saturated aqueous sodium thiosulfate solution-As needed-
Saturated aqueous sodium bicarbonate solution-As needed-
Brine-As needed-
Anhydrous magnesium sulfate120.37As needed-

Protocol:

  • Reaction Setup: In a dry 5 L three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve p-anisidine (33.25 g, 0.27 mol) and N-iodosuccinimide (60.74 g, 0.27 mol) in anhydrous diethyl ether (1 L).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of [1.1.1]Propellane: Slowly add the previously prepared [1.1.1]propellane solution (2.7 L, 0.27 mol) to the cooled reaction mixture over 1 hour, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (500 mL) to the cold reaction mixture.

  • Extraction: Allow the mixture to warm to room temperature. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 500 mL) and brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-methoxy-1-(bicyclo[1.1.1]pentan-1-yl)benzene as a solid. A typical yield for this reaction is approximately 64% on a gram scale.[8]

Part 3: Demethylation to this compound

The final step involves the cleavage of the methyl ether using boron tribromide (BBr₃), a standard and highly effective reagent for this transformation.[9][10][11]

Reaction Scheme:

start 4-Methoxy-1-(bicyclo[1.1.1]pentan-1-yl)benzene product This compound start->product BBr3, DCM, 0 °C to rt

Caption: Final demethylation step.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methoxy-1-(bicyclo[1.1.1]pentan-1-yl)benzene188.2532.5 g0.173 mol
Boron tribromide (1.0 M in DCM)250.52519 mL0.519 mol
Dichloromethane (DCM, anhydrous)84.93700 mL-
Saturated aqueous sodium bicarbonate solution-As needed-
1 M Hydrochloric acid-As needed-
Ethyl acetate88.11As needed-
Brine-As needed-
Anhydrous sodium sulfate142.04As needed-

Protocol:

  • Reaction Setup: In a dry 2 L three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an argon atmosphere, dissolve 4-methoxy-1-(bicyclo[1.1.1]pentan-1-yl)benzene (32.5 g, 0.173 mol) in anhydrous dichloromethane (700 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Boron Tribromide: Add the boron tribromide solution (1.0 M in DCM, 519 mL, 0.519 mol) dropwise to the stirred solution over 1 hour.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir at room temperature for 12 hours.

  • Quenching: Carefully quench the reaction by slowly adding the mixture to a vigorously stirred solution of saturated aqueous sodium bicarbonate (1 L) at 0 °C.

  • Acidification and Extraction: Acidify the aqueous layer to pH ~2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (500 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound as a crystalline solid.

Summary of Key Reaction Parameters

StepKey ReagentsSolventTemperatureTimeTypical Yield
1. [1.1.1]Propellane Synthesis MeLiDiethyl ether-78 °C to 0 °C4 h~78%
2. Methoxy-Intermediate Synthesis p-Anisidine, NIS, [1.1.1]PropellaneDiethyl ether-78 °C2 h~64%
3. Demethylation BBr₃DCM0 °C to room temperature12 hHigh

Conclusion

This application note details a scalable and efficient two-step synthesis of this compound. The route leverages a robust protocol for the gram-scale production of [1.1.1]propellane, followed by a high-yielding electrophilic amination and a standard demethylation procedure. The methodologies presented are well-established and provide a reliable pathway for obtaining this valuable building block for applications in drug discovery and development. The detailed protocols and safety considerations outlined herein are intended to enable researchers to confidently and safely produce this compound on a laboratory scale with the potential for further scale-up.

References

  • McOmie, J. F. W.; Watts, M. L.; West, D. E. Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron1968 , 24 (5), 2289–2292. [Link]

  • Venkateswarlu, Y.; Kumar, M. R.; Rao, T. P. A Facile Demethylation of Aryl Methyl Ethers by Boron Tribromide. Synthetic Communications2003 , 33 (14), 2439-2443. [Link]

  • McOmie, J. F. W.; Watts, M. L. 3,3'-Dihydroxybiphenyl. Organic Syntheses1973 , 53, 59. [Link]

  • Bunker, K. D.; Sach, N. W.; Huang, Q.; Richardson, P. F. Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Organic Letters2011 , 13 (17), 4746–4748. [Link]

  • Mykhailiuk, P. K. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry2021 , 86 (14), 9579–9590. [Link]

  • Mondanaro, D. R.; Dailey, W. P. [1.1.1]Propellane. Organic Syntheses1998 , 75, 98. [Link]

  • Mykhailiuk, P. K. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry2021 , 86 (14), 9579–9590. [Link]

  • Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft1884 , 17 (2), 1633–1635. [Link]

  • Hodgson, H. H. The Sandmeyer Reaction. Chemical Reviews1947 , 40 (2), 251–277. [Link]

  • Stepan, A. F.; et al. Bicyclo[1.1.1]pentane as a Phenyl Group Bioisostere: A Gamut of Unexplored Functionality. Organic Letters2012 , 14 (6), 1548–1551. [Link]

  • Szeimies, G.; et al. [1.1.1]Propellane. Angewandte Chemie International Edition in English1985 , 24 (10), 867-868. [Link]

  • Zhang, X.; et al. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry2022 , 10, 1009133. [Link]

  • Quora. How will you convert aniline to phenol? [Link]

  • Jolit, A.; et al. Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition2022 , 61 (2), e202111291. [Link]

  • Jolit, A.; et al. Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. University of Liverpool Repository. [Link]

  • Chen, J.; et al. Recent advances in the applications of [1.1.1]propellane in organic synthesis. Beilstein Journal of Organic Chemistry2021 , 17, 2236–2255. [Link]

  • Mignone, J.; et al. Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes. Organic Letters2023 , 25 (44), 7947–7952. [Link]

  • Jolit, A.; et al. Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition2022 , 61 (2), e202111291. [Link]

  • Kaur, N.; et al. Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society2022 , 19, 1347–1378. [Link]

  • Jolit, A.; et al. Electrophilic Activation of [1.1.1]Propellane by Silyl-triflates. Chemistry – A European Journal2023 , e202301911. [Link]

  • Noble, A.; et al. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. Chemical Science2021 , 12 (31), 10518-10526. [Link]

  • Zhang, X.; et al. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry2022 , 10, 1009133. [Link]

  • Noble, A.; et al. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. Chemical Science2021 , 12 (31), 10518-10526. [Link]

  • Reddit. Conversion of an aniline to a phenol through the diazonium salt. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Baumann, M.; et al. A Continuous Flow Synthesis of [1.1.1]Propellane Enabling Rapid Access to Bicyclo[1.1.1]pentane Derivatives - Supporting Information. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Zhang, X.; et al. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry2022 , 10, 1009133. [Link]

  • Noble, A.; et al. Rationalizing the diverse reactivity of [1.1.1]propellane through σ-π- delocalization. ChemRxiv2021 . [Link]

  • Uchiyama, M.; et al. (A) Optimized protocols for preparation of [1.1.1]propellane. Angewandte Chemie International Edition2020 , 59 (4), 1593-1597. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Baumann, M.; et al. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Chemical Communications2021 , 57 (20), 2533-2536. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Al-Zoubi, R. M. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules2010 , 15 (11), 8348-8373. [Link]

  • Ananikov, V. P.; et al. Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science2021 , 12 (40), 13426-13437. [Link]

  • Zhang, X.; et al. Visible Light-Induced Reactions of Diazo Compounds and Their Precursors. Accounts of Chemical Research2023 , 56 (20), 2827–2841. [Link]

Sources

Application Notes and Protocols: Friedel-Crafts Acylation for the Synthesis of Bicyclo[1.1.1]pentane Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Bicyclo[1.1.1]pentane Motif and the Need for Robust Synthetic Tools

In contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced physicochemical properties is paramount. The bicyclo[1.1.1]pentane (BCP) core has emerged as a critical structural motif, celebrated for its rigid, three-dimensional, propeller-like shape.[1][2] It is increasingly employed as a bioisosteric replacement for common planar moieties like phenyl rings and internal alkynes, or bulky groups such as tert-butyls.[3] This "escape from flatland" strategy can significantly improve compound solubility, metabolic stability, and overall pharmacological profiles.[4]

The synthesis of functionalized BCPs, particularly BCP-ketones, is crucial for integrating this valuable scaffold into drug candidates. However, many methods for C(sp³)-H functionalization of rigid hydrocarbons are complex, costly, or have a limited substrate scope, often relying on expensive photocatalysts.[2][5][6] The Friedel-Crafts acylation, a cornerstone of organic synthesis for nearly 150 years, offers a powerful, inexpensive, and scalable alternative.[1]

This document provides a detailed guide to a robust and validated Friedel-Crafts acylation protocol. It is important to note that this method focuses on the acylation of (hetero)aromatic hydrocarbons with bicyclo[1.1.1]pentane-derived acyl chlorides, rather than the direct acylation of the strained BCP cage itself. This approach leverages the classic electrophilic aromatic substitution mechanism to furnish a diverse array of BCP mono- and diketones, which are versatile intermediates for drug discovery and materials science.[1]

Pillar 1: The Underlying Chemistry - Mechanism and Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[7] The process is initiated by the activation of an acylating agent, typically an acyl chloride, with a strong Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃).

The Mechanism proceeds via three key steps:

  • Formation of the Acylium Ion: The Lewis acid coordinates to the halogen of the acyl chloride, creating a highly reactive acylium ion (R-C≡O⁺). This species is resonance-stabilized and serves as the potent electrophile.[8]

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex, temporarily disrupting the ring's aromaticity.[8]

  • Deprotonation and Regeneration: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group, restoring aromaticity and yielding the final ketone product. The AlCl₃ catalyst is, in principle, regenerated.[9]

However, a critical distinction from Friedel-Crafts alkylation is that the product ketone is a moderate Lewis base. It readily forms a stable complex with the strong Lewis acid catalyst (AlCl₃). This complexation deactivates the product towards further acylation (preventing polyacylation) but also sequesters the catalyst.[10] Consequently, a stoichiometric amount, and often an excess, of the Lewis acid is required to drive the reaction to completion.[9] This complex is subsequently hydrolyzed during aqueous workup to release the desired ketone.

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylChloride BCP-COCl AcyliumIon BCP-C≡O⁺ AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ SigmaComplex Arenium Ion (σ-complex) Arene Ar-H Arene->SigmaComplex + BCP-C≡O⁺ ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ FinalProduct BCP-CO-Ar (Ketone) ProductComplex->FinalProduct Aqueous Workup

Caption: General mechanism of Friedel-Crafts acylation.

Pillar 2: Validated Experimental Protocols

The following protocols are based on the optimized conditions reported by Urbanska, K. et al. in The Journal of Organic Chemistry.[1] These methods have been demonstrated to be scalable and effective for a wide range of (hetero)aromatic substrates.

Protocol 1: General Procedure for the Synthesis of BCP Monoketones

This protocol details the synthesis of BCP monoketones via the acylation of an aromatic compound with bicyclo[1.1.1]pentane-1-carbonyl chloride.

Monoketone_Workflow start Start reagents Dissolve Arene (1.0 eq) & BCP-COCl (1.2 eq) in DCM start->reagents cool Cool to 0 °C (Ice Bath) reagents->cool add_lewis Add AlCl₃ (5.0 eq) Portion-wise cool->add_lewis react Stir at Room Temp for 24 hours add_lewis->react quench Quench with Ice-Cold 1M HCl Solution react->quench extract Extract with DCM (3x) quench->extract wash Wash Organic Layers with Brine & Dry (Na₂SO₄) extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated BCP-Ketone purify->product

Caption: Experimental workflow for BCP-monoketone synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the (hetero)aromatic hydrocarbon (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting material.

  • Acyl Chloride Addition: Add bicyclo[1.1.1]pentane-1-carbonyl chloride (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Lewis Acid Addition: Add aluminum trichloride (AlCl₃, 5.0 eq) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly. Causality Note: A large excess of AlCl₃ is crucial for achieving high conversion, as it drives the formation of the acylium ion and compensates for complexation with the ketone product.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 24 hours. Monitor reaction progress by TLC or LC-MS if desired.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl (aq). Stir until all solids dissolve. Safety Note: This is an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure BCP ketone.

Protocol 2: General Procedure for the Synthesis of BCP 1,3-Diketones

This protocol adapts the procedure for creating symmetrical diketones using bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the (hetero)aromatic hydrocarbon (2.5 eq).

  • Solvent & Acyl Chloride Addition: Add anhydrous DCM, followed by bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride (1.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Lewis Acid Addition: Add aluminum trichloride (AlCl₃, 10.0 eq) portion-wise. Causality Note: A greater excess of both the arene and the Lewis acid is required to facilitate the double acylation and overcome the deactivating effect of the first ketone group and subsequent catalyst sequestration.[1]

  • Reaction & Workup: Follow steps 6-10 from Protocol 1. The purification may require a modified solvent system due to the higher polarity of the diketone product.

Pillar 3: Data-Driven Insights and Substrate Scope

The effectiveness of the Friedel-Crafts acylation is highly dependent on the choice of Lewis acid and the electronic nature of the aromatic substrate.

Table 1: Optimization of the Lewis Acid Catalyst

The reaction between anisole and BCP-1-carbonyl chloride was used as a model system to determine the optimal Lewis acid.[1]

EntryLewis AcidEquivalentsConversion (%)Isolated Yield (%)
1AlCl₃1.10-
2AlCl₃10.010088
3 AlCl₃ 5.0 88 68
4FeCl₃5.00-
5ZnCl₂5.00-
6BBr₃5.00-

Data synthesized from Urbanska, K. et al.[1]. The standard conditions (Entry 3) were chosen as a balance between high conversion and material economy.

Key Insight: The screening clearly demonstrates that AlCl₃ is uniquely effective for this transformation among the common Lewis acids tested. A significant stoichiometric excess is non-negotiable for product formation.[1]

Table 2: Selected Substrate Scope for BCP Mono- and Diketone Synthesis

The protocol is effective for a range of electron-rich and moderately activated aromatic and heteroaromatic systems. Yields are generally moderate to excellent.[1]

Product TypeAromatic SubstrateProduct Structure (Illustrative)Isolated Yield (%)
MonoketoneAnisoleBCP-CO-C₆H₄-OMe68
MonoketoneTolueneBCP-CO-C₆H₄-Me81
MonoketoneThiopheneBCP-CO-C₄H₃S94
MonoketoneFuranBCP-CO-C₄H₃O20
MonoketoneFerroceneBCP-CO-C₅H₄FeC₅H₅28
DiketoneAnisole(MeO-C₆H₄-CO)₂-BCP70
DiketoneToluene(Me-C₆H₄-CO)₂-BCP74
DiketoneThiophene(C₄H₃S-CO)₂-BCP88
DiketoneFuran(C₄H₃O-CO)₂-BCP36
DiketoneFerrocene(C₅H₅FeC₅H₄-CO)₂-BCP55

Data synthesized from Urbanska, K. et al.[1]. Yields for diketones are often comparable to or even higher than for monoketones in some cases (e.g., furan, ferrocene), showcasing the protocol's utility.

Conclusion and Outlook

The Friedel-Crafts acylation using BCP-derived acyl chlorides provides a simple, cost-effective, and scalable pathway to medicinally relevant BCP ketones.[1][6] The protocols detailed herein are built upon a classic, well-understood mechanism and have been empirically optimized for high performance. By leveraging a stoichiometric quantity of aluminum trichloride, this method successfully couples the unique BCP scaffold with a wide variety of aromatic and heteroaromatic systems. This approach circumvents the challenges of direct C-H functionalization of the BCP core and provides reliable access to a library of mono- and diketones, empowering researchers and drug development professionals to explore the full potential of this valuable bioisostere.

References

  • Urbanska, K., Ritterling, F., Twamley, B., Cseh, O., Levchenko, V., Ripenko, V., Mykhailiuk, P. K., & Senge, M. O. (2025). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. The Journal of Organic Chemistry. [Link]

  • ChemRxiv. (2025). Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. ChemRxiv. [Link]

  • ResearchGate. (2025). Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation | Request PDF. ResearchGate. [Link]

  • ResearchGate. (2025). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. ResearchGate. [Link]

  • ResearchGate. (n.d.). A) Synthesis of bicyclo[1.1.1]pentan-2-ol (14 b) from acyl chloride... ResearchGate. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • PubMed. (2022). Radical Acylation of [1.1.1]Propellane with Aldehydes: Synthesis of Bicyclo[1.1.1]pentane Ketones. PubMed. [Link]

  • KeAi Publishing. (2025). New method for bicyclo[1.1.1]pentane ketones synthesis. KeAi Publishing. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • ResearchGate. (n.d.). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]

Sources

Application Notes & Protocols: Photoredox-Catalyzed Synthesis of Substituted Bicyclo[1.1.1]pentanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Bicyclo[1.1.1]pentanes in Medicinal Chemistry

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling structural surrogate for para-substituted benzene rings, tert-butyl groups, and alkynes in modern drug discovery.[1][2][3] Its rigid, three-dimensional geometry, coupled with a favorable metabolic stability profile, offers medicinal chemists a powerful tool to overcome challenges associated with traditional aromatic moieties, such as poor solubility and metabolic liabilities.[4][5] The replacement of a planar phenyl ring with a non-planar, sp³-rich BCP core can significantly enhance the physicochemical and pharmacokinetic properties of drug candidates, often while maintaining or even improving biological activity.[2][6]

Early synthetic routes to BCPs were often lengthy and lacked the functional group tolerance required for complex molecule synthesis.[7] The advent of photoredox catalysis has revolutionized the accessibility of substituted BCPs, providing mild, efficient, and highly versatile methodologies for their construction.[8][9] These strategies typically leverage the high strain energy of [1.1.1]propellane, which readily undergoes ring-opening reactions with radical intermediates generated under visible light irradiation.[10] This application note provides an in-depth overview of the principles and protocols for the photoredox-catalyzed synthesis of substituted BCPs.

Mechanistic Principles of Photoredox-Catalyzed BCP Synthesis

The majority of photoredox methods for BCP synthesis converge on a common mechanistic pathway: the generation of a carbon-centered radical that subsequently adds to the central, highly strained C1-C3 bond of [1.1.1]propellane. The general catalytic cycle is depicted below.

The Core Catalytic Cycle

The process is initiated by the excitation of a photocatalyst (PC) upon absorption of visible light, forming a highly energetic excited state (PC*). This excited state can then engage in a single-electron transfer (SET) event with a suitable radical precursor.

  • Reductive Quenching Pathway: The excited photocatalyst can be reductively quenched by a sacrificial electron donor, generating a potent reductant (PC⁻) that can then reduce the radical precursor to generate the desired radical.

  • Oxidative Quenching Pathway: More commonly in BCP synthesis, the excited photocatalyst is oxidatively quenched by the radical precursor (e.g., an alkyl halide), directly generating the radical and the oxidized photocatalyst (PC⁺). The catalytic cycle is closed by a sacrificial electron donor reducing PC⁺ back to its ground state.

The generated radical (R•) rapidly adds to the central bond of [1.1.1]propellane in a strain-release process, forming a bridgehead BCP radical. This intermediate can then be trapped in various ways to yield the final substituted BCP product.

Photoredox Catalytic Cycle for BCP Synthesis Core Photoredox Catalytic Cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC_excited->PC Relaxation Radical Radical (R•) PC_excited->Radical SET Radical_Precursor Radical Precursor (R-X) BCP_Radical BCP Radical Radical->BCP_Radical Addition Propellane [1.1.1]Propellane Product Substituted BCP BCP_Radical->Product Trap Radical Trap / Chain Transfer Agent

Caption: Generalized photoredox catalytic cycle for BCP synthesis.

Key Methodologies and Protocols

Visible-light photoredox catalysis has enabled a variety of strategies for the synthesis of functionalized BCPs. Below are detailed protocols for two widely adopted and versatile methods.

Atom Transfer Radical Addition (ATRA) of Organic Halides

This method provides a direct route to 1,3-disubstituted BCPs by reacting organic halides with [1.1.1]propellane. The reaction exhibits broad substrate scope, tolerating a wide range of functional groups, and can be used to install both sp²- and sp³-hybridized substituents at the bridgehead position.[8][9]

ATRA_Workflow ATRA Experimental Workflow Start Start Setup Combine organic halide, photocatalyst, and solvent in a reaction vial. Start->Setup Degas Degas the solution (e.g., sparge with N₂ or Ar for 15 min). Setup->Degas Add_Propellane Add [1.1.1]propellane solution. Degas->Add_Propellane Irradiate Irradiate with visible light (e.g., blue LEDs) at room temperature. Add_Propellane->Irradiate Monitor Monitor reaction progress by TLC or GC-MS. Irradiate->Monitor Workup Perform aqueous workup and extract with an organic solvent. Monitor->Workup Purify Purify the crude product by flash column chromatography. Workup->Purify End Obtain Substituted BCP Purify->End

Caption: Step-by-step workflow for the ATRA synthesis of BCPs.

Materials:

  • Organic halide (1.0 equiv)

  • [1.1.1]Propellane (solution in a suitable solvent, e.g., toluene) (1.5–2.0 equiv)

  • Photocatalyst (e.g., fac-[Ir(ppy)₃] or 4CzIPN) (1–2 mol%)

  • Anhydrous, degassed solvent (e.g., CH₂Cl₂, DMF, or CH₃CN)

  • Inert atmosphere (Nitrogen or Argon)

  • Visible light source (e.g., Blue LED lamp, 450 nm)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the organic halide and the photocatalyst.

  • Evacuate and backfill the vial with an inert atmosphere (repeat 3 times).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture until all solids are dissolved.

  • Add the solution of [1.1.1]propellane via syringe.

  • Place the reaction vial approximately 5-10 cm from the visible light source and begin irradiation with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by opening it to the air and removing the light source.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted bicyclo[1.1.1]pentane.

EntryPhotocatalystSolventTime (h)Yield (%)Reference
1fac-[Ir(ppy)₃]CH₂Cl₂1685[9]
24CzIPNDMF1278[8]
3Mes-Acr⁺BF₄⁻NMP16Varies[11]

Table 1. Representative Conditions for ATRA of Organic Halides with [1.1.1]Propellane.

Multicomponent Cascade Atom Transfer Radical Addition (CATRA)

This powerful strategy allows for the one-step synthesis of complex, drug-like BCPs from three simple components: an alkene, an alkyl iodide, and [1.1.1]propellane.[6][12] The reaction proceeds through a photoredox-initiated radical cascade, offering high atom economy and operational simplicity.[6]

Materials:

  • Alkene (1.0 equiv)

  • Alkyl iodide (1.2 equiv)

  • [1.1.1]Propellane (solution in a suitable solvent) (1.5 equiv)

  • Photocatalyst (e.g., 4CzIPN) (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

  • Visible light source (e.g., Blue LED lamp)

Procedure:

  • In a reaction vial under an inert atmosphere, combine the alkene, alkyl iodide, and photocatalyst.

  • Add the anhydrous, degassed solvent.

  • Add the [1.1.1]propellane solution.

  • Irradiate the mixture with visible light at room temperature with stirring.

  • Monitor the reaction for the consumption of the starting materials.

  • After completion, concentrate the reaction mixture.

  • Purify the residue by flash column chromatography to yield the complex 1,3-disubstituted BCP.

EntryAlkeneAlkyl IodideYield (%)Reference
1StyreneEthyl iodoacetate88[6]
2N-VinylpyrrolidinoneIodocyclohexane75[12]
3Acrylonitriletert-Butyl iodide92[6]

Table 2. Examples of CATRA Reactions for Complex BCP Synthesis.

Applications in Late-Stage Functionalization

A significant advantage of photoredox-catalyzed BCP synthesis is its applicability to the late-stage functionalization of complex molecules, including existing drugs and natural products.[1][7] The mild reaction conditions and high functional group tolerance allow for the direct installation of the BCP motif onto intricate molecular scaffolds, providing a rapid route to novel analogues with potentially improved properties. For instance, BCP analogues of bioactive molecules like indobufen and butamirate have been efficiently prepared using these methods.[6]

Conclusion

Photoredox catalysis has emerged as an indispensable tool for the synthesis of substituted bicyclo[1.1.1]pentanes. The methodologies are robust, versatile, and amenable to the creation of complex, drug-like molecules. The operational simplicity and mild reaction conditions make these protocols highly attractive for applications in medicinal chemistry and materials science. As the demand for sp³-rich scaffolds in drug discovery continues to grow, the importance of photoredox-catalyzed BCP synthesis is set to expand even further.

References

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [URL: https://pubs.acs.org/doi/10.1021/jacsau.3c00014]
  • Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLDpharm. [URL: https://www.bldpharm.com/news/application-of-bicyclo[1-1-1]pentane-in-drug-development-research-bcp-n211215.html]
  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01931]
  • The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme E-Journals. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-1313-5241]
  • Application of bioisostere-bicyclo [1.1.1] pentane (BCP) in drug design. Journal of China Pharmaceutical University. [URL: https://lilacs.bvsalud.org/en/v/vhl-775618/]
  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [URL: https://www.chinesechemsoc.org/ccs-chemistry/articles/2022/4/10.31635/ccschem.022.202201886]
  • A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. ResearchGate. [URL: https://www.researchgate.
  • A general synthesis of complex bicyclo[1.1.1]pentanes via a multi-component cascade atom transfer radical addition. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/62468d603e4c2a415a3a50d4]
  • Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10210218/]
  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group. [URL: https://www.cell.com/chem/abstract/S2451-9294(25)00037-1]
  • A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacs.9b08536]
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10153401/]
  • Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/63ea79b3a30c568e5a33c298]
  • Bench-Stable Bicyclo[1.1.1]pentane Precursors for Photoredox... Science. [URL: https://www.science.org/doi/10.1126/science.adk5907]
  • Recent advances in the applications of [1.1.1]propellane in organic synthesis. SpringerLink. [URL: https://link.springer.com/article/10.1007/s11426-020-9942-0]
  • Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c01331]
  • Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10428585/]
  • Synthesis of 1-(Halo)alkyl-3-heteroaryl Bicyclo[1.1.1]pentanes Enabled by a Photocatalytic Minisci-type Multicomponent Reaction. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
  • Direct Synthesis of 2-Substitued Bicyclo[1.1.1]pentanes by Sequential C=C, C–C Functionalization Reactions. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/62468d603e4c2a415a3a50d4]

Sources

Application Notes & Protocols: The Strategic Incorporation of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland with Saturated Bioisosteres

In the landscape of drug discovery, medicinal chemists are increasingly embracing the "Escape from Flatland" strategy, which advocates for the replacement of flat, two-dimensional aromatic rings with three-dimensional, saturated scaffolds.[1][2][3] This design philosophy is driven by the pursuit of compounds with superior physicochemical and pharmacokinetic properties.[1][3] One of the most successful non-classical bioisosteres to emerge from this paradigm is the bicyclo[1.1.1]pentane (BCP) core, a rigid, rod-like structure that serves as an effective mimic for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[4][5][6][7]

The BCP scaffold offers a distinct set of advantages over its aromatic counterpart, primarily by increasing the fraction of sp³-hybridized carbons (Fsp³).[8] This structural modification often leads to significant improvements in key drug-like properties, including:

  • Enhanced Aqueous Solubility: The 3D nature of BCP disrupts the crystal lattice packing that can plague flat aromatic compounds, leading to better solubility.[1][8][9][10][11]

  • Improved Metabolic Stability: The saturated C-H bonds of the BCP cage are less susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes compared to the electron-rich phenyl ring.[1][3][10]

  • Reduced Non-Specific Binding: The lower lipophilicity of BCP-containing molecules can decrease their tendency to bind promiscuously to off-target proteins.[10]

This guide focuses specifically on 4-(Bicyclo[1.1.1]pentan-1-yl)phenol , a building block that allows for the direct replacement of para-substituted phenol moieties—a common feature in many bioactive molecules. We will provide a comparative analysis of its properties, detailed synthetic and analytical protocols, and illustrative case studies to empower researchers to effectively leverage this valuable tool in their drug discovery programs.

Physicochemical Profile: A Comparative Analysis

The decision to replace a well-established chemical motif like a phenol ring with a BCP-phenol bioisostere must be data-driven. The fundamental physicochemical properties of this compound differ meaningfully from its aromatic analogues, such as 4-tert-butylphenol. These differences are the root cause of the improved downstream ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles often observed.

Property4-tert-butylphenolThis compoundRationale for Advantage in Drug Design
Molecular Formula C₁₀H₁₄OC₁₁H₁₂ON/A
Molecular Weight 150.22 g/mol 160.21 g/mol [12]The modest increase in molecular weight is a small trade-off for significant property gains.
cLogP (Predicted) ~3.3~3.1[12][13]The lower lipophilicity is a key driver for improved solubility and reduced non-specific binding.[8]
Topological Polar Surface Area (TPSA) 20.2 Ų20.2 Ų[12]TPSA is identical, indicating that the BCP replacement does not alter this key hydrogen bonding parameter.
Fraction of sp³ Carbons (Fsp³) 0.400.82A significantly higher Fsp³ count is a hallmark of "escaping flatland," often correlating with better clinical success.[8]
pKa (Phenolic Proton) ~10.2~10.0 - 10.2 (Predicted)The acidity is expected to be very similar, ensuring that crucial hydrogen bond donor interactions are maintained.

Expert Insight: The most impactful difference lies in the Fsp³ and cLogP values. The dramatic increase in Fsp³ character imbues the molecule with a more three-dimensional shape, which can disrupt detrimental π-π stacking interactions and improve solubility.[11] The simultaneous reduction in lipophilicity (cLogP) further enhances aqueous solubility and often leads to a cleaner off-target profile.[8][10]

Synthetic Protocol: Accessing the BCP-Phenol Core

The synthesis of 1,3-disubstituted BCPs has been significantly enabled by the development of methods involving the radical functionalization of [1.1.1]propellane, a highly strained precursor.[5][6][14] The following protocol outlines a general and robust method for preparing this compound, often involving the synthesis of an intermediate that is then converted to the final phenol product.

Protocol 1: Synthesis of this compound via a BCP-Anisole Intermediate

This two-stage protocol first involves the synthesis of a methoxy-protected precursor, 1-methoxy-4-(bicyclo[1.1.1]pentan-1-yl)benzene, which is then deprotected to yield the target phenol. This approach is often favored due to the higher stability and compatibility of the anisole moiety in the initial BCP-forming reaction.

Workflow Diagram:

cluster_0 Stage 1: BCP-Anisole Synthesis cluster_1 Stage 2: Deprotection A [1.1.1]Propellane D Reaction Vessel A->D B 4-Iodoanisole B->D C Radical Initiator (e.g., AIBN) or Photoredox Catalyst C->D Initiation E 1-Methoxy-4-(bicyclo[1.1.1]pentan-1-yl)benzene (BCP-Anisole) D->E Purification (Chromatography) F BCP-Anisole E->F H Reaction Vessel F->H G Demethylating Agent (e.g., BBr₃ in DCM) G->H I This compound H->I Aqueous Workup & Purification

Caption: Two-stage synthesis of this compound.

Step-by-Step Methodology:

Stage 1: Synthesis of 1-Methoxy-4-(bicyclo[1.1.1]pentan-1-yl)benzene

  • Reagent Preparation: In a nitrogen-purged glovebox, charge a Schlenk tube with 4-iodoanisole (1.5 equiv) and a suitable radical initiator or photoredox catalyst system (e.g., 4CzIPN, 2.5 mol%).[15]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dichloromethane) to the tube.

  • Propellane Addition: Add a standardized solution of [1.1.1]propellane (1.0 equiv, typically as a solution in Et₂O/cyclohexane) dropwise to the reaction mixture at room temperature.[14][15]

  • Reaction: Stir the mixture under an inert atmosphere. If using a photoredox catalyst, irradiate with blue LEDs for 12-24 hours.[15] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 1-methoxy-4-(bicyclo[1.1.1]pentan-1-yl)benzene.

Stage 2: Boron Tribromide (BBr₃) Demethylation

  • Setup: Dissolve the purified BCP-anisole (1.0 equiv) from Stage 1 in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add a solution of boron tribromide (BBr₃, ~1.2 equiv, typically 1.0 M in DCM) dropwise via syringe.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer three times with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization or flash column chromatography to yield the final product, this compound.

Application Protocols: Evaluating Key Drug-Like Properties

After synthesizing a novel compound containing the BCP-phenol motif, the next critical step is to experimentally validate its predicted advantages. The following protocols describe standard assays for assessing metabolic stability and aqueous solubility.

Protocol 2: In Vitro Metabolic Stability Assessment

Causality: The BCP core lacks the π-system of a phenyl ring, making it a poor substrate for the CYP450 enzymes that typically initiate aromatic hydroxylation.[10] This assay quantifies the rate at which the compound is metabolized by liver enzymes, providing a direct measure of its metabolic stability.

Experimental Workflow Diagram:

A Prepare Stock Solutions: - Test Compound (1 mM in DMSO) - NADPH (Cofactor) B Prepare Incubation Mixture: - Human Liver Microsomes (HLM) - Phosphate Buffer (pH 7.4) A->B C Pre-incubation (37°C) B->C D Initiate Reaction: Add NADPH C->D E Time-Point Sampling (t = 0, 5, 15, 30, 60 min) D->E F Quench Reaction: Add ice-cold Acetonitrile with Internal Standard E->F G Centrifuge to pellet protein F->G H Analyze Supernatant by LC-MS/MS G->H I Data Analysis: Plot ln(% Remaining) vs. Time H->I J Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) I->J

Caption: Workflow for a liver microsomal metabolic stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Prepare a 10 mM stock solution of NADPH in phosphate buffer (100 mM, pH 7.4).

    • Thaw human liver microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.

  • Incubation Setup:

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound to achieve a final concentration of 1 µM (ensure final DMSO concentration is <0.5%).

    • Pre-incubate the plate at 37 °C for 5 minutes with gentle shaking.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final volume is typically 200 µL.

  • Time-Point Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).

  • Sample Processing:

    • Seal the plate and vortex thoroughly.

    • Centrifuge the plate at 4,000 rpm for 20 minutes at 4 °C to pellet the precipitated microsomal protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).[16]

Protocol 3: Thermodynamic Aqueous Solubility Assessment (Shake-Flask Method)

Causality: Improved solubility is a primary benefit of replacing a phenyl ring with a BCP moiety.[1][3] This protocol determines the thermodynamic solubility, which represents the true equilibrium solubility of a compound and is the gold standard for this measurement.

Experimental Workflow Diagram:

A Add excess solid compound to Phosphate-Buffered Saline (PBS, pH 7.4) B Equilibrate: Shake/rotate at room temp for 24-48 hours A->B C Phase Separation: Centrifuge or filter to remove undissolved solid B->C D Sample Collection: Carefully collect the supernatant C->D E Dilute supernatant with mobile phase D->E F Quantify concentration using a calibrated HPLC-UV method E->F G Determine Thermodynamic Solubility (µg/mL or µM) F->G

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid test compound (enough to ensure saturation, e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Seal the vials and place them on a shaker or rotator. Agitate at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid. Alternatively, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF).

  • Sampling: Carefully remove an aliquot of the clear supernatant, avoiding any disturbance of the solid pellet.

  • Quantification:

    • Prepare a standard curve of the test compound of known concentrations.

    • Dilute the collected supernatant with an appropriate solvent (e.g., mobile phase for HPLC).

    • Analyze the diluted sample and the standards by a validated HPLC-UV method.

  • Calculation: Determine the concentration of the compound in the supernatant by interpolating from the standard curve. This value, adjusted for the dilution factor, represents the thermodynamic solubility.

Case Studies: BCP-Phenol in Action

The true value of a chemical strategy is demonstrated through its successful application. The replacement of a phenyl ring with a BCP has been a fruitful endeavor in several drug discovery programs.

  • Case Study 1: γ-Secretase Inhibitor (Analog of Avagacestat): In a landmark study, researchers at Pfizer replaced a fluorophenyl group in a γ-secretase inhibitor with a BCP moiety.[10][17] This single change led to a molecule with significantly improved aqueous solubility, higher cell permeability, and enhanced metabolic stability, all while maintaining potent activity.[10][11] This case is a quintessential example of the "Escape from Flatland" concept yielding a superior drug candidate.[1][3]

  • Case Study 2: Darapladib Analog: An analog of the Lp-PLA2 inhibitor darapladib, where a phenyl ring was replaced with a BCP, also showed marked improvements in both permeability and solubility.[4][8][11] This was attributed to the disruption of planarity and intermolecular π-stacking.[11]

  • A Cautionary Note - Imatinib Analog: It is crucial to recognize that the BCP is not a universal panacea. When the phenyl ring in the anticancer drug imatinib was replaced with a BCP, solubility was improved, but the compound's potency decreased by approximately 80-fold.[4][11] Molecular modeling suggested the shorter BCP linker disrupted key hydrogen bonding interactions with the target kinase. This highlights the importance of understanding the specific role of the aromatic ring; if it is involved in essential π-stacking or specific electronic interactions, the BCP may not be a suitable replacement.

Illustrative Signaling Pathway: Kinase Inhibition

cluster_0 cluster_1 cluster_2 GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor P1 Downstream Signaling Protein 1 Receptor->P1 Phosphorylation P2 Downstream Signaling Protein 2 P1->P2 Phosphorylation TF Transcription Factor P2->TF Activation Nucleus Nucleus TF->Nucleus Translocation Drug BCP-Phenol Kinase Inhibitor Drug->Block Gene Proliferation, Survival Nucleus->Gene Gene Expression

Caption: BCP-phenol drug inhibiting a kinase phosphorylation cascade.

Conclusion and Future Outlook

This compound is more than just a novel building block; it is a strategic tool for overcoming long-standing challenges in medicinal chemistry. By replacing traditional para-substituted phenols with this saturated, three-dimensional bioisostere, researchers can systematically improve solubility, enhance metabolic stability, and reduce off-target liabilities. The protocols and insights provided herein serve as a practical guide for the synthesis and evaluation of next-generation therapeutics. As synthetic methodologies for BCPs become even more accessible, their role in fragment-based screening and lead optimization will undoubtedly continue to expand, paving the way for safer and more effective medicines.[11]

References

  • Shire, B.R., & Anderson, E.A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553.
  • Baran, P.S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(15). [Link]

  • Shire, B.R., & Anderson, E.A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. ACS Publications. [Link]

  • Wang, Y., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10. [Link]

  • ResearchGate. (n.d.). Phase solubility studies of BCP with MβCD and 2-hydroxypropyl-β-cyclodextrin (HPβCD) in aqueous solution at 25 ± 2 °C. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Scilit. (n.d.). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Retrieved from [Link]

  • Mykhailiuk, P.K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513–9522. [Link]

  • Hudson, B.D., et al. (2021). Target-based evaluation of 'drug-like' properties and ligand efficiencies. RSC Medicinal Chemistry, 12(9), 1515-1526. [Link]

  • ResearchGate. (2021). Working with Small Molecules: Rules-of-Thumb of “Drug Likeness”. [Link]

  • Lu, X., & Yang, W. (2023). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Chinese Journal of Organic Chemistry, 43(3), 1251-1254. [Link]

  • Macmillan Group. (2024). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 10(4), 1029-1031. [Link]

  • Li, C., et al. (2021). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • Li, C., et al. (2021). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. ChemRxiv. [Link]

  • Mykhailiuk, P.K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513–9522. [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. [Link]

  • Mykhailiuk, P.K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern drug discovery, the concept of "escaping flatland" has become a guiding principle for developing drug candidates with superior physicochemical and pharmacokinetic properties. The replacement of planar, aromatic moieties with three-dimensional, saturated bioisosteres is a key strategy in this endeavor. This document provides a detailed guide for researchers on the rationale, synthesis, and strategic incorporation of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol (BCP-phenol), a non-classical bioisostere of para-substituted phenols, into kinase inhibitor scaffolds. We present the mechanistic basis for its advantages, detailed synthetic protocols, and methods for comparative analysis, demonstrating its potential to overcome common liabilities such as poor solubility and high metabolic turnover associated with traditional phenol-containing inhibitors.

The Rationale: Why BCP-Phenol in Kinase Inhibitor Design?

The phenol moiety is a privileged functional group in kinase inhibitor design, often acting as a crucial hydrogen bond donor to engage with the hinge region of the kinase ATP-binding site. However, the electron-rich aromatic ring is frequently a site of metabolic attack (e.g., Phase I oxidation) and can contribute to high lipophilicity and poor aqueous solubility. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a powerful tool to mitigate these issues.[1][2]

The this compound building block combines the essential hydrogen-bonding capability of the phenol with the physicochemical benefits of the BCP core.[3]

Key Advantages:

  • Improved Physicochemical Properties: The rigid, non-planar BCP cage disrupts crystal lattice packing and π-stacking interactions, which typically leads to a significant increase in aqueous solubility and permeability.

  • Enhanced Metabolic Stability: The BCP core is a strained cage structure with strong C-H bonds. This intrinsic stability makes it highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for phenyl rings.[4][5]

  • Geometric Mimicry: The BCP core serves as a compact, rigid linker that mimics the linear exit vectors of a para-substituted phenyl ring, preserving the geometry required for potent target engagement.[4][6] However, it is crucial to note that the bridgehead-to-bridgehead distance in BCP (approx. 1.85 Å) is shorter than the C1-C4 distance in a phenyl ring (approx. 2.79 Å), a factor that must be considered in structure-based design.[6]

  • Novel Chemical Space Exploration: The sp³-rich, three-dimensional nature of the BCP moiety allows for the exploration of vector space around a pharmacophore that is inaccessible with a flat aromatic ring, potentially unlocking new interactions with the target protein.[4]

Figure 1: Bioisosteric replacement of a p-hydroxyphenyl group with BCP-phenol.

Synthesis of the Key Building Block

A robust and scalable synthesis of the BCP-phenol building block is critical for its application in medicinal chemistry programs. The following protocol is adapted from established methodologies utilizing the reaction of [1.1.1]propellane with a suitably protected phenol derivative.[7][8]

Protocol 1: Synthesis of this compound

This two-step protocol involves the photocatalyzed addition of [1.1.1]propellane to 4-iodophenol protected as a tert-butyldimethylsilyl (TBDMS) ether, followed by deprotection.

Materials and Reagents:

  • 1-(4-Iodophenoxy)-tert-butyldimethylsilane

  • [1.1.1]Propellane solution (e.g., 0.2 M in Et₂O/cyclohexane)

  • Photocatalyst (e.g., 4CzIPN)

  • Alkyl iodide (e.g., iodoethane)

  • Anhydrous, degassed solvent (e.g., Dichloromethane)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Ethyl acetate, Hexanes, Saturated aq. NH₄Cl, Brine, Na₂SO₄

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Radical Addition to Propellane:

    • To a Schlenk tube under an inert atmosphere (N₂ or Ar), add 1-(4-iodophenoxy)-tert-butyldimethylsilane (1.5 equiv), alkyl iodide (1.5 equiv), and the photocatalyst (2.5 mol%).

    • Add the [1.1.1]propellane solution (1.0 equiv) followed by anhydrous dichloromethane to achieve a reaction concentration of ~0.1 M.[7]

    • Stir the mixture under irradiation with a blue LED (455 nm) at room temperature for 12-16 hours, or until reaction completion is confirmed by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Purify the crude residue by flash column chromatography (eluting with a gradient of hexanes/ethyl acetate) to yield the TBDMS-protected BCP-phenol intermediate.

  • TBDMS Deprotection:

    • Dissolve the purified intermediate from the previous step in tetrahydrofuran (THF).

    • Add TBAF solution (1.2 equiv) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield this compound as a white solid.

Self-Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The characteristic bridgehead proton signal in ¹H NMR should be readily identifiable.

Figure 2: Synthetic workflow for this compound.

Incorporation into a Kinase Inhibitor Scaffold

With the BCP-phenol building block in hand, it can be incorporated into a target scaffold. Ether linkages are common in kinase inhibitors. The Mitsunobu reaction is a reliable method for coupling the phenol to a primary or secondary alcohol on the inhibitor scaffold.

Protocol 2: Mitsunobu Etherification for Scaffold Elaboration

Scenario: Coupling of this compound to a generic kinase inhibitor scaffold containing a primary alcohol (Scaffold-CH₂OH).

Materials and Reagents:

  • Scaffold-CH₂OH (1.0 equiv)

  • This compound (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous THF or Dichloromethane

  • Solvents for purification (e.g., HPLC-grade acetonitrile, water, TFA)

Step-by-Step Procedure:

  • Reaction Setup:

    • Dissolve the Scaffold-CH₂OH, this compound, and PPh₃ in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

  • Mitsunobu Coupling:

    • Add DIAD dropwise to the stirred solution over 10-15 minutes. A color change (typically to a yellow or orange hue) and formation of a precipitate are often observed.

    • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture in vacuo.

    • The crude residue can be directly purified by preparative reverse-phase HPLC (RP-HPLC) to yield the final BCP-containing kinase inhibitor. Alternatively, pre-purification via silica gel chromatography can be performed to remove the bulk of the phosphine oxide and azodicarboxylate byproducts.

Self-Validation: The final product's identity and purity (>95%) should be confirmed by analytical RP-HPLC, HRMS, and NMR spectroscopy.

Figure 3: General scheme for incorporating BCP-phenol via Mitsunobu reaction.

Comparative Analysis: Validating the BCP Advantage

To experimentally validate the benefits of replacing a para-hydroxyphenyl group with BCP-phenol, the resulting analogue should be tested against its parent compound across several key parameters.

PropertyAssayRationaleExpected Outcome for BCP Analogue
Potency Kinase Inhibition Assay (e.g., IC₅₀ determination via ADP-Glo™)To ensure the structural modification does not abolish target engagement.Potency is target-dependent; ideally, it should be maintained or improved.[9]
Solubility Kinetic Solubility Assay (e.g., Nephelometry)To quantify the improvement in aqueous solubility, a key factor for oral bioavailability.Significant increase compared to the phenyl analogue.[10][11]
Lipophilicity Chromatographic LogD (ChromLogD) at pH 7.4To measure the compound's lipophilicity, which impacts permeability, metabolism, and toxicity.Decrease in LogD, leading to a higher Ligand Efficiency (LipE).
Metabolic Stability Liver Microsomal Stability Assay (e.g., Human, Rat)To assess resistance to Phase I metabolism.Increased half-life (t₁/₂) and lower intrinsic clearance (Clᵢₙₜ).[1][5]
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)To predict passive diffusion across biological membranes.Potential for improved permeability due to reduced planarity and H-bond donor count.[6]

Conclusion and Outlook

The this compound moiety is a powerful building block for medicinal chemists aiming to overcome the inherent liabilities of the traditional para-hydroxyphenyl group in kinase inhibitors. Its incorporation can lead to compounds with dramatically improved solubility and metabolic stability while preserving the essential hydrogen-bonding interactions required for biological activity.[1][4] While the impact on potency is target-dependent and requires empirical validation, the consistent enhancement of drug-like properties makes BCP-phenol a strategic tool for optimizing lead compounds and developing next-generation kinase inhibitors with superior pharmacokinetic profiles.

References

  • A Technical Guide to the Structure-Activity Relationship of Bicyclo[1.1.1]pentane (BCP) Derivatives. Benchchem. [URL: https://www.benchchem.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes.JACS Au. [URL: https://pubs.acs.org/doi/10.1021/jacsau.1c00491]
  • 1-Isocyanatobicyclo[1.1.1]pentane (1046861-73-7) for sale. Enamine. [URL: https://www.enamine.net/stock/1046861-73-7]
  • Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert - PharmaBlock. PharmaBlock. [URL: https://www.pharmablock.com/news/ bicyclo-1-1-1-pentane-bcp-as-an-sp3-carbon-rich-bioisostere-for-para-phenyl-and-tert.html]
  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor.ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5234543/]
  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes.Proceedings of the National Academy of Sciences. [URL: https://www.pnas.org/doi/10.1073/pnas.2103542118]
  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8279435/]
  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane.YAKUGAKU ZASSHI. [URL: https://www.jstage.jst.go.jp/article/yakushi/138/11/138_18-00172/_article]
  • This compound | 1823939-03-2. Benchchem. [URL: https://www.benchchem.com/product/1823939-03-2]
  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors.ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.0c00195]
  • Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane... Vulcanchem. [URL: https://www.vulcanchem.com/product/cas-2118224-64-5]
  • Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLDpharm. [URL: https://www.bldpharm.com/bld-insights/application-of-bicyclo-1-1-1-pentane-in-drug-development-research.html]
  • Physicochemical properties of novel protein kinase inhibitors in relation to their substrate specificity for drug transporters.Expert Opinion on Drug Metabolism & Toxicology. [URL: https://pubmed.ncbi.nlm.nih.gov/25633390/]
  • Physicochemical properties and pharmacological characteristics of KIs. ResearchGate. [URL: https://www.researchgate.net/figure/Physicochemical-properties-and-pharmacological-characteristics-of-KIs_tbl1_366258953]
  • 2-(Bicyclo[1.1.1]pentan-1-yl)phenol | 1402004-35-6. Benchchem. [URL: https://www.benchchem.com/product/1402004-35-6]
  • An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/63d04764b526e10444f6f87d]
  • General Information. The Royal Society of Chemistry. [URL: https://www.rsc.
  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition.CCS Chemistry. [URL: https://www.chinesechemsoc.org/ccs-chemistry/articles/2021/4/202104033]
  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ResearchGate. [URL: https://www.researchgate.
  • This compound | C11H12O | CID 122235351. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/122235351]
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).The Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8348784/]
  • Saturated Bioisosteres of para-substituted Benzenes. Enamine. [URL: https://enamine.net/hit-finding/fragment-libraries/saturated-bioisosteres-of-para-substituted-benzenes]

Sources

Application Notes and Protocols: 4-(Bicyclo[1.1.1]pentan-1-yl)phenol in the Advancement of γ-Secretase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neurodegenerative disease and oncology.

Introduction: The Rationale for Targeting γ-Secretase and the Rise of a Novel Bioisostere

γ-Secretase, a multi-subunit intramembrane protease, holds a critical position in cellular signaling and pathophysiology.[1] Its role in the proteolytic processing of the Amyloid Precursor Protein (APP) to generate amyloid-β (Aβ) peptides is a central tenet of the amyloid hypothesis in Alzheimer's disease (AD).[2][3][4] This has positioned γ-secretase as a primary therapeutic target for AD.[2][5] However, the clinical development of γ-secretase inhibitors (GSIs) has been fraught with challenges, primarily due to mechanism-based toxicities arising from the inhibition of other key substrates, most notably Notch.[6][5] The cleavage of Notch is vital for cell-fate decisions, and its inhibition can lead to severe side effects.

This challenge has spurred the development of novel chemical scaffolds that can confer potency and selectivity. A significant breakthrough in this area has been the application of the bicyclo[1.1.1]pentane (BCP) motif as a nonclassical bioisostere for a para-substituted phenyl ring.[7][8][9][10][11][12] The rigid, three-dimensional structure of BCP offers an escape from the "flatland" of traditional aromatic systems, often leading to superior physicochemical properties.[7][13] The incorporation of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol as a key structural component in γ-secretase inhibitors exemplifies this innovative approach. By replacing a central fluorophenyl ring with the BCP moiety in the potent inhibitor BMS-708,163 (Avagacestat), researchers achieved an equipotent compound with markedly improved aqueous solubility and passive permeability.[7][8][12] These enhanced properties translated to superior oral absorption and in vivo efficacy, highlighting the transformative potential of the BCP scaffold in drug design.[7][12]

This document provides a detailed guide on the application and evaluation of this compound-containing compounds as γ-secretase inhibitors. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for assessing their activity and selectivity, and present a framework for data analysis and interpretation.

The BCP Advantage: Physicochemical and Pharmacokinetic Improvements

The substitution of a planar phenyl ring with a three-dimensional BCP scaffold imparts several desirable properties to drug candidates. These advantages are critical in overcoming common hurdles in drug development, such as poor solubility and metabolic instability.[8][9][10][13]

PropertyPhenyl-Containing Precursor (e.g., BMS-708,163)BCP-Containing AnalogRationale for Improvement
Aqueous Solubility LowSignificantly Increased[7][8][12]The 3D structure of BCP disrupts crystal packing, leading to improved solvation.[13]
Passive Permeability ModerateSignificantly Increased[7][8][12]Reduced planarity and potential for altered membrane interactions can enhance permeability.[8]
Metabolic Stability Susceptible to CYP450-mediated oxidation[10]Generally Improved[8][10]The sp³-rich BCP core is less prone to oxidative metabolism compared to the electron-rich phenyl ring.[10]
Oral Bioavailability Moderate~4-fold increase in Cmax and AUC observed in mouse models[7][12]A direct consequence of improved solubility and permeability.[7]

Mechanism of Action: How BCP-Containing Inhibitors Target γ-Secretase

γ-Secretase inhibitors, including those containing the this compound moiety, typically function by interacting with the presenilin (PS1 or PS2) subunit, which forms the catalytic core of the enzyme complex.[2][14] Recent structural studies have revealed that many GSIs bind to a site on PS1 that is also involved in substrate recruitment, thereby preventing APP or Notch from accessing the catalytic aspartate residues.[15]

While the BCP-phenol group itself is a key structural element for improving drug-like properties, the overall inhibitory activity is determined by the entire molecular structure. In the case of Avagacestat and its analogs, the molecule is designed to fit within the active site cleft.[15]

G cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) gS γ-Secretase Complex (with Presenilin core) APP->gS 1. Binding of APP C-terminal fragment (after β-secretase cleavage) Ab Amyloid-β (Aβ) (extracellular) gS->Ab 2. Proteolytic Cleavage AICD APP Intracellular Domain (AICD) (cytosolic) gS->AICD Block Inhibition of Substrate Binding gS->Block BCP_Inhibitor This compound -containing GSI BCP_Inhibitor->gS 3. GSI binds to Presenilin subunit sAPPb sAPPβ (extracellular) Block->APP

Figure 1: Mechanism of γ-secretase inhibition by a BCP-containing GSI.

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy and selectivity of γ-secretase inhibitors incorporating the this compound moiety.

Protocol 1: Cell-Based Assay for Aβ40/42 Reduction

This protocol describes a method to quantify the reduction of Aβ40 and Aβ42 peptides in a cell-based system. This is a crucial first step to determine the cellular potency of the inhibitor.

Principle: HEK293 cells stably overexpressing human APP are treated with the test compound. The amount of Aβ40 and Aβ42 secreted into the cell culture medium is then quantified using a sandwich ELISA.

Materials:

  • HEK293 cells stably expressing human APP (e.g., APP695)

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Test compound (e.g., a derivative of this compound) and a known GSI (e.g., Semagacestat) as a positive control

  • DMSO (for compound dilution)

  • Aβ40 and Aβ42 ELISA kits

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed HEK293-APP cells in a 96-well plate at a density of 20,000 cells/well and incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in DMSO. The final DMSO concentration in the cell culture should be ≤ 0.1%.

  • Cell Treatment: Remove the growth medium from the cells and replace it with fresh medium containing the diluted compounds. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Sample Collection: Carefully collect the conditioned medium from each well.

  • ELISA: Perform the Aβ40 and Aβ42 ELISA according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of Aβ40 and Aβ42 for each treatment condition. Normalize the data to the vehicle control (100% activity). Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.

Self-Validation:

  • The positive control should yield an IC₅₀ value consistent with published data.

  • The vehicle control wells should show robust Aβ production.

  • A cell viability assay (e.g., MTS or MTT) should be run in parallel to ensure that the observed reduction in Aβ is not due to cytotoxicity.

Protocol 2: Notch Selectivity Assay using a Luciferase Reporter System

This protocol is designed to assess the selectivity of the inhibitor for APP processing over Notch signaling.[4] A lack of Notch inhibition is a critical safety parameter.

Principle: A cell line is engineered to co-express a constitutively active form of Notch (NΔE) fused to a transcriptional activator (Gal4/VP16) and a luciferase reporter gene under the control of a Gal4 promoter.[4] Cleavage of NΔE by γ-secretase releases the transcriptional activator, which then drives luciferase expression. Inhibition of γ-secretase leads to a decrease in the luciferase signal.

Materials:

  • HEK293 cells stably co-transfected with the NΔE-Gal4/VP16 construct and a Gal4-luciferase reporter construct (NG cells).[4]

  • Test compound and a non-selective GSI (e.g., DAPT) as a control.

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the NG cells in a 96-well plate at a density of 20,000 cells/well and incubate overnight.[4]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and the control compound as described in Protocol 1.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.[4]

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.[4]

  • Data Analysis: Normalize the luminescence signal to the vehicle control. Determine the IC₅₀ for Notch inhibition. The selectivity index can be calculated as: Selectivity Index = IC₅₀ (Notch) / IC₅₀ (Aβ42) .

G cluster_workflow Selectivity Profiling Workflow Start Seed HEK293-APP & NG Cells in parallel 96-well plates Treat Treat with serial dilutions of BCP-phenol GSI Start->Treat Incubate Incubate for 24 hours Treat->Incubate Assay_APP Collect supernatant Measure Aβ42 via ELISA Incubate->Assay_APP Assay_Notch Lyse cells Measure Luciferase activity Incubate->Assay_Notch Calc_APP Calculate IC₅₀ for Aβ42 inhibition Assay_APP->Calc_APP Calc_Notch Calculate IC₅₀ for Notch inhibition Assay_Notch->Calc_Notch Result Determine Selectivity Index (IC₅₀ Notch / IC₅₀ Aβ42) Calc_APP->Result Calc_Notch->Result

Figure 2: Workflow for determining the APP-over-Notch selectivity of a GSI.

Protocol 3: In Vitro Fluorogenic γ-Secretase Activity Assay

This protocol provides a cell-free method to measure the direct inhibitory effect of the compound on the γ-secretase enzyme complex.

Principle: A purified or partially purified preparation of γ-secretase is incubated with a synthetic peptide substrate that is flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). Cleavage of the peptide by γ-secretase separates the fluorophore from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.[16]

Materials:

  • Membrane preparation containing active γ-secretase (from HEK293T cells or other suitable source).[16]

  • Fluorogenic γ-secretase substrate (e.g., EDANS/DABCYL-conjugated APP peptide).

  • Reaction buffer.

  • Test compound and a known GSI.

  • 384-well black microplate.

  • Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm).

Procedure:

  • Reaction Setup: In a 384-well plate, add the reaction buffer, the test compound at various concentrations, and the γ-secretase membrane preparation.

  • Pre-incubation: Pre-incubate the mixture for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity every 5 minutes for 1-2 hours.

  • Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Self-Validation:

  • The 'no enzyme' and 'no substrate' controls should show minimal fluorescence increase.

  • The positive control inhibitor should demonstrate potent inhibition.

  • The reaction rate in the vehicle control wells should be linear for the duration of the measurement.

Conclusion and Future Perspectives

The application of this compound as a phenyl bioisostere represents a significant advancement in the design of γ-secretase inhibitors.[7][10][12] The BCP moiety confers substantial improvements in physicochemical and pharmacokinetic properties, addressing key liabilities that have hampered the development of earlier GSI candidates.[7][8][12] The protocols outlined in this document provide a robust framework for researchers to evaluate the potency, selectivity, and direct enzymatic inhibition of novel BCP-containing compounds.

Future research in this area will likely focus on further refining the BCP scaffold to achieve even greater selectivity for APP over other γ-secretase substrates. The development of γ-secretase modulators (GSMs), which allosterically alter the enzyme's activity to favor the production of shorter, less amyloidogenic Aβ species without blocking Notch cleavage, is another promising avenue where BCP-based chemistry may prove highly valuable.[6][1][5] The continued exploration of such three-dimensional scaffolds will be instrumental in the quest for safe and effective therapeutics for Alzheimer's disease.

References

  • Wolfe, M. S. (2008). γ-Secretase Inhibition and Modulation for Alzheimer's Disease. Journal of Neurochemistry, 107(5), 1118-1128. [Link]

  • Crump, C. J., & Miele, L. (2020). γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1862(4), 183182. [Link]

  • Lleó, A., & Berezovska, O. (2013). An improved cell-based method for determining the γ-secretase enzyme activity against both Notch and APP substrates. Journal of Neuroscience Methods, 213(1), 125-131. [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

  • Measom, N. D., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 7(7), 683-688. [Link]

  • ResearchGate. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Innoprot. (n.d.). Gamma Secretase Activity Assay Cell Line. Innoprot In Vitro CNS Models. [Link]

  • Creative Bioarray. (n.d.). γ-Secretase Activity Assay. Creative Bioarray CellAssay. [Link]

  • Golde, T. E., et al. (2013). γ-Secretase Inhibitors and Modulators. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(12), 2898-2907. [Link]

  • Marr, R. A., & Hafez, D. M. (2014). A Novel Cell-based β-secretase Enzymatic Assay for Alzheimer's Disease. Current Alzheimer Research, 11(4), 395-405. [Link]

  • Innoprot. (n.d.). Gamma secretase activity assay. Innoprot In Vitro CNS Assays. [Link]

  • Kim, J., et al. (2018). Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms. Journal of Visualized Experiments, (131), 56711. [Link]

  • Golde, T. E., et al. (2013). γ-Secretase inhibitors and modulators. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(12), 2898-2907. [Link]

  • Wolfe, M. S. (2009). Structure, Mechanism and Inhibition of γ-Secretase and Presenilin-Like Proteases. Sub-cellular biochemistry, 49, 123-48. [Link]

  • Zhang, X., et al. (2011). Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase. Acta Biochimica et Biophysica Sinica, 43(1), 56-63. [Link]

  • Kuttruff, C. A., et al. (2019). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 116(30), 14893-14898. [Link]

  • Li, Z., et al. (2022). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • Semantic Scholar. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2022). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. Proceedings of the National Academy of Sciences, 119(44), e2209930119. [Link]

  • Churcher, I., et al. (2011). Design, synthesis and structure-activity relationship of novel [3.3.1] bicyclic sulfonamide-pyrazoles as potent γ-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5873-5878. [Link]

  • Shaw, D. E., et al. (2004). Synthesis and structure-activity relationship of a novel series of heterocyclic sulfonamide gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(11), 2883-2886. [Link]

  • Tse, E. G., et al. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. Discovery. [Link]

  • Li, H., et al. (2022). Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Journal of Medicinal Chemistry, 65(13), 8747-8772. [Link]

  • Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-24. [Link]

  • Tse, E. G., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(20), 11585-11601. [Link]

  • Basi, G. S., et al. (2010). Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease. Alzheimer's Research & Therapy, 2(6), 36. [Link]

  • Yang, G., et al. (2021). Structural basis of γ-secretase inhibition and modulation by small molecule drugs. Cell, 184(2), 521-533.e14. [Link]

  • Svedružić, Ž. M. (2021). Structural Analysis of the Simultaneous Activation and Inhibition of γ-Secretase Activity in the Development of Drugs for Alzheimer's Disease. International Journal of Molecular Sciences, 22(16), 8828. [Link]

Sources

Application Notes and Protocols for the Functionalization of the Phenolic Hydroxyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a cornerstone functional group in the landscape of organic chemistry, particularly within the realms of drug discovery, natural product synthesis, and materials science. Its unique electronic properties—a hydroxyl group directly attached to an aromatic ring—confer a distinct reactivity profile that is both a synthetic opportunity and a challenge. The ability to selectively modify this group is paramount for modulating a molecule's pharmacological and physicochemical properties, such as solubility, lipophilicity, metabolic stability, and target-binding interactions.[1][2] This guide provides a comprehensive overview of the principal strategies for the functionalization of the phenolic hydroxyl group, offering detailed, field-proven protocols and the underlying chemical principles to empower researchers in their synthetic endeavors.

I. O-Alkylation of Phenols: Crafting Ethers

The conversion of phenols to their corresponding ethers is a fundamental transformation that can dramatically alter a molecule's biological activity and physical characteristics. This is often achieved through nucleophilic substitution reactions where the phenoxide ion acts as the nucleophile.

A. The Williamson Ether Synthesis: A Classic and Versatile Approach

The Williamson ether synthesis is a robust and widely employed method for preparing both symmetrical and asymmetrical aryl ethers.[3] The reaction proceeds via an SN2 mechanism, involving the reaction of a phenoxide ion with a primary alkyl halide or other suitable electrophile with a good leaving group.[3]

Causality Behind Experimental Choices:

  • Base Selection: The choice of base is critical for the quantitative deprotonation of the phenol to form the more nucleophilic phenoxide. While strong bases like sodium hydride (NaH) can be used, they are often unnecessary for the relatively acidic phenols (pKa ~10) and can introduce side reactions. Milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydroxide (NaOH) are generally sufficient and offer a better safety profile.[4]

  • Solvent Effects: Aprotic polar solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred as they solvate the cation of the base without significantly solvating the phenoxide anion, thus enhancing its nucleophilicity.[4]

  • Electrophile Choice: The reaction is most efficient with methyl and primary alkyl halides.[3][4] Secondary and tertiary alkyl halides are prone to undergo E2 elimination as a competing side reaction, leading to the formation of alkenes.[3]

Experimental Workflow: Williamson Ether Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification phenol Phenol flask Round-bottom flask phenol->flask base Base (e.g., K₂CO₃) base->flask solvent Aprotic Solvent (e.g., DMF) solvent->flask stir Stir at RT or heat alkyl_halide Alkyl Halide alkyl_halide->stir monitor Monitor by TLC stir->monitor filter Filter solids monitor->filter extract Aqueous Extraction filter->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify

Caption: Workflow for the Williamson Ether Synthesis of Phenols.

Detailed Protocol: Synthesis of 4-Methoxyphenyl Ethyl Ether

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (5.0 g, 40.3 mmol, 1.0 eq.) and anhydrous potassium carbonate (11.1 g, 80.6 mmol, 2.0 eq.).

  • Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: To the stirring suspension, add ethyl iodide (4.8 mL, 60.5 mmol, 1.5 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford the pure 4-methoxyphenyl ethyl ether.

Substrate Alkyl Halide Base Solvent Temp (°C) Time (h) Yield (%) Reference
4-EthylphenolMethyl IodideNaOHWater/Tetrabutylammonium bromideReflux1~70-80[5][6]
4-MethylphenolChloroacetic acidNaOHWater90-1000.5-0.7~60-70[7]
PhenolBenzyl BromideK₂CO₃DMFRT6>90[4]
B. The Mitsunobu Reaction: Mild and Stereospecific Etherification

The Mitsunobu reaction offers a mild alternative for the synthesis of aryl ethers, particularly when dealing with sensitive substrates.[8][9] It proceeds with a clean inversion of stereochemistry at the alcohol carbon, although this is not relevant when using a phenol.[10][11][12] The reaction typically employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][12]

Causality Behind Experimental Choices:

  • Reagent Stoichiometry: It is common to use a slight excess (1.2-1.5 equivalents) of the phosphine and azodicarboxylate to ensure complete consumption of the limiting reagent.

  • Order of Addition: The order of reagent addition can be crucial. Typically, the phenol, alcohol, and triphenylphosphine are mixed, and the azodicarboxylate is added slowly at a low temperature to control the exothermic reaction.[12][13]

  • pKa of the Nucleophile: The Mitsunobu reaction works best with nucleophiles having a pKa of less than 13, which includes most phenols.[11] For less acidic phenols, a more basic azodicarboxylate like 1,1'-(azodicarbonyl)dipiperidine (ADDP) may be required.[9][14]

Reaction Mechanism: Mitsunobu Etherification of a Phenol

G cluster_activation Activation of PPh₃ cluster_substitution Nucleophilic Attack cluster_products Products & Byproducts PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Phenoxide_Phosphonium Phenoxide-Phosphonium Adduct Betaine->Phenoxide_Phosphonium + Phenol, -H⁺ Alkoxyphosphonium Alkoxyphosphonium Salt Phenoxide_Phosphonium->Alkoxyphosphonium + Alcohol Alcohol Alcohol (R-OH) Ether Aryl Ether Alkoxyphosphonium->Ether + Phenoxide (Sₙ2) TPPO Triphenylphosphine oxide (TPPO) Hydrazine Hydrazine byproduct

Caption: Simplified mechanism of the Mitsunobu reaction for phenol etherification.

Detailed Protocol: Mitsunobu Etherification of Phenol with Benzyl Alcohol

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve phenol (3.76 g, 40 mmol, 1.0 eq.), benzyl alcohol (4.58 mL, 44 mmol, 1.1 eq.), and triphenylphosphine (12.59 g, 48 mmol, 1.2 eq.) in 160 mL of anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (9.45 mL, 48 mmol, 1.2 eq.) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to separate the desired benzyl phenyl ether from the triphenylphosphine oxide and hydrazine byproducts.

Phenol Alcohol Phosphine Azodicarboxylate Solvent Yield (%) Reference
PhenolEthanolPPh₃DEADTHF~80-90[15]
4-NitrophenolIsopropanolPPh₃DIADTHF>90[15]
2,6-DimethylphenolMethanolPS-PPh₃ADDPTHF~75[14]

II. O-Acylation of Phenols: The Synthesis of Aryl Esters

Esterification of the phenolic hydroxyl group is a common strategy to mask its acidity, improve lipophilicity, or introduce a cleavable promoiety in drug design. Due to the lower nucleophilicity of phenols compared to aliphatic alcohols, more reactive acylating agents than carboxylic acids are typically required.[16][17][18]

A. Acylation with Acyl Chlorides

Acyl chlorides are highly reactive acylating agents that react readily with phenols, often at room temperature.[6][17] The reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct and to activate the phenol.[2]

Causality Behind Experimental Choices:

  • Base as Catalyst and Scavenger: A tertiary amine base like pyridine serves a dual purpose: it deprotonates the phenol to form the more nucleophilic phenoxide and scavenges the HCl generated during the reaction, driving the equilibrium towards the product.[2]

  • Anhydrous Conditions: Acyl chlorides are sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid. Therefore, anhydrous conditions are essential for high yields.

Detailed Protocol: Synthesis of Phenyl Acetate using Acetyl Chloride

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar and fitted with a dropping funnel and a nitrogen inlet, add phenol (2.82 g, 30 mmol, 1.0 eq.) and 15 mL of anhydrous pyridine.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add acetyl chloride (2.3 mL, 33 mmol, 1.1 eq.) dropwise from the dropping funnel over 15 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Workup: Pour the reaction mixture into 100 mL of cold 1 M HCl to neutralize the pyridine.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield phenyl acetate.

B. Acylation with Acid Anhydrides

Acid anhydrides are less reactive than acyl chlorides but are still effective for the esterification of phenols, often requiring heating or a catalyst.[18][19] They offer the advantage of being less sensitive to moisture and producing a carboxylic acid byproduct, which is less corrosive than HCl.[20]

Detailed Protocol: Synthesis of Phenyl Benzoate using Benzoic Anhydride

  • Reaction Setup: In a 100 mL round-bottom flask, combine phenol (4.7 g, 50 mmol, 1.0 eq.), benzoic anhydride (12.4 g, 55 mmol, 1.1 eq.), and 4-dimethylaminopyridine (DMAP) (0.61 g, 5 mmol, 0.1 eq.).

  • Solvent Addition: Add 50 mL of anhydrous dichloromethane.

  • Reaction: Stir the reaction mixture at room temperature for 6 hours.

  • Workup: Dilute the reaction mixture with 100 mL of dichloromethane and transfer to a separatory funnel.

  • Washing: Wash the organic layer with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain pure phenyl benzoate.

Phenol Acylating Agent Catalyst/Base Solvent Temp (°C) Time (h) Yield (%) Reference
PhenolAcetic AnhydrideNoneNone1502>95[21]
Salicylic AcidAcetic AnhydrideH₂SO₄ (cat.)None50-600.5>90[20]
PhenolBenzoyl ChloridePyridinePyridineRT1High[16]

III. Synthesis of Aryl Sulfonates

Aryl sulfonates are valuable synthetic intermediates, often used as leaving groups in cross-coupling reactions.[22] They are typically prepared by the reaction of a phenol with a sulfonyl chloride in the presence of a base.

Causality Behind Experimental Choices:

  • Reagent Stability: Sulfonyl chlorides are generally more stable to hydrolysis than their acyl chloride counterparts, making the reaction conditions less stringent.

  • Base: A non-nucleophilic base like pyridine or triethylamine is used to neutralize the HCl formed during the reaction.

Experimental Workflow: Synthesis of Aryl Sulfonates

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification phenol Phenol flask Flask at 0 °C phenol->flask base Base (e.g., Pyridine) base->flask solvent Solvent (e.g., CH₂Cl₂) solvent->flask stir Stir and warm to RT sulfonyl_chloride Sulfonyl Chloride sulfonyl_chloride->stir monitor Monitor by TLC stir->monitor wash Wash with aq. acid monitor->wash extract Extract with organic solvent wash->extract dry Dry organic layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization) concentrate->purify

Caption: General workflow for the synthesis of aryl sulfonates.

Detailed Protocol: Synthesis of Phenyl Tosylate

  • Reaction Setup: Dissolve phenol (4.71 g, 50 mmol, 1.0 eq.) in 100 mL of pyridine in a 250 mL round-bottom flask and cool the solution to 0 °C.

  • Reagent Addition: Add p-toluenesulfonyl chloride (10.5 g, 55 mmol, 1.1 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Workup: Pour the reaction mixture into 300 mL of ice-cold 2 M HCl.

  • Isolation: Collect the resulting white precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude phenyl tosylate from ethanol to obtain the pure product.

A more recent and sustainable approach involves the electro-oxidative sulfonylation of phenols with sodium arenesulfinates, which avoids the use of sulfonyl chlorides and external oxidants.[23]

Phenol Derivative Sulfonyl Chloride Base Solvent Yield (%) Reference
2,4-Dinitrophenol4-Methylbenzenesulfonyl chloridePyridineDichloromethane95[22]
PhenolBenzenesulfonyl chloridePyridineDichloromethane92[22]

IV. Synthesis of Aryl Phosphonates

Aryl phosphonates and their derivatives are of significant interest in medicinal chemistry and materials science. While the direct phosphonylation of phenols is less common, several methods exist, often involving multi-step sequences or the use of specialized reagents. One approach involves the use of arynes for C-P bond formation under mild, metal-free conditions.[24] Another strategy is the palladium-catalyzed cross-coupling of aryl halides with H-phosphonate diesters.[1]

Detailed Protocol: Synthesis of Diethyl Phenylphosphonate via Aryne Intermediate

This protocol is adapted from the principles of aryne-mediated C-P bond formation.[24]

  • Aryne Precursor Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 eq.), triethyl phosphite (1.5 eq.), and cesium fluoride (2.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile as the solvent.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The in situ generated benzyne will react with the triethyl phosphite.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

V. Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Williamson Synthesis - Incomplete deprotonation of the phenol.- E2 elimination of the alkyl halide.- C-alkylation of the phenol.- Use a stronger base (e.g., NaH), but with caution.- Use a primary or methyl halide.- Optimize reaction temperature and time.
Reaction Failure in Mitsunobu - Nucleophile is not acidic enough (pKa > 13).- Steric hindrance around the alcohol or nucleophile.- Use a more basic azodicarboxylate like ADDP.- Increase reaction time and/or temperature. Consider sonication for hindered substrates.
Hydrolysis in Acylation Reactions - Presence of moisture in reagents or solvent.- Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Difficult Purification - Byproducts like triphenylphosphine oxide (TPPO) in Mitsunobu.- Unreacted starting materials.- For Mitsunobu, use polymer-supported PPh₃ for easy filtration of the byproduct.- Perform an aqueous wash with a base to remove unreacted phenol.

VI. Conclusion

The functionalization of the phenolic hydroxyl group is a versatile and powerful tool in the arsenal of the synthetic chemist. A thorough understanding of the underlying mechanisms and the careful selection of reagents and reaction conditions are paramount to achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of novel molecules for a wide range of applications.

References

  • The Williamson Ether Synthesis. University of Wisconsin-Stout. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Mitsunobu reaction. Grokipedia. [Link]

  • Mitsunobu Reaction. BYJU'S. [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Mitsunobu Reaction - Common Conditions. The University of Sheffield. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Method for the purification of aryl sulfonic acids and salts.
  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. National Institutes of Health. [Link]

  • Question on purifying aryl Sulfonic acids. Reddit. [Link]

  • Diaryl ethers by dehydration of phenols.
  • Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Semantic Scholar. [Link]

  • Reaction of Phenol with Acid Anhydride. Filo. [Link]

  • Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. JETIR. [Link]

  • Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. MDPI. [Link]

  • Williamson Ether Synthesis. Utah Tech University. [Link]

  • Purification of alkyl aryl sulfonates.
  • preparation of esters. Chemguide. [Link]

  • Other Reactions of Phenol. Chemistry LibreTexts. [Link]

  • some more reactions of phenol. Chemguide. [Link]

  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Publishing. [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]

  • Method of preparing organic phosphonates by transesterification.
  • Esterification of phenols (video). Khan Academy. [Link]

  • Selected methods for the synthesis of phenols. ResearchGate. [Link]

  • Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters. ACS Publications. [Link]

  • Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. ResearchGate. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Cheresources.com. [Link]

  • Top: (A) strategies for the preparation of aryl phosphonates. (B)... ResearchGate. [Link]

  • Williamson Ether Synthesis. California State University, Sacramento. [Link]

  • Aryl sulfonate surfactant and preparation method thereof.
  • P-Arylation: Arynes to Aryl-Phosphonates, -Phosphinates, and -Phosphine Oxides. Organic Chemistry Portal. [Link]

  • Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Research | Willis Group. University of Oxford. [Link]

  • acyl chlorides and water, alcohols or phenol. Chemguide. [Link]

  • Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination. National Institutes of Health. [Link]

  • Reaction of alcohol and phenol with carboxylic acid. Mastering Chemistry Help. [Link]

  • Micellar Aggregation Behavior of Alkylaryl Sulfonate Surfactants for Enhanced Oil Recovery. MDPI. [Link]

  • Ester Formation | Acyl Chlorides, Anhydrides & Fischer Esterification Explained. YouTube. [Link]

  • Theory - Phenols in ester formation. University of Cape Town. [Link]

Sources

Application Notes and Protocols for the Derivatization of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bicyclo[1.1.1]pentane (BCP) Moiety as a Privileged Bioisostere

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates is perpetual. The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a compelling three-dimensional, non-aromatic bioisostere for the para-substituted phenyl ring.[1] Its rigid, rod-like structure effectively mimics the exit vectors of a 1,4-disubstituted benzene ring while offering a distinct physicochemical profile.[2][3] The replacement of a phenyl ring with a BCP cage can lead to significant improvements in aqueous solubility, metabolic stability, and oral bioavailability, making it an attractive strategy in drug discovery programs.[1][4]

4-(Bicyclo[1.1.1]pentan-1-yl)phenol is a key starting material that combines the advantageous BCP core with a versatile phenolic hydroxyl group. This phenol provides a strategic handle for a multitude of chemical transformations, enabling the systematic exploration of the chemical space around the BCP scaffold. This application note provides a detailed guide for the derivatization of this compound to generate a library of analogues for comprehensive Structure-Activity Relationship (SAR) studies. We will delve into the rationale behind various derivatization strategies and provide detailed, field-proven protocols for their execution.

Core Derivatization Strategies and Rationale

The derivatization of this compound can be broadly categorized into two main approaches: modifications of the phenolic hydroxyl group and functionalization of the aromatic ring. The choice of strategy will depend on the specific goals of the SAR study, such as probing for new interactions with the biological target, modulating physicochemical properties, or introducing new metabolic profiles.

SAR_Strategy A This compound B Derivatization Strategies A->B C O-Alkylation / O-Arylation (Ethers) B->C D O-Acylation (Esters) B->D E Aromatic Ring Functionalization B->E F SAR Library Generation C->F D->F E->F G Biological Evaluation F->G H Lead Optimization G->H

Figure 1: General workflow for the derivatization of this compound for SAR studies.

Part 1: Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle for introducing a wide range of substituents. The resulting ether and ester derivatives can significantly alter the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability.

Ether Synthesis: Modulating Lipophilicity and Hydrogen Bonding

The conversion of the phenol to an ether linkage is a common strategy to cap the hydrogen bond donating ability of the hydroxyl group and to introduce various alkyl or aryl substituents. This can lead to improved cell permeability and metabolic stability.

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alkoxide and an alkyl halide.[5] Due to the potential for steric hindrance from the bulky BCP group, reaction conditions may need to be optimized for challenging alkyl halides.[6]

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1 M), add cesium carbonate (2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add the alkyl halide (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired ether.

Expert Insights:

  • Choice of Base: Cesium carbonate is often more effective than potassium carbonate for hindered phenols due to its higher solubility and the increased nucleophilicity of the "naked" phenoxide.

  • Solvent: DMF is a good choice for its ability to dissolve the inorganic base and promote Sₙ2 reactions. Acetonitrile can be a suitable alternative.

  • Steric Hindrance: For bulky alkyl halides, longer reaction times and higher temperatures may be necessary. In such cases, the Mitsunobu reaction (Protocol 1.1.2) may be a more suitable alternative.

The Mitsunobu reaction is a powerful method for the formation of ethers under mild conditions, particularly for secondary alcohols or when the Williamson synthesis fails due to steric hindrance or low reactivity of the alkylating agent.[7][8]

Reaction Scheme:

Materials:

  • This compound

  • Alcohol (e.g., isopropanol, cyclopentanol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1 M) at 0 °C, add DIAD or DEAD (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to remove triphenylphosphine oxide and the hydrazine byproduct and isolate the desired ether.

Expert Insights:

  • Reagent Addition: The order of addition of reagents can be critical. It is generally recommended to add the azodicarboxylate last and dropwise to a cooled solution of the other components to control the initial exothermic reaction.[9]

  • Purification: The removal of byproducts (triphenylphosphine oxide and the reduced azodicarboxylate) can be challenging. Using polymer-supported triphenylphosphine can simplify the workup.[10]

Ester Synthesis: Introducing Prodrug Moieties and Modulating Polarity

Esterification of the phenolic hydroxyl group can be used to introduce prodrug functionalities, which may improve oral absorption and can be cleaved in vivo to release the active phenolic compound.[11][12] Esters also offer a way to fine-tune the polarity of the molecule.

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[13][14][15][16]

Reaction Scheme:

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM (0.1 M) at 0 °C, add DCC or EDC (1.5 eq.).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture and wash the solid with DCM.

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired ester.

Expert Insights:

  • Coupling Reagent: EDC is often preferred over DCC as its urea byproduct is water-soluble and can be easily removed by an aqueous workup.

  • Catalyst: DMAP is a highly effective acylation catalyst and is crucial for the reaction to proceed at a reasonable rate, especially with sterically hindered substrates.[13]

Part 2: Derivatization of the Aromatic Ring

Functionalization of the aromatic ring allows for the exploration of interactions in different regions of the binding pocket of a biological target. This can be achieved through the conversion of the phenol to an aryl triflate, which is a versatile intermediate for various palladium-catalyzed cross-coupling reactions.

Protocol 2.1: Synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)phenyl trifluoromethanesulfonate

The conversion of the phenol to its corresponding triflate is a key step to enable a wide range of cross-coupling reactions.

Reaction Scheme:

Materials:

  • This compound

  • Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq.) and pyridine (2.0 eq.) in anhydrous DCM (0.1 M) at 0 °C, add triflic anhydride (1.2 eq.) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1 M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude triflate is often of sufficient purity for the next step, but can be purified by column chromatography on silica gel if necessary.

Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Triflate

The aryl triflate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl triflate and a boronic acid or ester.[17][18]

Reaction Scheme:

Materials:

  • 4-(Bicyclo[1.1.1]pentan-1-yl)phenyl trifluoromethanesulfonate

  • Aryl or vinyl boronic acid/ester

  • Pd(PPh₃)₄ or Pd(dppf)Cl₂

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane/Water (4:1)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a degassed solution of the aryl triflate (1.0 eq.) and the boronic acid/ester (1.5 eq.) in 1,4-dioxane/water (4:1, 0.1 M), add the palladium catalyst (0.05 eq.) and the base (2.0 eq.).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

The Sonogashira coupling enables the formation of a C-C bond between an aryl triflate and a terminal alkyne.[19][20]

Reaction Scheme:

Materials:

  • 4-(Bicyclo[1.1.1]pentan-1-yl)phenyl trifluoromethanesulfonate

  • Terminal alkyne

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF) or DMF

Procedure:

  • To a solution of the aryl triflate (1.0 eq.) and the terminal alkyne (1.5 eq.) in anhydrous THF or DMF (0.1 M), add Pd(PPh₃)₂Cl₂ (0.03 eq.), CuI (0.06 eq.), and TEA (3.0 eq.).

  • Stir the reaction at room temperature or heat to 50 °C under an inert atmosphere for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the aryl triflate with a primary or secondary amine.[21][22][23][24][25]

Reaction Scheme:

Materials:

  • 4-(Bicyclo[1.1.1]pentan-1-yl)phenyl trifluoromethanesulfonate

  • Primary or secondary amine

  • Pd₂(dba)₃

  • Xantphos or other suitable ligand

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • To a solution of the aryl triflate (1.0 eq.) and the amine (1.2 eq.) in anhydrous toluene or 1,4-dioxane (0.1 M), add Pd₂(dba)₃ (0.02 eq.), the ligand (0.04 eq.), and the base (2.0 eq.).

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere for 8-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation and SAR Interpretation

The systematic derivatization of this compound will generate a library of compounds. The biological activity and key physicochemical properties of these derivatives should be determined and tabulated to facilitate SAR analysis.

Table 1: Example Data for SAR Analysis of this compound Derivatives

Compound IDR GroupBiological Activity (IC₅₀, µM)Aqueous Solubility (µg/mL)ClogP
Parent -OH10.5502.8
Ether-1 -OCH₃8.2453.1
Ether-2 -OCH₂Ph5.1204.5
Ester-1 -OCOCH₃15.3 (prodrug)603.0
Amine-1 -NHCH₃2.5752.9
Biaryl-1 -Ph1.8154.9

Figure 2: Decision tree for SAR exploration based on initial derivatization strategies.

Interpreting the SAR:

  • Ethers vs. Phenol: Comparing the parent phenol with its ether analogues (e.g., Ether-1 and Ether-2) will reveal the importance of the phenolic hydroxyl as a hydrogen bond donor. An increase in potency upon etherification may suggest that this hydrogen bond is not crucial for binding and that the increased lipophilicity is beneficial.

  • Ester Prodrugs: Ester derivatives (e.g., Ester-1) are expected to be inactive or less active in in vitro assays but may show improved efficacy in vivo due to enhanced oral absorption and subsequent hydrolysis to the active phenol.

  • Aromatic Ring Modifications: The introduction of new substituents on the aromatic ring via cross-coupling reactions (e.g., Amine-1 and Biaryl-1) can probe for additional binding interactions. For instance, a significant increase in potency with an amino group may indicate a key hydrogen bond interaction in that region of the protein pocket.

Conclusion

This compound is a valuable starting material for the generation of diverse compound libraries for SAR studies. The protocols outlined in this application note provide a robust framework for the synthesis of a wide range of ether, ester, and cross-coupled derivatives. By systematically exploring the chemical space around this privileged scaffold, researchers can gain crucial insights into the structure-activity relationships of their target of interest, ultimately leading to the design of more potent and drug-like candidates. The unique properties of the BCP moiety offer a significant advantage in overcoming common challenges in drug discovery, such as poor solubility and metabolic instability.

References

  • Steglich, W.; Neises, B. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed.1978 , 17 (7), 522–524. [Link]

  • Pearson+. The Williamson ether synthesis involves the displacement of an al... | Study Prep. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • PubMed Central. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Organic Reactions. Mitsunobu Reaction - Common Conditions. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • National Institutes of Health. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • ResearchGate. Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. [Link]

  • National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • PubMed Central. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. [Link]

  • ResearchGate. A Practical Solution to Achieve the Elusive Etherification of Bicyclo[1.1.1]pentyl Alcohols. [Link]

  • PubMed. A General Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Triflates. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • NSF Public Access Repository. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]

  • PubMed Central. Tailored Functionalization of Natural Phenols to Improve Biological Activity. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • UCL Discovery. Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. [Link]

  • MDPI. Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. [Link]

  • Semantic Scholar. Biaryl bond formation through biocatalytic oxidative cross-coupling reactions. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • PubMed Central. Bioreversible Derivatives of Phenol. 1. The Role of Human Serum Albumin as Related to the Stability and Binding Properties of Carbonate Esters with Fatty Acid-like Structures in Aqueous Solution and Biological Media. [Link]

  • Graz University of Technology. Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. [Link]

  • ResearchGate. Selective esterifications of alcohols and phenols through carbodiimide couplings. [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. [Link]

  • National Institutes of Health. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. [Link]

  • ChemRxiv. A practical solution to achieve the elusive etherification of bicyclo[1.1.1]pentyl alcohols. [Link]

  • MDPI. Mechanochemical Sequential Deoxygenative Cross-Coupling Reactions of Phenols Under Ruthenium-Nickel Catalysis. [Link]

  • Macmillan Group. Rapid access to 3-substituted bicyclo[1.1.1]pentanes. [Link]

  • ResearchGate. An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon–Oxygen Bond Cleavage. [Link]

  • ResearchGate. Bicyclo[1.1.1]pentyl Sulfoximines: Synthesis and Functionalizations. [Link]

  • ChemRxiv. Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. [Link]

  • ResearchGate. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. [Link]

  • CORE. ADVANCES IN PALLADIUM-CATALYZED CONJUNCTIVE CROSS-COUPLING. [Link]

  • ResearchGate. Phenol (bio)isosteres in drug design and development. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating the bicyclo[1.1.1]pentane (BCP) moiety into their work. The BCP scaffold is a highly sought-after para-phenyl bioisostere, capable of improving key physicochemical properties such as solubility and metabolic stability while maintaining the geometric vectors of the original aromatic ring.[1][2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the unique challenges associated with this synthesis.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format. The underlying causality for each issue is explained to empower you to make informed adjustments to your synthetic strategy.

Issue 1: Low or No Yield of the Target Compound

Question: My reaction has failed to produce the desired this compound, or the yield is negligible. I'm using [1.1.1]propellane as the BCP precursor. What are the most likely causes?

Answer: Failure in BCP synthesis originating from [1.1.1]propellane almost always traces back to one of three areas: the integrity of the propellane precursor, the chosen reaction pathway, or the final coupling/functionalization step.

Possible Cause A: Degradation of [1.1.1]Propellane Stock Solution

[1.1.1]Propellane is a remarkably strained molecule, with an estimated strain energy of 102 kcal/mol.[4] While surprisingly persistent at room temperature, its stability is finite and highly dependent on storage conditions.[5] It is sensitive to light, oxygen, and heat, which can trigger rapid polymerization into poly-[1.1.1]propellanes (staffanes) or isomerization.[4][6]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Your propellane solution (typically in an ethereal solvent like diethyl ether) must be stored under an inert atmosphere (Argon or Nitrogen) at temperatures below 0°C. Long-term storage should be at -20°C or below.

    • Perform a Quality Control Check: Before committing your main substrates, perform a quick trapping experiment. A reliable test is to react a small aliquot of your propellane solution with a known efficient radical trap like diphenyl disulfide or iodine under standard conditions. Successful formation of 1,3-bis(phenylthio)bicyclo[1.1.1]pentane or 1,3-diiodobicyclo[1.1.1]pentane confirms the presence of active propellane.

    • Visual Inspection: While not definitive, the presence of a significant amount of white precipitate (staffane polymer) in your stock solution is a clear indicator of degradation.

Possible Cause B: Inefficient Radical Addition or Trapping

Modern syntheses often rely on the addition of a radical to the central C1-C3 bond of propellane.[1][7] The failure of such a reaction can be due to inefficient radical generation or unfavorable kinetics.

  • Troubleshooting Steps:

    • Confirm Radical Generation: Ensure your radical initiation method is working as expected. If using a photoredox catalyst, verify the lamp's wavelength and power are appropriate for the photocatalyst (e.g., 4CzIPN is often used with blue light).[1][8] For thermal initiators like AIBN or triethylborane, ensure the reaction temperature is optimal.[9]

    • Assess Radical Precursor Stability: The precursor for your phenol-containing radical (e.g., a protected 4-iodophenol) must be stable under the reaction conditions and capable of forming the desired radical species efficiently.

    • Re-evaluate Reaction Concentration: Propellane polymerization is a bimolecular process that competes with the desired unimolecular radical trapping. Running the reaction at a lower concentration can sometimes favor the desired intramolecular pathway over intermolecular polymerization.

Possible Cause C: Failure in Cross-Coupling Strategy

If your strategy involves preparing a BCP-halide or BCP-boronate first, followed by a cross-coupling reaction (e.g., Suzuki, Kumada, or Buchwald-Hartwig) to install the phenol group, the point of failure often lies in the coupling step.

  • Troubleshooting Steps:

    • Kumada Coupling (BCP-I + Ar-MgBr): While highly effective for forming C(sp³)–C(sp²) bonds with BCPs, this reaction is sensitive to functional groups that react with Grignard reagents.[10][11] Ensure your protected phenol is compatible. The choice of catalyst is also critical; iron-based catalysts have shown great promise for this specific transformation.[10]

    • Buchwald-Hartwig C-O Coupling (BCP-X + Phenol): This palladium-catalyzed reaction is a powerful method for forming aryl ethers.[12][13] Key parameters to optimize include the choice of palladium precursor, the phosphine ligand (bulky, electron-rich ligands are often required), and the base.[14][15] A common failure point is an insufficiently strong base or catalyst deactivation.

Issue 2: Complex Product Mixture and Purification Difficulties

Question: My reaction produces a complex mixture that is extremely difficult to purify via column chromatography. How can I simplify the product mixture and improve purification?

Answer: This is a common challenge, often stemming from side reactions of the highly reactive intermediates.

Possible Cause A: Oligomerization/Polymerization of [1.1.1]Propellane

As mentioned, this is the most common side reaction. The BCP radical intermediate formed after the initial addition can react with another molecule of propellane instead of the intended trapping agent.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of the radical precursor and trapping agent relative to the propellane. Avoid having a high concentration of unreacted propellane in the presence of radical intermediates.

    • Slow Addition: If feasible, a slow addition of the propellane solution to a solution containing the radical initiator and precursor can maintain a low instantaneous concentration of propellane, thereby suppressing polymerization. Flow chemistry is an excellent, albeit more complex, solution to this problem.[16]

Possible Cause B: Skeletal Rearrangement

While radical and anionic additions to propellane are generally well-behaved, the formation of BCP cations can lead to rapid rearrangement into bicyclo[1.1.0]butyl or other four-membered ring products.[17][18]

  • Troubleshooting Steps:

    • Avoid Acidic Conditions: Strictly avoid acidic conditions when working with propellane or its derivatives unless the BCP cation is specifically stabilized (e.g., by a 3-iodo substituent).[18]

    • Re-evaluate Electrophilic Activation: Direct electrophilic activation of propellane is notoriously challenging.[17] If your strategy involves this, consider alternative methods like activation within a halogen bond complex, which has been shown to mitigate cage decomposition.[17]

Improving Purification:

  • Recrystallization: If the product is a solid, recrystallization is often more effective than chromatography for removing oligomeric byproducts.

  • Derivatization: Consider derivatizing the crude product mixture. For example, if the phenol is protected by a silyl ether, deprotection followed by an acid-base extraction can help isolate the phenolic product from non-polar oligomers.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main strategies, both starting from [1.1.1]propellane. The choice depends on available starting materials and functional group tolerance.

  • Route 1: Three-Component Radical Cascade: This is a modern and highly efficient approach. A radical is generated from an alkyl iodide (or other precursor), which adds to [1.1.1]propellane. The resulting BCP radical is then trapped by a third component. To synthesize the target phenol, one could envision a sequence where a BCP-iodide is first formed and then coupled.[1][16]

  • Route 2: Two-Step Functionalization via Cross-Coupling: This involves the initial synthesis of a stable, functionalized BCP building block, such as 1-iodo-bicyclo[1.1.1]pentane or a BCP-boronic ester. This intermediate is then coupled with a protected 4-halophenol or 4-hydroxyphenylboronic acid using standard cross-coupling methodologies like Kumada, Suzuki, or Buchwald-Hartwig reactions.[10][13]

Q2: How should I properly handle and store [1.1.1]propellane?

Due to its high reactivity and strain, handling propellane requires great care.

  • Atmosphere: Always handle under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Temperature: Store solutions at or below 0°C for short-term use and at -20°C or colder for long-term storage.

  • Materials: Use clean, dry glassware. Avoid contact with acids, oxygen, and other potential initiators.

  • Concentration: It is typically generated and used as a dilute solution (e.g., ~0.2 M in diethyl ether or similar solvents) to minimize polymerization.[1]

Q3: What are the key differences between using a BCP as a nucleophile versus an electrophile in cross-coupling reactions?

  • BCP as a Nucleophile (e.g., BCP-MgX, BCP-Li, BCP-B(pin)): This is the more established approach. The BCP-metal reagent is typically generated by the addition of an organometallic reagent (like an organolithium or Grignard) to propellane.[18] The main challenge is that the harsh conditions required to generate these reagents can limit functional group compatibility.[10]

  • BCP as an Electrophile (e.g., BCP-I, BCP-Br): This is a more recent and highly enabling development. Using a BCP-halide allows for milder reaction conditions, such as iron-catalyzed Kumada couplings, which exhibit broad functional group tolerance.[10][11] This is often the preferred method for complex molecule synthesis.

Q4: Are there scalable methods for producing BCP building blocks?

Yes. The challenges of handling propellane and the exothermicity of some reactions have driven the development of scalable flow chemistry processes. Light-enabled reactions between alkyl iodides and propellane in flow reactors have been reported to produce BCP-iodides on a kilogram scale, often with sufficient purity to be used directly without chromatography.[16] Similarly, the photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a key precursor, has been scaled significantly using flow reactors.[19]

Section 3: Key Synthetic Workflows & Protocols

The following diagrams and protocols illustrate the core concepts discussed.

Diagram: General Synthetic Strategies

This diagram outlines the two primary pathways from the common precursor, [1.1.1]propellane, to the target molecule.

G cluster_0 Precursor Generation cluster_1 Route 1: Radical Cascade & Coupling cluster_2 Route 2: Nucleophilic Addition & Trapping dibromo 1,3-Dibromo-BCP propellane [1.1.1]Propellane dibromo->propellane Reductive Coupling (e.g., t-BuLi) bcp_iodide 1-Iodo-3-R-BCP propellane->bcp_iodide Radical Addition bcp_anion BCP-Aryl Anion propellane->bcp_anion Nucleophilic Addition radical_precursor Radical Precursor (e.g., R-I) radical_precursor->bcp_iodide final_product_1 4-(BCP)-Phenol bcp_iodide->final_product_1 Fe-Kumada or Pd-Coupling phenol_coupler_1 Protected Phenol Coupling Partner phenol_coupler_1->final_product_1 organometallic Organometallic (e.g., Ar-Li) organometallic->bcp_anion Ar = Protected 4-hydroxyphenyl final_product_2 4-(BCP)-Phenol bcp_anion->final_product_2 Quench & Deprotection electrophile Electrophile (e.g., H+ source) electrophile->final_product_2 G decision decision cause cause start Low / No Yield q1 Is [1.1.1]propellane active? start->q1 cause1 Root Cause: Propellane Degradation q1->cause1 No q2 Is reaction a Radical Addition? q1->q2 Yes q3 Review Catalyst, Ligand, Base, & Temp. q2->q3 No (Cross-Coupling) q4 Is radical initiator working correctly? q2->q4 Yes cause3 Root Cause: Suboptimal Coupling Conditions q3->cause3 cause2a Root Cause: Inefficient Radical Generation q4->cause2a No q5 Is concentration too high? q4->q5 Yes cause2b Root Cause: Polymerization Side Reaction Dominates q5->cause2b Yes q6 Check Substrate Compatibility q5->q6 No

Caption: Decision tree for troubleshooting low reaction yields.

Protocol: Synthesis of 1-Iodo-BCP and Subsequent Iron-Catalyzed Kumada Coupling

This two-step protocol is a robust and versatile method for accessing the target compound.

Part 1: Light-Enabled Flow Synthesis of 1-Iodo-3-(4-methoxybenzyl)bicyclo[1.1.1]pentane This protocol is adapted from methodologies demonstrating scalable, light-mediated reactions. [16]

  • System Setup: Assemble a continuous flow reactor equipped with a transparent tubing (e.g., FEP) coiled around a high-power 365 nm LED lamp. The reactor should be connected to two syringe pumps.

  • Reagent Preparation:

    • Solution A: Prepare a solution of 1-(iodomethyl)-4-methoxybenzene (1.0 equiv) in anhydrous diethyl ether (to make a 0.5 M solution).

    • Solution B: Use a commercially available or freshly prepared solution of [1.1.1]propellane in diethyl ether (~0.5-0.7 M, 1.2 equiv).

  • Reaction Execution:

    • Pump both solutions into a T-mixer just before the illuminated coil at flow rates calculated to provide a residence time of ~15-20 minutes within the coil.

    • Maintain the reactor temperature at ambient temperature (cooling may be required depending on lamp power).

    • Collect the reactor output in a flask under an inert atmosphere.

  • Workup and Purification:

    • Upon completion, the solvent can be removed under reduced pressure. For many substrates, the resulting crude 1-iodo-3-(4-methoxybenzyl)bicyclo[1.1.1]pentane is of >90% purity and can be used directly. [16] * If necessary, purification can be achieved by flash chromatography on silica gel.

Part 2: Iron-Catalyzed Kumada Coupling and Deprotection This protocol is based on the iron-catalyzed cross-coupling of tertiary iodides. [10][11]

  • Grignard Preparation: Prepare a 1.0 M solution of (4-(methoxymethoxy)phenyl)magnesium bromide from the corresponding aryl bromide and magnesium turnings in THF.

  • Reaction Setup: To a flame-dried Schlenk flask under argon, add the 1-iodo-3-(4-methoxybenzyl)bicyclo[1.1.1]pentane (1.0 equiv) and anhydrous THF.

  • Catalyst Addition: Add iron(III) acetylacetonate (Fe(acac)₃, 5 mol %).

  • Coupling: Cool the mixture to 0°C and add the Grignard solution (1.5 equiv) dropwise over 10 minutes. Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Quench and Workup: Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification and Deprotection: Purify the intermediate by flash chromatography. The resulting protected phenol can then be deprotected under standard acidic conditions (e.g., HCl in methanol) to yield the final product, this compound.

Data Summary Table: Comparison of Cross-Coupling Conditions for Aryl-BCP Synthesis
Coupling TypeCatalyst/LigandBaseSolventTypical YieldsKey Considerations
Fe-Kumada [10]Fe(acac)₃None (Grignard is basic)THF70-95%Excellent functional group tolerance; very fast reaction times. Requires Grignard reagent.
Pd-Suzuki Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O60-85%Requires BCP-boronic acid/ester; good functional group tolerance.
Buchwald-Hartwig C-O [13]Pd₂(dba)₃ / RuPhosLHMDSToluene50-80%Direct coupling of BCP-halide with phenol. Requires strong base and careful optimization.

References

  • Wikipedia. [1.1.1]Propellane.

  • Chemistry Stack Exchange. Small Propellanes Stability.

  • Grokipedia. [1.1.1]-Propellane.

  • Sterling, A. J., et al. (2020). Straining to react: delocalization drives the stability and omniphilicity of [1.1.1]propellane. ChemRxiv.

  • Vallejo, J., et al. (2023). Enantioselective synthesis of chiral BCPs. Organic Chemistry Frontiers.

  • Sterling, A. J., et al. (2020). Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. Chemical Science.

  • Wang, D., et al. (2021). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry.

  • Li, Y., et al. (2022). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society.

  • Bar-Ziv, T., et al. (2022). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition.

  • Zhang, X., et al. (2023). Synthesis of Bridge-substituted Bicyclo[1.1.1]pentanes via Catalytic Metal Carbene Insertion into Bicyclo[1.1.0]butanes. ChemRxiv.

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.

  • Wikipedia. Buchwald–Hartwig amination.

  • Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination for Diaryl Ether Synthesis.

  • Organic Chemistry Portal. Kumada Coupling.

  • Stepan, A. F., et al. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Aldrichimica Acta.

  • Krivoruchka, D. I., et al. (2022). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications.

  • ResearchGate. Synthesis and Use of Bicyclo[1.1.1]pentylaldehyde Building Blocks.

  • Scott, J. S., et al. (2020). Synthesis of All-Carbon Disubstituted Bicyclo[1.1.1]pentanes by Iron-Catalyzed Kumada Cross-Coupling. Angewandte Chemie International Edition.

  • ResearchGate. (2020). Synthesis of All-Carbon Disubstituted Bicyclo[1.1.1]pentanes by Iron-Catalyzed Kumada Cross-Coupling.

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.

  • Benchchem. This compound.

  • Macmillan Group. (2023). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem.

  • Measom, N. D., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters.

  • ResearchGate. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).

  • ResearchGate. Development of Scalable Routes to 1-Bicyclo[1.1.1]pentylpyrazoles.

  • Chen, K., et al. (2022). Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Organic Chemistry Frontiers.

  • Piepiorka, M., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.

Sources

optimizing reaction conditions for bicyclo[1.1.1]pentane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bicyclo[1.1.1]pentane (BCP) and its derivatives. As a uniquely strained yet remarkably stable scaffold, the BCP motif has become a critical bioisostere for para-substituted phenyl rings, alkynes, and t-butyl groups in modern drug discovery.[1][2][3] Its incorporation often enhances aqueous solubility, metabolic stability, and passive permeability.[2] However, the synthesis of these three-dimensional structures is not without its challenges.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. It is designed to provide not just procedural steps but also the underlying chemical principles to empower researchers to optimize their reaction conditions effectively.

Part 1: Core Concepts & Frequently Asked Questions

Q1: What are the most common strategies for synthesizing the BCP core?

The vast majority of modern BCP syntheses rely on the strain-release functionalization of a highly reactive precursor: [1.1.1]propellane .[4][5] This caged hydrocarbon contains a highly strained central C1–C3 bond that is susceptible to opening by a wide range of reagents, including radicals, nucleophiles, and electrophiles.[6][7]

Two predominant pathways emerge from this precursor:

  • Radical Addition: This is the most widely used approach due to the high radicophilicity of [1.1.1]propellane.[5][8] A radical (R•) adds to one of the bridgehead carbons, cleaving the central bond and forming a BCP-1-yl radical intermediate. This intermediate can then be trapped by another species or participate in a chain reaction.

  • Anionic/Nucleophilic Addition: Organometallic reagents (e.g., organolithiums, Grignards) or other strong nucleophiles can add to [1.1.1]propellane to generate a BCP-1-yl anion, which can then be trapped with an electrophile.[3][8]

A less common but emerging strategy involves the catalytic insertion of a metal carbene into a bicyclo[1.1.0]butane (BCB) precursor, which circumvents the need for the volatile [1.1.1]propellane.[9]

Q2: My [1.1.1]propellane solution seems to be degrading. How stable is it and what are the optimal storage conditions?

While its high strain energy of ~102 kcal/mol might suggest extreme instability, [1.1.1]propellane is surprisingly persistent at room temperature.[10] Its stability is attributed to a unique electronic structure involving delocalization of electron density, which contrasts with the instability of larger homologues like [2.1.1]propellane.[6][11]

However, it is sensitive and requires careful handling:

  • Thermal Decomposition: At 114 °C, it isomerizes to 3-methylidenecyclobutene with a half-life of just 5 minutes.[10][12]

  • Sensitivity: It is sensitive to light, oxygen, and moisture and is prone to polymerization, especially in the presence of radical initiators or strong acids/bases.[10][12]

Best Practices for Storage:

  • Store as a dilute solution (e.g., in diethyl ether or pentane) in an inert atmosphere (Argon or Nitrogen).

  • Keep refrigerated at or below 0 °C.[6]

  • Use amber vials or wrap containers in foil to protect from light.

  • It is often recommended to prepare [1.1.1]propellane fresh or titrate stored solutions before use to determine the active concentration accurately.

Part 2: Troubleshooting Common Synthetic Issues

This section addresses specific problems you might encounter during a typical radical addition to [1.1.1]propellane, a cornerstone of BCP synthesis.

Scenario 1: Low or No Product Yield

Q3: I'm attempting a photoredox-catalyzed reaction between an aryl halide and [1.1.1]propellane, but I'm getting very low conversion. What are the likely causes?

Low conversion in photoredox-catalyzed BCP syntheses often points to issues with radical generation, propagation, or competing side reactions.

Troubleshooting Steps & The "Why":

  • Check Reagent Quality:

    • Propellane Concentration: Has your propellane solution degraded? An old or improperly stored solution is a primary suspect. Consider preparing it fresh or titrating it.

    • Photocatalyst Integrity: Is your photocatalyst (e.g., fac-Ir(ppy)₃, 4CzIPN) active? Ensure it hasn't decomposed due to light or oxygen exposure.

    • Solvent Purity: Ensure your solvent is anhydrous and degassed. Oxygen can quench the excited state of the photocatalyst and intercept radical intermediates.

  • Optimize Reaction Conditions:

    • Light Source: Is the wavelength of your light source optimal for your photocatalyst? For instance, many iridium- and organic-based photocatalysts require blue light (450-470 nm).[13] Some reactions are initiated by UV light at 365 nm.[14][15] Ensure the light is irradiating the reaction mixture effectively.

    • Concentration: Reactions that are too concentrated can lead to polymerization of propellane. Reactions that are too dilute may slow down the desired bimolecular reactions. A typical starting point is around 0.05 M to 0.1 M.[1][13]

    • Temperature: While many photoredox reactions run at room temperature, some benefit from cooling (e.g., to -65 °C) to suppress side reactions and improve selectivity.[16]

  • Consider the Mechanism: The catalytic cycle involves multiple steps. A failure at any point will halt the reaction.

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Light (hν) PC_red Reduced PC PC_star->PC_red SET with Ar-X Quench Quenching (e.g., by O2) PC_star->Quench Side Reaction ArX Aryl Halide (Ar-X) Ar_rad Aryl Radical (Ar•) ArX->Ar_rad BCP_rad BCP-Aryl Radical Ar_rad->BCP_rad Adds to Propellane Polymer Polymerization Ar_rad->Polymer Side Reaction Prop [1.1.1]Propellane Prop->BCP_rad Prop->Polymer Side Reaction Product Desired BCP-Aryl Product BCP_rad->Product Trapping / Reduction PC_red->PC Turnover

Q4: My radical reaction initiated by AIBN or BEt₃ is sluggish and gives significant polymeric byproducts. How can I improve this?

Thermal or chemical initiation methods can be less clean than photoredox catalysis. Sluggishness points to inefficient initiation or propagation, while polymerization is a common competing pathway for the highly strained propellane.[10]

Troubleshooting Steps & The "Why":

ParameterProblemScientific RationaleSuggested Action
Initiator Inefficient radical generation.The initiator (e.g., AIBN) may require higher temperatures for efficient decomposition. Triethylborane (BEt₃) is sensitive to air; trace oxygen is required for initiation, but excess oxygen is detrimental.[3]For AIBN, try increasing the temperature incrementally (e.g., 60°C -> 80°C). For BEt₃, ensure you are using a well-established protocol for air-sensitive reagents, perhaps introducing a controlled, small amount of air.
Stoichiometry Excess propellane.If the radical partner is consumed too quickly, the remaining propellane can be initiated to form oligomers or polymers ("staffanes").[10]Use a slight excess (e.g., 1.2 - 1.5 equivalents) of the radical precursor relative to propellane. Avoid using a large excess of propellane.
Concentration Too high.Higher concentrations increase the probability of a BCP-radical intermediate reacting with another molecule of propellane rather than the intended radical trap, leading to polymerization.Run the reaction at a lower concentration (e.g., 0.1 M or less). Consider slow addition of one of the reagents to maintain a low instantaneous concentration.
Solvent Poor choice.The solvent can affect the rate of radical chain propagation and termination steps.Screen common non-coordinating solvents like dioxane, toluene, or acetonitrile. The optimal solvent can be substrate-dependent.
Scenario 2: Product Purification & Isolation Issues

Q5: My BCP product is highly volatile and I'm losing it during workup and purification. What techniques can I use to minimize loss?

Many simple BCP derivatives have low molecular weights and non-polar structures, leading to high volatility and making them difficult to handle.

Best Practices for Isolating Volatile BCPs:

  • Avoid High Vacuum: Do not concentrate the reaction mixture to dryness on a high-vacuum rotary evaporator. This is the most common source of product loss. Use low vacuum and a cold trap, or remove solvent via a gentle stream of nitrogen.

  • Low-Temperature Extraction: Perform aqueous extractions using pre-chilled solvents and separatory funnels.

  • Careful Chromatography: If column chromatography is necessary, use a wider column for faster elution to minimize time on silica. Consider using a low-boiling-point eluent system (e.g., pentane/diethyl ether) that can be removed under mild conditions. In some cases, purification can be performed on a chilled column.

  • Distillation/Crystallization: For thermally stable products, bulb-to-bulb (Kugelrohr) distillation can be effective. For solid products, low-temperature crystallization from a solvent like pentane is an excellent purification method that avoids chromatography.[17]

  • Direct Use: Modern protocols, particularly light-mediated ones, are often clean enough that the crude product can be used directly in the next step after simple filtration and solvent evaporation, avoiding purification altogether.[18][19]

Part 3: Recommended Protocol: Scalable Photochemical Synthesis of an Alkyl-Substituted BCP Iodide

This protocol is adapted from methodologies that emphasize scalability and operational simplicity, requiring only light without the need for catalysts or additives.[18][19]

Reaction: Alkyl Iodide + [1.1.1]Propellane --(hν, 365 nm)--> 1-Alkyl-3-iodobicyclo[1.1.1]pentane

G cluster_0 Preparation cluster_1 Reaction (Flow Reactor) cluster_2 Work-up & Isolation A Prepare solutions of Alkyl Iodide and [1.1.1]Propellane B Combine solutions and degas A->B C Pump mixture through 365 nm LED photoreactor B->C D Collect reaction output C->D E Evaporate solvent under reduced pressure (mild conditions) D->E F Isolate crude product (often >90% pure) E->F caption Workflow for Catalyst-Free Photochemical BCP Synthesis.

Materials & Equipment:

  • Alkyl Iodide (1.0 equiv)

  • [1.1.1]Propellane solution (e.g., 0.5-0.7 M in Et₂O, 1.2 equiv)

  • Anhydrous, degassed solvent (e.g., Et₂O)

  • Flow photoreactor equipped with 365 nm LEDs

  • Syringe pump

Procedure:

  • Preparation: In an inert atmosphere (glovebox or Schlenk line), prepare a solution of the alkyl iodide in your chosen solvent.

  • Mixing: Add the [1.1.1]propellane solution to the alkyl iodide solution. The total volume should be adjusted to achieve the desired concentration (e.g., ~0.5 M).

  • Degassing (Critical): Thoroughly degas the combined solution by sparging with argon or nitrogen for 15-20 minutes. Oxygen can interfere with the radical chain reaction.

  • Flow Reaction: Using a syringe pump, pass the reaction mixture through the photoreactor at a defined flow rate. The residence time in the illuminated zone is key; a typical run might pass the entire volume through over several hours. For example, a 9 L batch can be processed in ~6 hours.[14][20]

  • Work-up: Collect the solution exiting the reactor.

  • Isolation: Carefully concentrate the mixture under reduced pressure, avoiding excessive heat or high vacuum. The resulting crude product is often of sufficient purity (~90%) for subsequent steps.[19] If further purification is needed, low-temperature crystallization from pentane is recommended.

Why this method is powerful:

  • Scalability: Flow chemistry allows for the safe and efficient processing of large quantities of material, with kilogram-scale production demonstrated.[14][15][21]

  • Purity: The reaction is exceptionally clean, often obviating the need for chromatography.[18]

  • Simplicity: It avoids catalysts, initiators, and additives, simplifying the reaction setup and workup.[19]

References

  • Wikipedia. [1.1.1]Propellane. [Link]

  • Zendy. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Chemistry Stack Exchange. Small Propellanes Stability. [Link]

  • Grokipedia. [1.1.1]Propellane. [Link]

  • Royal Society of Chemistry. Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. [Link]

  • Macmillan Group. (2024). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. [Link]

  • Duarte, F., et al. (2020). Straining to react: delocalization drives the stability and omniphilicity of [1.1.1]propellane. ChemRxiv. [Link]

  • ResearchGate. Optimization of synthesis of BCP 1. [Link]

  • Sterling, A. J., et al. (2020). Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. eScholarship.org. [Link]

  • Davies, H. M. L., et al. (2025). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. Journal of the American Chemical Society. [Link]

  • Davies, H. M. L., et al. (2015). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. PMC. [Link]

  • Molander, G. A., et al. (2025). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • Bi, X., et al. (2025). Synthesis of Bridge-substituted Bicyclo[1.1.1]pentanes via Catalytic Metal Carbene Insertion into Bicyclo[1.1.0]butanes. ChemRxiv. [Link]

  • Mykhailiuk, P. K., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. PMC. [Link]

  • Anderson, E. A., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. ACS Publications. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Sujansky, S., et al. (2025). A practical solution to achieve the elusive etherification of bicyclo[1.1.1]pentyl alcohols. ChemRxiv. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC. [Link]

  • University of Liverpool Repository. (2022). Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-sulfenylation of [1.1.1]Propellane. [Link]

  • ResearchGate. The syntheses of bicyclo[1.1.1]pentane‐1‐carboxylic acid (18) by A. C−H.... [Link]

  • ResearchGate. Synthesis and Use of Versatile [1.1.1]Bicyclopentylaldehyde Building Blocks. [Link]

  • Molander, G. A., et al. (2022). One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization. PMC. [Link]

  • Macmillan Group, Princeton University. (2020). Copper-mediated synthesis of drug-like bicyclopentanes. [Link]

Sources

Technical Support Center: Purification of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable building block. As a bioisostere for para-substituted phenols, the purity of this compound is paramount for its successful application in drug discovery programs.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure you can achieve the desired purity of your target compound.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, providing explanations and actionable solutions.

Issue 1: Incomplete Removal of Non-Phenolic Impurities

Symptom: After an initial work-up, NMR or TLC analysis of your crude product shows the presence of significant non-polar impurities alongside your desired this compound.

Probable Cause: Simple solvent extraction is often insufficient to separate the target phenol from non-acidic starting materials or byproducts. The bicyclo[1.1.1]pentane cage imparts significant non-polar character, leading to co-extraction of other hydrophobic species.

Solution: Acid-Base Extraction

The phenolic hydroxyl group of this compound is acidic (predicted pKa ~10.1) and can be deprotonated by a strong base to form a water-soluble phenoxide salt.[4] This allows for its selective extraction into an aqueous basic solution, leaving non-acidic organic impurities in the organic layer.[5][6][7]

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Basification and Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate. The deprotonated 4-(Bicyclo[1.1.1]pentan-1-yl)phenoxide will partition into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times to ensure complete recovery of the phenol. Combine all aqueous extracts.

  • Acidification and Product Recovery: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution becomes acidic (pH ~2-3), which can be checked with litmus paper. The this compound will precipitate out of the solution as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold deionized water to remove any inorganic salts. Dry the product under vacuum.

Troubleshooting Tip: If your product does not precipitate upon acidification, it may have some water solubility or be present in a low concentration. In this case, extract the acidified aqueous solution with a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane) to recover the product.[6]

Issue 2: Co-elution of Impurities During Column Chromatography

Symptom: During silica gel column chromatography, it is difficult to achieve baseline separation of your product from a closely running impurity.

Probable Cause: The impurity may have a similar polarity to this compound. This is common if the impurity is a structurally related byproduct, such as a positional isomer or a derivative with a similar functional group.

Solution: Optimization of Chromatographic Conditions

Fine-tuning your chromatography parameters can significantly improve separation.

Recommended Starting Conditions for Column Chromatography:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most organic compounds.
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexanes or Petroleum EtherStart with a low polarity (e.g., 5% EtOAc in hexanes) and gradually increase the polarity. A typical starting point for elution of substituted phenols is a 10-30% mixture of ethyl acetate in a non-polar solvent.[8]
TLC Analysis Aim for an Rf of 0.2-0.3 for your product in the chosen eluent system for optimal separation on the column.

Troubleshooting Strategies:

  • Solvent System Modification: If separation is poor, try a different solvent system. Replacing ethyl acetate with dichloromethane or a mixture of toluene and acetone can alter the selectivity of the separation.

  • Gradient Elution: Employ a shallow gradient of the polar solvent. This will increase the resolution between closely eluting compounds.[9]

  • Dry Loading: For compounds that are not highly soluble in the initial eluent, dry loading can improve band sharpness and resolution. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, remove the solvent under vacuum, and then carefully load the dry powder onto the top of your column.[9]

Issue 3: Low Recovery After Recrystallization

Symptom: A significant amount of product is lost during recrystallization, resulting in a low yield of pure material.

Probable Cause: The chosen recrystallization solvent may be too good a solvent for your compound, even at low temperatures. Alternatively, too much solvent may have been used.

Solution: Systematic Solvent Selection for Recrystallization

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

Solvent Screening Protocol:

  • Place a small amount of your impure this compound in several test tubes.

  • Add a few drops of different solvents (e.g., hexanes, toluene, ethyl acetate, isopropanol, or mixtures thereof) to each tube.

  • Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this temperature.

  • Gently heat the tubes that show poor room temperature solubility. An ideal solvent will fully dissolve the compound upon heating.

  • Allow the heated solutions to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a suitable solvent.

Common Recrystallization Solvent Systems for Phenolic Compounds:

  • Toluene/Hexanes

  • Ethyl Acetate/Hexanes

  • Dichloromethane/Pentane[10]

Troubleshooting Tip: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture contains unreacted phenol starting material. How can I remove it?

A1: Unreacted phenol can be effectively removed using an acid-base extraction.[11][12] However, since your product, this compound, is also a phenol, a simple extraction with a strong base like NaOH will extract both. A more nuanced approach is required if the starting phenol has a significantly different pKa, though this is often not practical. The most reliable method to separate two different phenols is typically column chromatography. Carefully select a solvent system that provides good separation on a TLC plate before attempting a large-scale column.

Q2: I suspect my product is contaminated with residual palladium catalyst from a Suzuki coupling reaction. How can I remove it?

A2: Palladium residues often appear as a fine black or dark brown solid in your crude product. A simple and effective first step is to filter the crude mixture through a plug of Celite® or silica gel, eluting with your organic solvent.[9] For more stubborn cases, specific metal scavengers can be employed, or a more rigorous column chromatography can be performed.

Q3: What analytical techniques are recommended to confirm the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities. The bicyclo[1.1.1]pentane core has characteristic signals in the upfield region of the ¹H NMR spectrum.[4]

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the sample. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point. UV detection at around 254 nm is suitable for the phenolic ring.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[4]

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q4: Can I use sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH) for the acid-base extraction?

A4: No, this is generally not recommended for phenols. Sodium bicarbonate is a weak base and is typically not strong enough to deprotonate phenols effectively (pKa ~10).[6][7] It is, however, useful for selectively extracting more acidic compounds like carboxylic acids (pKa ~4-5) from a mixture containing phenols.[5][13] For the extraction of this compound, a stronger base like sodium hydroxide is necessary.

Visualizing the Purification Workflow

The following diagram illustrates a typical purification workflow for this compound, incorporating the troubleshooting strategies discussed.

PurificationWorkflow cluster_extraction Acid-Base Extraction cluster_chromatography Column Chromatography start Crude Reaction Mixture in Organic Solvent add_naoh Extract with 1M NaOH start->add_naoh separate_layers Separate Layers add_naoh->separate_layers organic_layer Organic Layer (Non-acidic Impurities) separate_layers->organic_layer Discard aqueous_layer Aqueous Layer (Product as Phenoxide) separate_layers->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitate Formation acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry product1 Isolated Product filter_dry->product1 product1_node Isolated Product (from Extraction) dissolve Dissolve in Minimal Solvent product1_node->dissolve load_column Load onto Silica Gel Column dissolve->load_column elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions & Evaporate analyze_fractions->combine_pure product2 Purified Product combine_pure->product2

Caption: A typical purification workflow for this compound.

References

  • ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography?[Link]

  • Warren, D. S., & Lancaster, K. M. (2018). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society, 140(25), 7974–7984. [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. [Link]

  • Google Patents. (2006).
  • PubMed. (2007). Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • ResearchGate. (2015). Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract?[Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. [Link]

  • Mount Holyoke College. (n.d.). Acid-Base Extraction.1. [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Google Patents. (1985).
  • Google Patents. (1956).
  • Chemistry LibreTexts. (2024). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. [Link]

  • Fuji Silysia Chemical Ltd. (n.d.). Silica gel for Column Chromatography. [Link]

  • ResearchGate. (2017). How is phenol removal in my reaction mixture? my product is present two phenolic groups please answer to me. [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9636–9649. [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central. [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553. [Link]

  • Barata-Vallejo, S., & Postigo, A. (2024). Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods. Molecules, 29(2), 481. [Link]

  • Arts, M., et al. (2022). Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-Sulfenylation of [1.1.1]Propellane. Organic Letters, 24(39), 7149–7153. [Link]

  • The Organic Chemistry Tutor. (2020). Suzuki Coupling. [Link]

  • Royal Society of Chemistry. (n.d.). 1.General Information………………………………… S1. [Link]

  • Qian, H., et al. (n.d.). Radical-Mediated Formation of Functionalized Allylic Synthons. [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • Google Patents. (2000). Liquid-crystalline compounds having bicyclo 1.1.1]pentane structure, liquid-crystal composition, and liquid-crystal display element.
  • Ciampa, G., & Grieco, C. (1964). Thin-Layer Chromatography on Silica Gel G of some Phenol Carboxylic Acids. Journal of Chromatography A, 15, 296–298. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. [Link]

  • Arroniz, C., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8341–8355. [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. [Link]

  • The University of Liverpool Repository. (2022). Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-Sulfenylation of [1.1.1]Propellane. [Link]

  • ResearchGate. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). [Link]

  • Science of Synthesis. (n.d.). Synthesis by Elimination. [Link]

  • ResearchGate. (2025). Determination of the purity of pharmaceutical reference materials by H-1 NMR using the standardless PULCON methodology. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • ChemRxiv. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. [Link]

  • Jamieson, C., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 8(1), 43–48. [Link]

  • Google Patents. (2021).

Sources

Technical Support Center: Synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol (4-BCP-phenol). As a bioisostere for the para-substituted phenyl ring, the BCP motif is of high interest in medicinal chemistry for its ability to improve properties like solubility and metabolic stability.[1][2] However, its synthesis, particularly from the highly strained and reactive precursor [1.1.1]propellane, can be challenging.

This guide is structured to provide direct, actionable solutions to common problems encountered during the synthesis. We will delve into the causality behind these issues, focusing on the identification and mitigation of common byproducts.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction mixture is complex, showing multiple spots on TLC and a series of peaks in the LCMS that I can't identify. What are these byproducts?

Answer: A complex reaction profile when using [1.1.1]propellane is a frequent issue. The extreme ring strain of propellane (est. 102 kcal/mol) makes it highly reactive and prone to several side reactions beyond the desired addition of phenol.[3] The most common byproducts are oligomers of BCP, known as [n]staffanes, and a structural isomer.

Probable Cause & Identification:

  • [n]Staffane Oligomers: The primary side reaction is the radical-initiated polymerization of [1.1.1]propellane.[3][4] This occurs when the initially formed bicyclo[1.1.1]pentyl radical intermediate adds to another molecule of propellane instead of being trapped by the phenol or a hydrogen atom source. This chain reaction produces a series of oligomers.

    • Identification: In LCMS, you will see a series of peaks separated by 66.10 m/z units, corresponding to the mass of a BCP monomer (C₅H₆). In ¹H NMR, the spectra will be complex, but the characteristic bridgehead and bridging methylene protons of the BCP cage will be present, often as broad, overlapping signals. The separation of these oligomers is notoriously difficult due to their similar polarities.[4]

  • 3-Methylidenecyclobutene Derivatives: [1.1.1]Propellane can thermally isomerize to 3-methylidenecyclobutene.[3] If your reaction is run at elevated temperatures (approaching 100 °C or higher), this isomerization can become a significant competing pathway. The resulting 3-methylidenecyclobutene can then react with the phenol or other species in the mixture.

    • Identification: The key diagnostic signals for this byproduct in the ¹H NMR spectrum are peaks in the olefinic region (typically 4.5-5.5 ppm) corresponding to the exocyclic double bond protons.

  • Solvent Adducts: If the reaction is not sufficiently concentrated or the trapping agent is not efficient, the BCP radical intermediate can react with the solvent. For example, reactions in ethereal solvents may show incorporation of a solvent fragment.

Proposed Solutions:

  • Control Stoichiometry: Use a slight excess of the trapping agent (phenol) relative to the propellane to favor the desired reaction over oligomerization.

  • Optimize Reaction Temperature: Keep the reaction temperature as low as possible to prevent the thermal isomerization of propellane. Many radical additions to propellane can be initiated at or below room temperature using chemical or photo-initiators.[4]

  • Increase Trapping Efficiency: Ensure your hydrogen atom donor (if required by the mechanism, e.g., thiophenol as a catalyst) is present in a sufficient concentration to efficiently trap the BCP radical.

  • Choose an Inert Solvent: Use a solvent with strong C-H bonds that is less likely to participate in radical reactions, such as cyclohexane or benzene.

Question 2: My yield is very low, and the main component I recover is my starting phenol. Why isn't the reaction working?

Answer: Low conversion with recovery of the starting phenol typically points to a problem with the [1.1.1]propellane itself or the initiation of the reaction.

Probable Cause & Identification:

  • [1.1.1]Propellane Degradation: [1.1.1]Propellane is not indefinitely stable, even in solution at low temperatures.[5] It can slowly polymerize or react with trace impurities (like oxygen or acid). If your propellane solution is old or has been handled improperly, its effective concentration may be much lower than calculated.

    • Validation: Before use, it is best practice to titrate the propellane solution to determine its active concentration. A standard method involves reacting an aliquot with a known amount of a trapping agent like thiophenol and quantifying the adduct by ¹H NMR or GLC.[6]

  • Protonolysis of Propellane: Phenols are acidic. The highly strained central bond of propellane is susceptible to cleavage by acid, which can lead to non-productive decomposition pathways.[7] While many radical reactions tolerate the acidity of phenol, stronger acidic conditions or impurities can exacerbate this issue.

  • Inefficient Radical Initiation: The desired reaction often proceeds via a radical chain mechanism. If the radical initiator (e.g., AIBN, lauroyl peroxide) is not activated correctly (e.g., insufficient temperature/light) or is quenched, the reaction will not proceed efficiently.

Proposed Solutions:

  • Validate Propellane Feedstock: Always use freshly prepared or recently titrated solutions of [1.1.1]propellane. Store solutions under an inert atmosphere at low temperatures (-20 °C or below).

  • Buffer the Reaction: If protonolysis is suspected, the addition of a non-nucleophilic, sterically hindered base may be beneficial, although this must be done cautiously to avoid inducing anionic polymerization of the propellane.

  • Optimize Initiation: Ensure your initiation conditions are appropriate for the chosen initiator. For thermal initiators, respect the recommended temperature range for its half-life. For photo-initiators, ensure the wavelength and intensity of the light source are adequate.

Question 3: I am attempting a Suzuki-type cross-coupling using a BCP-boronic acid and a protected 4-halophenol, but I'm seeing significant side products. What are they?

Answer: While cross-coupling avoids the direct use of [1.1.1]propellane, it comes with its own set of common byproducts characteristic of these reaction types.[8][9]

Probable Cause & Identification:

  • Homocoupling: A major byproduct in Suzuki reactions is the formation of dimers from the starting materials. You may observe both BCP-BCP (from the boronic acid) and biphenol derivatives (from the 4-halophenol). This is often promoted by the presence of oxygen or suboptimal catalyst conditions.

    • Identification: BCP-BCP will appear as a highly symmetric, non-polar compound. The biphenol derivative will have a mass corresponding to the dimer of your aryl halide starting material.

  • Protodeborylation: The BCP-boronic acid can be cleaved by protons in the reaction mixture to give unsubstituted bicyclo[1.1.1]pentane. This is a common side reaction, especially if the reaction medium becomes acidic or contains excess water.

    • Identification: Look for the parent bicyclo[1.1.1]pentane in your crude mixture by GCMS or by its characteristic ¹H NMR signals if it is sufficiently concentrated.

Proposed Solutions:

  • Degas Thoroughly: Rigorously degas all solvents and reagents and maintain a strict inert (argon or nitrogen) atmosphere throughout the reaction to minimize oxygen, which can promote homocoupling.

  • Optimize Base and Solvent: The choice of base and solvent is critical in Suzuki couplings.[10] Anhydrous conditions with bases like K₃PO₄ or CsF are often effective at minimizing protodeborylation.

  • Select an Appropriate Catalyst/Ligand System: Use a modern palladium catalyst system with bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are known to promote the desired cross-coupling over side reactions.[10]

Part 2: Byproduct Summary & Data

The following table summarizes the key byproducts, their likely origin, and key identification features.

Byproduct NameCommon Synthetic RouteProbable CauseKey Identification Features (¹H NMR & MS)
[n]Staffane Oligomers Propellane + PhenolRadical polymerization of propellaneMS: Series of peaks separated by 66.10 m/z. NMR: Broad, complex signals in the aliphatic region, loss of sharp aromatic signals.
3-Aryl-methylidenecyclobutene Propellane + PhenolThermal isomerization of propellaneNMR: Olefinic protons (4.5-5.5 ppm). MS: Isomeric mass to the desired product (M+H = 173.10).
BCP-BCP Homocoupling Suzuki CouplingOxidative coupling of BCP-Boronic AcidMS: Mass corresponding to C₁₀H₁₂ (132.09). NMR: Highly symmetric spectrum with only BCP proton signals.
Biphenol Derivative Suzuki CouplingReductive coupling of 4-Halo-phenolMS: Mass corresponding to the dimer of the aryl starting material.
Bicyclo[1.1.1]pentane Suzuki CouplingProtodeborylation of BCP-Boronic AcidMS: Mass corresponding to C₅H₈ (68.06). NMR: Sharp singlet for bridgehead protons, triplet for methylene protons.

Part 3: Key Experimental Protocols

Protocol 1: Synthesis of 4-(BCP)phenol via Radical Addition to [1.1.1]Propellane

This protocol is a representative procedure and should be optimized for your specific setup.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add 4-hydroxythiophenol (0.1 eq) and anhydrous, degassed toluene (to achieve ~0.2 M final concentration).

  • Reagent Addition: Add 4-methoxyphenol (1.0 eq). Note: The methoxy group is used here as a placeholder for a protected phenol to avoid acidity issues; subsequent deprotection would be required. Direct use of phenol is possible but may require more optimization.

  • Initiation: Add a solution of [1.1.1]propellane in an ethereal solvent (1.2 eq, titrated) dropwise to the stirred solution at room temperature.

  • Reaction: Add a solution of dilauroyl peroxide (0.05 eq) in toluene. Stir the reaction at 80 °C for 4-6 hours, monitoring by TLC or LCMS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated NaHCO₃ solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Loading: Adsorb the crude oil onto a small amount of silica gel (dry loading) for best resolution.

  • Column Packing: Pack a glass column with silica gel in a low-polarity solvent (e.g., 98:2 Hexane:EtOAc).

  • Elution: Carefully load the adsorbed sample onto the top of the column. Elute with a gradually increasing gradient of ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and analyze by TLC. The desired product is typically more polar than hydrocarbon byproducts like staffanes or BCP-BCP dimers but less polar than the starting phenol. Combine fractions containing the pure product and remove the solvent in vacuo.

Part 4: Mechanistic & Workflow Diagrams

Reaction Pathway Diagram

This diagram illustrates the desired synthetic route to 4-(BCP)phenol from [1.1.1]propellane versus the major competing side reactions.

cluster_start Starting Materials cluster_pathways Reaction Pathways Propellane [1.1.1]Propellane BCP_Radical BCP Radical Intermediate Propellane->BCP_Radical Radical Addition Isomer Byproduct: Isomerization Product Propellane->Isomer Thermal Isomerization (Δ) Phenol Phenol Derivative Desired_Product Desired Product: 4-(BCP)phenol Initiator Radical Initiator Initiator->BCP_Radical Initiation BCP_Radical->Desired_Product Trapping by Phenol Oligomers Byproduct: [n]Staffane Oligomers BCP_Radical->Oligomers Reaction with another Propellane

Caption: Desired vs. undesired pathways in BCP synthesis.

Troubleshooting Workflow

This decision tree provides a logical workflow for diagnosing and solving common synthesis problems.

Start Problem with BCP Synthesis Check_Yield Is Yield Low? Start->Check_Yield Check_Purity Is Mixture Complex? Start->Check_Purity Check_Yield->Check_Purity No Check_Propellane Titrate [1.1.1]propellane Solution Check_Yield->Check_Propellane Yes Check_Temp Analyze for Isomer (¹H NMR for olefins) Check_Purity->Check_Temp Yes Solution_Found Proceed with Optimized Reaction Check_Purity->Solution_Found No Optimize_Init Optimize Initiator Concentration / Temp Check_Propellane->Optimize_Init Optimize_Init->Solution_Found Check_Temp->Optimize_Init Isomer Found (Lower Temp) Check_Oligo Analyze for Oligomers (LCMS for repeating mass) Check_Temp->Check_Oligo No Isomer Found Modify_Stoich Adjust Propellane: Phenol Stoichiometry Check_Oligo->Modify_Stoich Oligomers Found Check_Oligo->Solution_Found No Oligomers Found Modify_Stoich->Solution_Found

Caption: A decision tree for troubleshooting BCP synthesis.

References

  • Wiberg, K. B. (1982). [1.1.1]Propellane. Wikipedia. Available at: [Link]

  • Mondanaro, K. R., & Dailey, W. P. (2003). [1.1.1]Propellane. Organic Syntheses. Available at: [Link]

  • Stepan, A. F., et al. (2016). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Chemical Communications. Available at: [Link]

  • Wang, N., et al. (2023). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society. Available at: [Link]

  • Majumdar, S., et al. (2023). Harnessing Carbene Reactivity of [1.1.1]Propellane for[1][6]- Sigmatropic Rearrangement: Application and Mechanistic Studies. ChemRxiv. Available at: [Link]

  • Zarate, C., et al. (2023). Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. ChemRxiv. Available at: [Link]

  • Luo, J., & Zhu, C. (2021). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters. Available at: [Link]

  • Kar, S., & Duarte, F. (2020). Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. Chemical Science. Available at: [Link]

  • Grygorenko, O. O., et al. (2017). Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry. European Journal of Organic Chemistry. Available at: [Link]

  • Stout, S. A., & Sarlah, D. (2015). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C–C, C–C Functionalization Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Barham, J. P., et al. (2022). Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-sulfenylation of [1.1.1]Propellane. Organic Letters. Available at: [Link]

  • Majumdar, S., et al. (2023).[1][6]-Sigmatropic rearrangement with [1.1.1]propellane. ResearchGate. Available at: [Link]

  • Uchiyama, M., et al. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Angewandte Chemie International Edition. Available at: [Link]

  • Stout, S. A., & Sarlah, D. (2015). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C–C, C–C Functionalization Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Buchwald, S. L., & Hartwig, J. F. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Mykhailiuk, P. K. (2023). Enantioselective synthesis of chiral BCPs. Organic Chemistry Frontiers. Available at: [Link]

  • Stanetty, C., et al. (2012). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Current Organic Chemistry. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available at: [Link]

  • The Suzuki Reaction. (2014). Columbia University. Available at: [Link]

  • Levin, M. D., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]

  • Suzuki, A. Suzuki reaction. Wikipedia. Available at: [Link]

  • Yokokawa, T., et al. (2018). Controlled Synthesis of ortho, para-alternating linked polyarenes via Catalyst-Transfer Suzuki coupling polymerization. Polymer Chemistry. Available at: [Link]

  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available at: [Link]

  • Anderson, E. A., et al. (2021). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 122235351, this compound. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2015). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. The Journal of Organic Chemistry. Available at: [Link]

  • Mykhailiuk, P. K. (2021). General Information. The Royal Society of Chemistry. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. Available at: [Link]

  • Macmillan, D. W. C., et al. (2017). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Nature. Available at: [Link]

  • Levin, M. D., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]

  • Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. Available at: [Link]

  • Larionov, O. V., et al. (2023). Catalytic Dearomative Aryl-Aryl Cross-Coupling. eScholarship, University of California. Available at: [Link]

  • Bull, J. A., et al. (2012). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Barham, J. P., et al. (2020). Development of Scalable Routes to 1-Bicyclo[1.1.1]pentylpyrazoles. ResearchGate. Available at: [Link]

  • Baran, P. S. (2021). Simplifying Synthesis with Radical Cross-Coupling. YouTube. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating the bicyclo[1.1.1]pentane (BCP) scaffold—a key para-phenyl bioisostere—into their molecules.[1] The BCP moiety can significantly improve physicochemical properties such as solubility and metabolic stability while maintaining or enhancing biological activity.[1][2]

This document provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format. We will focus on the most direct synthetic route: the reaction of [1.1.1]propellane with a phenol precursor, addressing common challenges to improve yield and purity.

Part 1: [1.1.1]Propellane Generation and Quantification

The success of your synthesis hinges on the quality and accurate quantification of your [1.1.1]propellane solution. This highly strained molecule is not typically isolated and is prepared in solution for immediate use.[3]

FAQ 1: My [1.1.1]propellane yield is low or inconsistent. What are the critical parameters in its synthesis?

Low yields of [1.1.1]propellane are almost always traced back to specific experimental parameters in the widely used Szeimies-Michl synthesis from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[4]

Causality and Key Checkpoints:

  • Reagent Quality: The synthesis is sensitive to the purity of the starting materials. Ensure that the 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane precursor is pure and that the methyllithium (MeLi) solution has been recently titrated. Old or improperly stored MeLi is a common source of failure.

  • Temperature Control: The initial reaction with MeLi is highly exothermic and must be performed at -78 °C (a dry ice/acetone bath) to prevent side reactions. After the initial addition, the reaction is typically warmed to 0 °C to ensure completion.[4]

  • Efficient Mixing: During the addition of MeLi to the cyclopropane precursor, vigorous stirring is essential. Inefficient mixing can lead to localized "hot spots" and decomposition.

  • Volatile Product Transfer: [1.1.1]Propellane is volatile. The final step involves a vacuum transfer of the product from the reaction mixture to a cold (-196 °C, liquid nitrogen) collection flask. Ensure your vacuum apparatus is free of leaks and the transfer is performed efficiently to minimize loss of product.[4]

Workflow for [1.1.1]Propellane Generation

G cluster_prep Precursor Synthesis cluster_propellane [1.1.1]Propellane Generation cluster_quant Quantification start 3-Chloro-2-(chloromethyl)propene precursor 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane start->precursor Dibromocarbene Addition reaction Reaction with MeLi (-78°C to 0°C) precursor->reaction transfer Bulb-to-Bulb Vacuum Transfer (-196°C) reaction->transfer solution [1.1.1]Propellane Solution in Diethyl Ether transfer->solution titration Aliquot Titration with Thiophenol solution->titration nmr ¹H NMR Analysis titration->nmr quantified Quantified Stock Solution (Store at -40°C) nmr->quantified G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator R• R• Initiator->R• Δ or hν BCP• BCP• R•->BCP• + [1.1.1]Propellane Side_Products Side_Products R•->Side_Products + R• or BCP• Product Product BCP•->Product + Anisole - MeO-Ph• Dimer Dimer BCP•->Dimer + BCP• MeO-Ph• MeO-Ph• MeO-Ph•->BCP• + [1.1.1]Propellane

Caption: Proposed radical mechanism for BCP-Anisole synthesis.

FAQ 4: How can I improve the yield and selectivity for the final phenol product?

Improving the yield requires minimizing polymerization and enhancing selectivity. The most effective strategy is to use a protected phenol, like anisole, and optimize the reaction conditions.

ProblemProbable CauseRecommended Solution
Low Overall Yield [1.1.1]Propellane polymerization is dominating.1. High Dilution: Run the reaction at a low concentration (e.g., 0.05-0.1 M). 2. Slow Addition: Add the propellane solution slowly via syringe pump to a solution of anisole and the initiator. This maintains a low instantaneous concentration of propellane.
Mixture of Isomers Poor regioselectivity in the addition to the aromatic ring.1. Use a Protected Phenol: Anisole (methoxybenzene) is an excellent choice. The methoxy group is a strong para-director and is less prone to side reactions than a free hydroxyl group. 2. Post-reaction Deprotection: Cleave the methyl ether using BBr₃ or another suitable method after purification of the BCP-anisole intermediate.
Reaction Fails to Initiate Improper initiator choice or conditions.1. Chemical Initiator: Use a peroxide initiator like dilauroyl peroxide (DLP) at a suitable temperature (thermal decomposition required). [5] 2. Photochemical Initiation: Some reactions can be initiated with UV light, which can offer milder conditions.
Complex Purification Multiple byproducts and similar polarity of isomers.By using a protected phenol (anisole), the polarity difference between the starting material and the product is more significant, simplifying purification by column chromatography.
Part 3: Alternative Synthetic Routes
FAQ 5: The direct addition route is still problematic. What is a more robust, scalable alternative?

For maximum reliability and scalability, a multi-step route starting from the stable, commercially available Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is recommended. [1][6]While longer, each step is typically high-yielding and uses well-established transformations.

Alternative Synthesis Workflow

G start BCP-1,3-dicarboxylic Acid monoester Mono-acid Mono-ester start->monoester 1. SOCl₂ 2. MeOH amine 3-(Amino)bicyclo[1.1.1] pentane-1-carboxylic Acid monoester->amine Curtius or Hofmann Rearrangement phenol This compound amine->phenol 1. NaNO₂, H⁺ 2. H₂O, Δ (Diazotization/Hydrolysis)

Caption: A robust multi-step alternative synthesis route.

This pathway avoids the handling of the unstable [1.1.1]propellane and leverages classic organic reactions that are highly predictable and scalable.

Part 4: Detailed Experimental Protocols
Protocol 1: Preparation and Titration of [1.1.1]Propellane Solution

(Adapted from Michl, J. et al., Organic Syntheses.)[4]

  • Synthesis: A flame-dried 500-mL three-necked flask is charged with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (1 equiv) and anhydrous diethyl ether (Et₂O). The flask is cooled to -78 °C.

  • Methyllithium (2.2 equiv) in Et₂O is added dropwise over 15 minutes with vigorous stirring.

  • The mixture is stirred at -78 °C for 15 min, then warmed to 0 °C and stirred for an additional 1 hour.

  • Transfer: The volatile materials containing [1.1.1]propellane are transferred under reduced pressure to a flame-dried receiving flask cooled to -196 °C.

  • Titration: A 3.0 mL aliquot of the propellane solution is transferred to a tared, argon-purged flask. A slight excess of thiophenol is added.

  • The mixture is stirred under ambient light for 15 minutes.

  • The solvent is removed in vacuo, and the residue is dissolved in CDCl₃. The ¹H NMR spectrum is recorded.

  • The yield is calculated based on the ratio of the BCP proton signal (δ ~1.96) to the thiophenol starting material. The solution should be stored at -40 °C under argon and used promptly.

Protocol 2: Synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)anisole
  • To a flask charged with anisole (10 equiv) and dilauroyl peroxide (0.1 equiv) in a suitable solvent (e.g., 1,2-dichloroethane) to achieve a final concentration of ~0.1 M, heat the solution to 80 °C.

  • Slowly add a quantified solution of [1.1.1]propellane (1 equiv) in Et₂O via syringe pump over 4-6 hours.

  • After the addition is complete, continue to stir the reaction at 80 °C for an additional 2 hours or until consumption of propellane is confirmed by GC-MS analysis of an aliquot.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate 4-(bicyclo[1.1.1]pentan-1-yl)anisole.

Protocol 3: Deprotection to this compound
  • Dissolve the purified 4-(bicyclo[1.1.1]pentan-1-yl)anisole (1 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere and cool to 0 °C.

  • Slowly add boron tribromide (BBr₃, 1.5 equiv, as a 1.0 M solution in DCM) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours or until TLC/LCMS indicates complete conversion.

  • Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or flash chromatography to yield pure this compound.

References
  • Michl, J., Kaszynski, P., & Essentials of Modern Organic Chemistry. (1998). [1.1.1]Propellane. Organic Syntheses, 75, 98. Available at: [Link]

  • Wikipedia. (n.d.). [1.1.1]Propellane. Retrieved from: [Link]

  • Lévesque, F., & Seeberger, P. H. (2012). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Chemical Communications. Available at: [Link]

  • Wang, N., et al. (2023). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society. Available at: [Link]

  • Kumar, S., et al. (2023). Harnessing Carbene Reactivity of [1.1.1]Propellane for-[3][7] Sigmatropic Rearrangement: Application and Mechanistic Studies. ChemRxiv. Available at: [Link]

  • Kumar, S., et al. (2023).-[3][7]Sigmatropic rearrangement with [1.1.1]propellane. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2023). (2,3) - Sigmatropic Rearrangement With (1.1.1) Propellane. Scribd. Available at: [Link]

  • Levin, M. D., et al. (2021). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Zhang, X., & MacMillan, D. W. C. (2021). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group, Princeton University. Available at: [Link]

  • Wang, C., et al. (2022). Synthesis of meta-carbonyl phenols and anilines. Nature Communications. Available at: [Link]

  • Li, C., et al. (2021). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from: [Link]

  • Li, C., et al. (2021). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Difluoro-substituted bicyclo[1.1.1]pentanes as novel motifs for medicinal chemistry: design, synthesis and characterization. ChemRxiv. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available at: [Link]

  • Scott, J. S., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. Available at: [Link]

  • Bencini, A., et al. (1998). Synthetic Route To Produce Phenol-Containing Azamacropolycycles. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Phenols. Retrieved from: [Link]

  • Waser, J., et al. (2019). Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-Sulfenylation of [1.1.1]Propellane. Organic Letters. Available at: [Link]

  • OC Synthesis. (2022). Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. YouTube. Available at: [Link]

  • University College London. (n.d.). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. UCL Discovery. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: [1.1.1]Propellane Precursor Stability and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [1.1.1]propellane and its precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges associated with these highly strained molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring greater success in the synthesis and application of these valuable chemical building blocks.

Introduction: The Paradox of [1.1.1]Propellane's Stability

[1.1.1]Propellane is a fascinating, highly strained molecule with a strain energy estimated to be around 102 kcal/mol.[1] Despite this, it exhibits surprising kinetic stability, particularly in solution at low temperatures, where it can be stored for months with minimal degradation.[2] This stability is attributed to the delocalization of electron density from the central, inverted C1-C3 bond to the bridging carbon atoms.[1][2] However, the precursors to [1.1.1]propellane, and the propellane itself under certain conditions, are prone to a variety of stability issues. This guide will help you understand and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My [1.1.1]propellane solution is polymerizing. What's causing this and how can I prevent it?

A1: Polymerization is a common issue when working with [1.1.1]propellane, resulting in the formation of-[n]staffanes.[1] This is typically initiated by radical species.[1][3]

  • Causality: The central C1-C3 bond of [1.1.1]propellane is weak and readily undergoes homolytic cleavage in the presence of radical initiators.[4][5] The resulting bicyclo[1.1.1]pentyl radical can then react with another molecule of [1.1.1]propellane, propagating the polymerization.[4]

  • Troubleshooting:

    • Solvent Choice: Ethereal solvents can sometimes be problematic as they may contain peroxide impurities that can initiate radical polymerization.[3] Consider using freshly distilled, inhibitor-free solvents.

    • Initiator Contamination: Ensure all reagents and glassware are free from radical initiators such as peroxides or exposure to UV light.[6]

    • Storage Conditions: Store your [1.1.1]propellane solution at or below 0°C in the dark to minimize thermal and photochemical decomposition that can lead to radical formation.[2]

    • Inhibitors: For long-term storage, consider adding a radical inhibitor like BHT (butylated hydroxytoluene), though be mindful of its potential interference in subsequent reactions.

Q2: I'm having trouble with the synthesis of my [1.1.1]propellane precursor, 1,3-dibromobicyclo[1.1.1]pentane. My yields are consistently low. What should I investigate?

A2: The synthesis of 1,3-dibromobicyclo[1.1.1]pentane, a common precursor, can be challenging.[7] Low yields can often be traced back to the reaction conditions and the stability of intermediates.

  • Causality: The formation of the bicyclo[1.1.1]pentane skeleton involves highly strained intermediates. Side reactions and incomplete conversions are common. The Hunsdiecker reaction, often used to convert the dicarboxylic acid to the dibromide, can be sensitive to reaction conditions.[1]

  • Troubleshooting:

    • Purity of Starting Materials: Ensure your bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is pure and dry. Moisture can significantly impact the efficiency of the Hunsdiecker reaction.

    • Reaction Temperature: Maintain strict temperature control throughout the synthesis. Overheating can lead to decomposition of the desired product and intermediates.

    • Reagent Quality: Use high-quality reagents, particularly for the bromination step. The source and purity of your brominating agent can affect the yield.

    • Work-up Procedure: The work-up and purification process should be performed efficiently to minimize product loss. Column chromatography at low temperatures may be necessary to isolate the final product.[1]

Q3: My reactions involving the electrophilic activation of [1.1.1]propellane are failing and I'm observing decomposition products. Why is this happening?

A3: Electrophilic activation of [1.1.1]propellane is notoriously difficult due to the instability of the resulting bicyclo[1.1.1]pentyl (BCP) cation.[8][9]

  • Causality: The BCP cation is highly strained and readily undergoes decomposition pathways, making its trapping by nucleophiles challenging.[8][10]

  • Troubleshooting:

    • Reaction Conditions: Reactions should be conducted at low temperatures to minimize the rate of cation decomposition.

    • Nucleophile Choice: The choice of nucleophile is critical. Highly reactive nucleophiles that can trap the cation quickly are more likely to be successful.

    • Specialized Reagents: Consider using specialized reagents that can stabilize the cationic intermediate. For example, the use of a halogen bond complex with N-iodosuccinimide has been shown to enable the reaction with electron-neutral nucleophiles.[8][9]

Troubleshooting Guide: Common Experimental Issues

This section provides a more in-depth look at specific problems and their solutions.

Issue Potential Cause(s) Recommended Action(s)
Formation of unexpected side products in radical additions. - Oligomerization due to low chain-transfer constant.[4] - Similar polarity of desired product and byproducts, making separation difficult.[4]- Adjust the ratio of [1.1.1]propellane to the radical precursor to favor the desired product. - Employ advanced purification techniques such as HPLC for separation.[6]
[1.1.1]Propellane solution degrades upon storage, even at low temperatures. - Presence of trace acidic or metallic impurities. - Exposure to air (oxygen can act as a radical initiator).- Purify solvents and reagents to remove acidic and metallic contaminants. - Store solutions under an inert atmosphere (e.g., argon or nitrogen).
Low conversion in anionic addition reactions. - Insufficiently strong base to deprotonate the precursor. - Steric hindrance from bulky substituents on the nucleophile.- Use a stronger organolithium reagent or Grignard reagent.[11] - Consider using a less sterically hindered nucleophile.
Thermal decomposition of [1.1.1]propellane during a reaction. - The reaction temperature exceeds the thermal stability limit of [1.1.1]propellane (isomerizes to 3-methylenecyclobutene at 114 °C).[1]- Carefully control the reaction temperature and ensure it remains well below the decomposition temperature. - If higher temperatures are required, consider alternative synthetic routes that do not involve [1.1.1]propellane as an intermediate.

Experimental Protocols

Protocol 1: Preparation of a Standardized [1.1.1]Propellane Solution

This protocol outlines the preparation of a [1.1.1]propellane solution from 1,3-dibromobicyclo[1.1.1]pentane, a common precursor.

Materials:

  • 1,3-dibromobicyclo[1.1.1]pentane

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether or THF

  • Anhydrous pentane

  • Argon or nitrogen gas

  • Schlenk line and associated glassware

Procedure:

  • Set up a flame-dried Schlenk flask under an inert atmosphere.

  • Dissolve 1,3-dibromobicyclo[1.1.1]pentane in anhydrous diethyl ether or THF and cool the solution to -78 °C.

  • Slowly add a solution of n-BuLi in hexanes to the cooled solution with vigorous stirring. The reaction is an intramolecular displacement to form the strained central bond.[7]

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour.

  • The resulting solution of [1.1.1]propellane is not typically isolated but used in situ or stored at low temperatures.[1]

  • For applications where ether is undesirable, a solvent exchange to pentane can be performed at low temperatures.[3]

Safety Note: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

Visualizing Reaction Pathways

Diagram 1: Key Reaction Pathways of [1.1.1]Propellane

propellane_reactivity propellane [1.1.1]Propellane radical Radical Addition propellane->radical R• anionic Anionic Addition propellane->anionic Nu- electrophilic Electrophilic Activation propellane->electrophilic E+ bcp_radical Bicyclo[1.1.1]pentyl Radical radical->bcp_radical bcp_anion Bicyclo[1.1.1]pentyl Anion anionic->bcp_anion bcp_cation Bicyclo[1.1.1]pentyl Cation (Unstable) electrophilic->bcp_cation polymer Polymerization ([n]Staffanes) bcp_radical->polymer [1.1.1]Propellane functionalized_bcp Functionalized Bicyclo[1.1.1]pentanes bcp_radical->functionalized_bcp Trapping Agent bcp_anion->functionalized_bcp Electrophile bcp_cation->functionalized_bcp Nucleophile decomposition Decomposition Products bcp_cation->decomposition

Caption: Reaction pathways of [1.1.1]propellane.

Diagram 2: Synthesis and Decomposition Workflow

synthesis_workflow cluster_synthesis Precursor Synthesis cluster_propellane_formation [1.1.1]Propellane Formation cluster_stability_issues Potential Stability Issues start Bicyclo[1.1.1]pentane- 1,3-dicarboxylic acid dibromide 1,3-Dibromobicyclo[1.1.1]pentane start->dibromide Hunsdiecker Reaction propellane_sol [1.1.1]Propellane Solution dibromide->propellane_sol n-BuLi polymerization Polymerization propellane_sol->polymerization Radical Initiators thermal_decomp Thermal Decomposition propellane_sol->thermal_decomp High Temperature cation_decomp Cation Decomposition propellane_sol->cation_decomp Electrophilic Attack

Caption: Synthesis and stability workflow.

References

  • Straining to react: delocalization drives the stability and omniphilicity of [1.1.1]propellane. ChemRxiv. Link

  • Recent advances in the applications of [1.1.1]propellane in organic synthesis. Beilstein Journal of Organic Chemistry. Link

  • Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie. Link

  • [1.1.1]Propellane. Wikipedia. Link

  • 1.1.1-Propellane. Grokipedia. Link

  • Optimized protocols for preparation of [1.1.1]propellane.... ResearchGate. Link

  • In pursuit of the elusive trithia[1.1.1]propellane: Synthesis of potential 1,3-dithietane precursors. Taylor & Francis Online. Link

  • Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. ChemRxiv. Link

  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. Link

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Cell Press. Link

  • Computational Modeling of the Feasibility of Substituted [1.1.1]Propellane Formation from Anionic Bridgehead Bromide Precursors. MDPI. Link

  • Insertion of [1.1.1]propellane into aromatic disulfides. Beilstein Journal of Organic Chemistry. Link

  • US5405550A - Compounds and methods based on [1.1.1]propellane. Google Patents. Link

  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synfacts. Link

  • Recent advances in the applications of [1.1.1]-propellane in organic synthesis. Angewandte Chemie. Link

  • Cubane, Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane: Impact and Thermal Sensitiveness of Carboxyl-, Hydroxymethyl- and Iodo-substituents. PubMed. Link

  • Waste management. Wikipedia. Link

  • Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes. The University of Liverpool Repository. Link

  • Silaboration of [1.1.1]Propellane to Provide a Storable Feedstock for Bicyclo[1.1.1]pentane Derivatives. ResearchGate. Link

  • Cubane, Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane: Impact and Thermal Sensitiveness of Carboxyl‐, Hydroxymethyl‐ and Iodo‐substituents. ResearchGate. Link

  • 3.4. Types of Strain in Molecules – Introduction to Organic Chemistry. Saskoer.ca. Link

  • VR Training Lab Safety: New Industrial Hygiene Framework for Exposure-Risk Management. Lab Manager. Link

  • Antioxidant and Aromatic Properties of Aqueous Extracts of Pleurotus nebrodensis as Potential Food Ingredients. MDPI. Link

  • Understanding Strain. ChemTalk. Link

  • Bicyclo[1.1.1]pentane – p‐disubstituted benzene isostere. ResearchGate. Link

Sources

Technical Support Center: Bicyclo[1.1.1]pentane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Mitigating Dimerization and Other Unwanted Side Reactions

Welcome to the technical support center for bicyclo[1.1.1]pentane (BCP) chemistry. As a uniquely strained yet remarkably stable scaffold, the BCP motif has become invaluable in drug discovery as a bioisostere for arenes, alkynes, and tert-butyl groups.[1][2][3][4] However, its synthesis, particularly through radical pathways involving the highly reactive precursor [1.1.1]propellane, is often plagued by unwanted dimerization and oligomerization.

This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges. We will explore the mechanistic origins of these side reactions and offer field-proven protocols to maximize the yield and purity of your desired BCP-containing products.

Frequently Asked Questions (FAQs)

Q1: What exactly is "dimerization" in the context of BCP reactions?

In BCP chemistry, "dimerization" can refer to several distinct undesired processes:

  • Oligomerization/[n]Staffane Formation: This is the most common issue, especially when using [1.1.1]propellane. The desired BCP radical intermediate, instead of reacting with your intended substrate, can react with another molecule of [1.1.1]propellane. This initiates a chain reaction, leading to the formation of dimers ([5]staffanes), trimers, and higher-order oligomers.[6] This process is a kinetically controlled radical chain reaction.[7]

  • Starting Material Dimerization: In some reactions, such as those involving carbenes from diazo compounds, the reactive precursor itself can dimerize before it has a chance to react with the BCP substrate.[2]

  • Product Dimerization: Although less common, the final BCP product could potentially dimerize under certain conditions, especially if it contains functional groups that can form radicals.

Q2: What is the underlying mechanism of [n]staffane formation?

The formation of [n]staffanes is driven by the high reactivity of the BCP bridgehead radical and the strain-release of [1.1.1]propellane. The process follows a radical chain mechanism:

  • Initiation: A radical (R•) adds to [1.1.1]propellane to form the key 3-substituted BCP-1-yl radical intermediate.

  • Desired Propagation: The BCP radical reacts with a trapping agent (e.g., a hydrogen atom donor, a SOMOphile, or a cross-coupling partner) to yield the desired product.

  • Undesired Propagation (Oligomerization): If the concentration of [1.1.1]propellane is high relative to the trapping agent, the BCP radical will instead add to another molecule of propellane. This forms a new, larger radical, which can continue to propagate the chain, leading to oligomerization.[6][8]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} endot

Figure 1: Competing reaction pathways for the BCP radical intermediate.
Q3: How can I detect and quantify dimerization in my reaction?

Analysis can be challenging due to the similar nature of the products. A combination of techniques is recommended:

  • GC-MS: Excellent for identifying lower-order oligomers ([5]- and[9]staffanes) which will have distinct mass-to-charge ratios.

  • LC-MS: Useful for a broader range of BCP derivatives, especially more polar compounds.

  • ¹H NMR: The BCP cage has a characteristic signal. The appearance of multiple, complex signals in this region, in addition to your product signals, can indicate the presence of oligomers. Using an internal standard can help quantify the loss of starting material to these side products.

  • GPC (Gel Permeation Chromatography): Can be effective for analyzing higher molecular weight polymer formation.

Troubleshooting Guides

Problem 1: Low yield of the desired product with significant formation of insoluble white solids (likely [n]staffanes/polymers).
  • Primary Cause: The concentration of the BCP radical intermediate and/or the [1.1.1]propellane starting material is too high, causing the rate of oligomerization to outcompete the rate of the desired functionalization reaction. This is a classic kinetic problem.

  • Solutions & Scientific Rationale:

    • High Dilution: Running the reaction at a lower concentration (e.g., 0.05 M or lower) is the simplest first step.

      • Causality: The desired reaction is often pseudo-first-order with respect to the BCP radical, while dimerization/oligomerization is second-order. By decreasing the concentration, you disproportionately slow down the undesired pathway.

    • Slow Addition / Syringe Pump: Add the limiting reagent (often the radical precursor or the propellane solution) slowly over several hours using a syringe pump.

      • Causality: This maintains a very low, steady-state concentration of the reactive intermediate, kinetically suppressing side reactions like oligomerization.

    • Implement Flow Chemistry: If accessible, continuous flow reactors are an ideal solution.

      • Causality: Flow chemistry provides superior control over reaction time, temperature, and stoichiometry, minimizing the time that reactive intermediates can engage in undesired pathways. Scalable syntheses of BCPs often rely on flow to avoid polymerization.[10][11][12]

ParameterBatch Reaction (High Conc.)Batch Reaction (Slow Addition)Flow Reaction
[Propellane] High (initially)Low (steady-state)Low (steady-state)
Dimerization Risk Very HighLowVery Low
Control PoorGoodExcellent
Scalability DifficultModerateHigh
Table 1: Comparison of reaction setups for controlling dimerization.
Protocol: Slow Addition to Suppress [n]Staffane Formation

This protocol is a general template for a radical addition to [1.1.1]propellane.

  • Setup: In a three-neck flask equipped with a condenser, a magnetic stir bar, and a rubber septum, add your radical trapping agent, photocatalyst (if applicable), and any additives. Degas the solvent (e.g., EtOAc, TFT) thoroughly.

  • Reagent Preparation: In a separate flask or gas-tight syringe, prepare a solution of your radical precursor and the [1.1.1]propellane solution. Note: The component that is more prone to decomposition or side reactions should be in the syringe.

  • Initiation: Begin stirring and heating/irradiating the main reaction flask.

  • Slow Addition: Using a syringe pump, add the solution from step 2 to the reaction flask over a period of 4-12 hours.

  • Monitoring: After the addition is complete, allow the reaction to stir for an additional hour. Take an aliquot for GC-MS or LC-MS analysis to confirm consumption of the starting material and check for the presence of oligomers.

  • Workup: Proceed with standard aqueous workup and purification.

Problem 2: Significant formation of solvent-coupled or protodehalogenated side products in a cross-coupling reaction.
  • Primary Cause: The generated BCP radical is quenched by the solvent or a trace proton source (like water) before it can engage in the desired catalytic cycle. This was a key challenge in the development of silyl-radical-mediated C(sp³)–C(sp²) cross-couplings.[13]

  • Solutions & Scientific Rationale:

    • Solvent Choice: Avoid solvents with weak or hydridic C-H bonds.

      • Causality: Solvents like THF or 1,4-dioxane are poor choices as they can act as hydrogen atom donors, quenching the radical. Solvents like trifluorotoluene (TFT) or benzene are preferred as their C-H bonds are much stronger and less susceptible to abstraction.[13]

    • Rigorous Anhydrous Conditions: Dry all glassware, solvents, and reagents meticulously.

      • Causality: Protic sources can lead to protodehalogenation, where the BCP radical abstracts a proton, terminating the desired reaction.

    • Temperature Control: Maintain strict control over the reaction temperature.

      • Causality: Uncontrolled temperature increases can accelerate undesired side reactions and decomposition pathways.[13]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} endot

Figure 2: Troubleshooting workflow for BCP dimerization issues.

References

  • Macmillan Group, Princeton University. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. J. Am. Chem. Soc.[Link]

  • Nugent, J., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. ACS Catalysis, 9(10), 9568–9574. [Link]

  • Polites, V. C., et al. (2020). Decarboxylative Redox Bicyclo[1.1.1]pentylation: Benchmarking the Influence of Backbone Substituents on C–C Bond-Forming React. ChemRxiv. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Nugent, J., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. ACS Publications. [Link]

  • Yi, L., et al. (2025). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. Journal of the American Chemical Society. [Link]

  • Pesciaioli, F., et al. (2025). A radical strategy to the synthesis of bicyclo[1.1.1]pentyl C-glycosides. RSC Publishing. [Link]

  • Pemberton, R. P., et al. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Research. [Link]

  • Nugent, J., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. ResearchGate. [Link]

  • ACS Publications. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. [Link]

  • Mykhailiuk, P. K., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications. [Link]

  • Wang, Y., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry. [Link]

  • Macmillan Group, Princeton University. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. [Link]

  • Martínez-Adfán, C., et al. (2023). Accelerated Synthesis of Bicyclo[1.1.1]pentylamines: A High-Throughput Approach. Organic Letters. [Link]

  • Farr, C. R., et al. (2020). Enantioselective C–H Functionalization of Bicyclo[1.1.1]pentanes. Nature. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • Macmillan Group, Princeton University. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. [Link]

  • Badir, S. O., et al. (2021). Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of [1.1.1]propellane. Nature Communications. [Link]

  • Kaszynski, P., & Michl, J. (1995). Compounds and methods based on [1.1.1]propellane.
  • ResearchGate. (2025). Mechanism-Guided Development of Directed C-H Functionalization of Bicyclo[1.1.1]pentanes. [Link]

  • Li, G., et al. (2023). Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. [Link]

  • Scholl, L., et al. (2019). Insertion of [1.1.1]propellane into aromatic disulfides. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2011). Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. [Link]

  • Pesciaioli, F., et al. (2025). A radical strategy to the synthesis of bicyclo[1.1.1]pentyl C-glycosides. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Stable phosphorus radicals. [Link]

  • Shire, B. R., & Anderson, E. A. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie. [Link]

  • Kanazawa, Y., et al. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Chemical and Pharmaceutical Bulletin. [Link]

  • Arroniz, C., et al. (2020). Rationalizing the diverse reactivity of [1.1.1]propellane through sigma-pi-delocalization. Chemical Science. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (BCP). Semantic Scholar. [Link]

  • Dick, G. R., et al. (2024). Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines. Organic Letters. [Link]

  • ResearchGate. (2026). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. [Link]

  • Kubo, T. (2019). Synthesis, Physical Properties, and Reactivity of Stable, π-Conjugated, Carbon-Centered Radicals. MDPI. [Link]

Sources

Technical Support Center: A Troubleshooting Guide to the Friedel-Crafts Acylation of Biphenyl-4-Carboxylic Acid (BCP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the Friedel-Crafts acylation of biphenyl-4-carboxylic acid (BCP), a challenging yet crucial transformation in the synthesis of advanced materials and pharmaceutical intermediates. Here, we address common experimental issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: I'm attempting a direct Friedel-Crafts acylation on biphenyl-4-carboxylic acid and getting no reaction or very low yields. What is the primary issue?

A1: The primary issue is the substrate itself. Biphenyl-4-carboxylic acid (BCP) is a highly challenging substrate for classical Friedel-Crafts acylation. The carboxylic acid group (-COOH) is a strong electron-withdrawing group, which deactivates the aromatic rings towards electrophilic aromatic substitution.[1][2][3] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) required for the reaction will preferentially form a complex with the lone pairs on the oxygen atoms of the carboxylic acid.[2] This deactivates the catalyst, often in an irreversible manner under the reaction conditions, preventing it from activating the acylating agent.[4]

Q2: How can I overcome the deactivating effect of the carboxylic acid group?

A2: The most reliable and widely practiced strategy is to use a protecting group for the carboxylic acid. By converting the carboxylic acid into an ester (e.g., a methyl or ethyl ester), you replace the deactivating -COOH group with a less deactivating ester group. This protected substrate is more amenable to Friedel-Crafts acylation. After successfully acylating the protected biphenyl, the ester group can be hydrolyzed back to the carboxylic acid in a subsequent step.[5]

Q3: Where on the biphenyl-4-carboxylic acid molecule should I expect the acylation to occur?

A3: For biphenyl-4-carboxylic acid (or its protected ester form), the acylation will occur on the unsubstituted phenyl ring (the ring without the carboxyl group). The directing effect of the substituted ring and steric hindrance will favor acylation at the para position (the 4'-position) of the unsubstituted ring. This regioselectivity is generally observed in Friedel-Crafts acylations of substituted biphenyls.[6]

Q4: Are there any "greener" or alternative catalysts to the stoichiometric amounts of AlCl₃?

A4: Yes, research is ongoing into more environmentally friendly catalytic systems. Options include solid acid catalysts like zeolites, metal triflates (e.g., Sc(OTf)₃), and ionic liquids.[7][8][9] These can sometimes be used in catalytic amounts and are often easier to handle and recycle. However, their effectiveness can be highly dependent on the specific substrate and acylating agent. For deactivated substrates like BCP, more potent catalytic systems might still be necessary.[7][10]

Troubleshooting Guide: A Three-Step Approach

The most effective method for the acylation of BCP involves a three-stage workflow: Protection , Acylation , and Deprotection . Below are troubleshooting guides for each critical stage.

Stage 1: Protection of the Carboxylic Acid (Esterification)

This initial step is crucial for activating the substrate for the subsequent acylation. A common method is Fischer esterification.

Experimental Protocol: Methyl Esterification of BCP
  • Setup: In a round-bottom flask equipped with a reflux condenser, add biphenyl-4-carboxylic acid (1.0 eq).

  • Reagents: Add an excess of methanol (e.g., 10-20 equivalents), which will also serve as the solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄), typically 0.1-0.2 equivalents.[5]

  • Reaction: Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the methyl ester with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl biphenyl-4-carboxylate.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Troubleshooting: Esterification

Problem: The esterification reaction is incomplete, and I still have significant starting material.

Possible CauseSuggested Solution
Insufficient Reaction Time or Temperature Ensure the reaction is refluxing at the correct temperature for a sufficient duration. For sterically hindered acids, longer reaction times (up to 48 hours) may be necessary.[5]
Water in the Reaction Mixture Fischer esterification is an equilibrium process. Ensure all glassware is dry and use anhydrous methanol. The presence of water will shift the equilibrium back towards the starting materials.
Inactive Catalyst Use a fresh, high-purity acid catalyst.

Stage 2: Friedel-Crafts Acylation of Methyl Biphenyl-4-carboxylate

With the protected substrate, the Friedel-Crafts acylation can now proceed. The following protocol is a general guideline for acylation with acetyl chloride.

Experimental Protocol: Acylation of Methyl Biphenyl-4-carboxylate
  • Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃, 1.1 - 2.0 eq) and a dry, inert solvent such as dichloromethane (DCM).[11]

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 - 1.3 eq) dropwise to the stirred suspension, maintaining the temperature between 0-5 °C.[11]

  • Substrate Addition: After the addition is complete, add a solution of methyl biphenyl-4-carboxylate (1.0 eq) in dry DCM dropwise, again keeping the temperature at 0-5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-4 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[11]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by recrystallization or column chromatography to obtain methyl 4'-acetyl-biphenyl-4-carboxylate.

Troubleshooting: Friedel-Crafts Acylation

Problem: The yield of the acylated product is low.

Possible CauseSuggested Solution
Moisture Contamination AlCl₃ is extremely sensitive to moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents under an inert atmosphere.[1]
Insufficient Catalyst The ketone product can form a complex with AlCl₃, effectively removing it from the catalytic cycle. A stoichiometric amount (or even a slight excess) relative to the acylating agent is often required.[1][4]
Poor Reagent Quality Use freshly opened or purified AlCl₃ and acyl chloride. Impurities can inhibit the reaction.
Sub-optimal Temperature While the initial addition is done at 0 °C to control the exothermic reaction, some deactivated systems may require gentle heating after the initial addition to proceed to completion.

Problem: I am observing the formation of multiple byproducts.

Possible CauseSuggested Solution
Reaction Temperature is Too High Excessively high temperatures can lead to side reactions and decomposition. Maintain careful temperature control, especially during the addition of reagents.
Polyacylation Although the acyl group is deactivating, preventing further acylation, highly reactive impurities in the starting material could lead to multiple products. Ensure the purity of your methyl biphenyl-4-carboxylate.[3]

Stage 3: Deprotection (Ester Hydrolysis)

The final step is to convert the ester back to the desired carboxylic acid product. This is typically achieved through saponification.

Experimental Protocol: Hydrolysis of Methyl 4'-acetyl-biphenyl-4-carboxylate
  • Setup: Dissolve the methyl 4'-acetyl-biphenyl-4-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Base Addition: Add an excess of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), typically 2-3 equivalents.[12][13]

  • Reaction: Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and acidify by slowly adding concentrated HCl until the pH is acidic (pH ~2). The carboxylic acid product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum to yield 4'-acetyl-biphenyl-4-carboxylic acid.[14]

Troubleshooting: Ester Hydrolysis

Problem: The hydrolysis is incomplete.

Possible CauseSuggested Solution
Insufficient Base or Reaction Time Ensure that at least a stoichiometric amount of base is used, and preferably an excess, to drive the reaction to completion. Increase the reflux time if necessary.
Poor Solubility If the ester is poorly soluble in the methanol/water mixture, consider adding a co-solvent like tetrahydrofuran (THF) to improve solubility.[12]

Problem: The product does not precipitate upon acidification.

Possible CauseSuggested Solution
Insufficient Acidification Check the pH of the solution with pH paper to ensure it is sufficiently acidic. Add more acid if needed.
Product is Soluble in the Work-up Mixture If the product has some solubility, you may need to extract the acidified aqueous layer with an organic solvent like ethyl acetate to recover the product.

Visual Workflows and Mechanisms

Overall Synthetic Workflow

The following diagram illustrates the complete three-step process for the successful acylation of BCP.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Acylation cluster_2 Stage 3: Deprotection start Biphenyl-4-Carboxylic Acid (BCP) prot Methyl Biphenyl-4-carboxylate start->prot Fischer Esterification (MeOH, H₂SO₄, Reflux) acyl Methyl 4'-acetyl-biphenyl-4-carboxylate prot->acyl Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃, DCM) final 4'-Acetyl-biphenyl-4-carboxylic Acid acyl->final Saponification (NaOH, MeOH/H₂O, then HCl)

Caption: The three-stage workflow for the acylation of BCP.

Friedel-Crafts Acylation Mechanism

This diagram shows the key steps in the electrophilic aromatic substitution mechanism for the acylation of the protected BCP.

FCA_Mechanism acyl_chloride R-CO-Cl complex complex acyl_chloride->complex Coordination lewis_acid AlCl₃ lewis_acid->complex arene Protected BCP (Methyl Biphenyl-4-carboxylate) sigma_complex σ-complex (Arenium Ion) arene->sigma_complex Nucleophilic Attack acylium R-C≡O⁺ (Acylium Ion) + AlCl₄⁻ acylium->sigma_complex product_complex Product-AlCl₃ Complex sigma_complex->product_complex Deprotonation (by AlCl₄⁻) product Acylated Product product_complex->product Aqueous Workup hcl HCl catalyst_regen AlCl₃ complex->acylium Ionization

Caption: Mechanism of the Friedel-Crafts Acylation.

References

  • JOCPR, Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity, [Link]

  • PrepChem.com, Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid, [Link]

  • PubMed Central, A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives, [Link]

  • National Institutes of Health, Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles, [Link]

  • ACS Publications, “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology, [Link]

  • ResearchGate, Friedel–Crafts acylation of biphenyl with anhydrides, [Link]

  • ResearchGate, Friedel–Crafts acylation of aromatic compounds with carboxylic acids in the presence of P2O5/SiO2 under heterogeneous conditions, [Link]

  • RSC Publishing, Friedel–Crafts reactions for biomolecular chemistry, [Link]

  • Organic Chemistry Portal, Friedel-Crafts Acylation, [Link]

  • MDPI, Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles, [Link]

  • Google Patents, Preparation and use of biphenyl carboxylic acids, alcohols, and esters,
  • Alex Andonian, Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction, [Link]

  • ResearchGate, Friedel–Crafts acylation mechanism, [Link]

  • Chemistry LibreTexts, 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction, [Link]

  • Digital Object Identifier System, Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou, [Link]

  • Wikipedia, Friedel–Crafts reaction, [Link]

  • Taylor & Francis Online, Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions, [Link]

  • Organic Chemistry Portal, Ester synthesis by esterification, [Link]

  • ResearchGate, Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14., [Link]

  • Organic Syntheses, Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation, [Link]

  • Scientific & Academic Publishing, Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17, [Link]

  • RSC Publishing, The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls, [Link]

  • Master Organic Chemistry, EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation, [Link]

  • Google Patents, One-pot technology of 4'-methyl-2-carboxyl
  • Chemistry Stack Exchange, Biphenyl esterification, [Link]

  • PrepChem.com, Synthesis of methyl 4'-methylbiphenyl-2-carboxylate, [Link]

  • Chemistry LibreTexts, Friedel-Crafts Acylation, [Link]

  • Organic Syntheses, 4-methyl-2'-nitrobiphenyl and 2-acetyl-4'-methylbiphenyl, [Link]

  • Organic Chemistry Portal, Methyl Esters, [Link]

  • Google P

Sources

Technical Support Center: Analytical Integrity of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for ensuring the analytical purity of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol. As a key building block in modern medicinal chemistry, the rigorous characterization of this compound and its impurities is paramount to the integrity of downstream applications in drug discovery and development. This guide is structured to provide researchers, analytical scientists, and drug development professionals with practical, field-proven insights into the detection and quantification of potential impurities.

The unique strained ring system of the bicyclo[1.1.1]pentane (BCP) moiety, while offering desirable properties as a phenyl ring bioisostere, also presents specific analytical challenges.[1] This document will address these challenges head-on, providing not just methods, but the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities can arise from two primary sources: the synthetic route and degradation.

  • Synthetic Impurities: The synthesis of this compound often involves the reaction of [1.1.1]propellane with a protected phenol derivative. Potential impurities include unreacted starting materials, reagents, and byproducts from side reactions. For instance, incomplete reaction could leave traces of the starting phenol.

  • Degradation Impurities: Phenols are susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures.[2][3] This can lead to the formation of colored impurities, such as quinone-type structures. The BCP cage itself is generally stable, but the phenol group is the primary site of degradation.

Q2: What is the recommended initial approach for assessing the purity of a new batch?

A2: A high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection is the workhorse for initial purity assessment. It is a robust, sensitive, and widely available technique suitable for quantifying the main component and detecting impurities. A reverse-phase method is typically effective for separating the relatively nonpolar parent compound from more polar degradation products.

Q3: When should I consider using Gas Chromatography-Mass Spectrometry (GC-MS)?

A3: GC-MS is particularly useful for identifying volatile or semi-volatile impurities that may not be readily detectable by HPLC.[4] This could include residual solvents from the synthesis or volatile degradation products. However, derivatization of the phenolic hydroxyl group may be necessary to improve peak shape and prevent on-column degradation.[5]

Q4: How can I confirm the identity of an unknown impurity?

A4: The gold standard for impurity identification is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique provides both the retention time from the chromatography and the mass-to-charge ratio (m/z) of the impurity, which allows for the determination of its molecular weight. For definitive structural elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.

Q5: What are forced degradation studies and why are they important?

A5: Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[6][7] This is a regulatory requirement and serves several critical purposes:

  • It helps to identify potential degradation products that might form under normal storage conditions over time.

  • It demonstrates the specificity of your analytical method, proving that it can separate the parent compound from its degradants.

  • It provides insights into the degradation pathways of the molecule.[8][9]

Troubleshooting Guides

HPLC Analysis
ProblemPotential CauseTroubleshooting Steps
Peak Tailing for the Main Peak Secondary interactions with the stationary phase (silanol groups).1. Ensure the mobile phase pH is appropriate to suppress ionization of the phenol (typically acidic). 2. Consider a column with end-capping or a different stationary phase. 3. Add a small amount of a competing base, like triethylamine, to the mobile phase.[10]
Ghost Peaks Carryover from a previous injection or contamination in the mobile phase.1. Inject a blank (mobile phase) to see if the ghost peak appears. 2. If it does, flush the injector and column thoroughly. 3. Prepare fresh mobile phase with high-purity solvents.
Shifting Retention Times Changes in mobile phase composition, temperature, or column equilibration.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Allow sufficient time for the column to equilibrate with the mobile phase before injection.[11]
Poor Resolution Between Impurity and Main Peak Suboptimal mobile phase composition or gradient.1. Adjust the organic-to-aqueous ratio in the mobile phase. 2. If using a gradient, modify the slope to improve separation in the region of interest. 3. Consider a column with a different selectivity.[12]
GC-MS Analysis
ProblemPotential CauseTroubleshooting Steps
Broad, Tailing Peaks Active sites in the inlet liner or column interacting with the phenolic hydroxyl group.1. Use a deactivated inlet liner. 2. Derivatize the sample to convert the phenol to a less active ether or ester. 3. Ensure the column is in good condition and not contaminated.[13]
No Peak or Very Small Peak The compound is not volatile enough or is degrading in the hot injector.1. Confirm the injector temperature is appropriate; too high can cause degradation, too low can lead to poor vaporization. 2. Derivatization can increase volatility. 3. Consider analysis by LC-MS if the compound is not amenable to GC.[14]
Irreproducible Results Inconsistent injection volume or leaks in the system.1. Check the syringe for proper function and ensure the injection volume is consistent. 2. Perform a leak check on the inlet and septum. 3. Ensure the carrier gas flow is stable.[15]

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This method is designed as a starting point for the routine analysis of this compound.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • Start with a gradient of 30% B, increasing to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 274 nm[16]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 A:B) to a concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a basic forced degradation study, as recommended by ICH guidelines.[3][6][7]

  • Acid Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the sample in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample in an oven at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: After exposure, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for analysis by the HPLC-UV method described in Protocol 1.

Visualizations

Analytical Workflow Diagram

analytical_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Heat, Light, Oxidation) Sample->Forced_Degradation Stress Testing HPLC_UV HPLC-UV (Purity & Quantification) Sample->HPLC_UV Initial Screening GC_MS GC-MS (Volatile Impurities) Sample->GC_MS Forced_Degradation->HPLC_UV Method Specificity LC_MS LC-MS (Impurity ID) HPLC_UV->LC_MS Investigate Unknowns Purity_Report Purity Report HPLC_UV->Purity_Report NMR NMR (Structure Elucidation) LC_MS->NMR Isolate for Structure Impurity_Profile Impurity Profile LC_MS->Impurity_Profile Stability_Assessment Stability Assessment Impurity_Profile->Stability_Assessment

Caption: Workflow for impurity analysis of this compound.

Troubleshooting Logic Diagram: HPLC Peak Tailing

hplc_troubleshooting start Peak Tailing Observed check_ph Is mobile phase pH 2-3 units below analyte pKa? start->check_ph adjust_ph Adjust pH to acidic (e.g., 0.1% Formic Acid) check_ph->adjust_ph No check_column Is column old or showing poor performance? check_ph->check_column Yes adjust_ph->check_column replace_column Replace with a new, high-purity, end-capped column check_column->replace_column Yes check_overload Is sample concentration too high? check_column->check_overload No replace_column->check_overload reduce_concentration Reduce sample concentration or injection volume check_overload->reduce_concentration Yes resolved Problem Resolved check_overload->resolved No reduce_concentration->resolved

Sources

Validation & Comparative

The Bicyclo[1.1.1]pentyl Moiety: A Superior Bioisostere for the tert-Butyl Group in Phenolic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to 4-(Bicyclo[1.1.1]pentan-1-yl)phenol and 4-tert-butylphenol for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the strategic replacement of common chemical motifs with bioisosteres that enhance physicochemical and pharmacokinetic properties is a cornerstone of successful drug design. The tert-butyl group, a prevalent substituent used to introduce steric bulk and lipophilicity, often presents challenges related to metabolic instability and poor solubility. A compelling alternative has emerged in the form of the bicyclo[1.1.1]pentyl (BCP) group. This guide provides a detailed, data-driven comparison of this compound and its traditional counterpart, 4-tert-butylphenol, highlighting the advantages of the BCP moiety for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Bioisosteric Replacement

The concept of bioisosterism, the substitution of one chemical group for another with similar steric and electronic properties to improve a molecule's biological activity or pharmacokinetics, is a powerful tool in drug discovery. The replacement of a planar, aromatic para-phenylene or a lipophilic tert-butyl group with the three-dimensional, saturated BCP scaffold is a prime example of this strategy in action.[1] This substitution can lead to significant improvements in key drug-like properties, including aqueous solubility and metabolic stability, without compromising, and sometimes even enhancing, biological activity.[2]

This guide will delve into the synthesis, physicochemical properties, and the underlying rationale for the superior performance of the BCP-containing phenol over its tert-butyl analogue, supported by experimental data and established scientific principles.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The structural differences between the planar tert-butyl group and the rigid, three-dimensional BCP cage are at the heart of their differing physicochemical properties.

PropertyThis compound4-tert-butylphenol
Molecular Weight 160.21 g/mol 150.22 g/mol
Molecular Formula C₁₁H₁₂OC₁₀H₁₄O
Calculated LogP ~2.5 (Estimated)3.31
Aqueous Solubility Predicted to be significantly higher0.6 g/L (20 °C)
Metabolic Stability Predicted to be higherProne to oxidative metabolism
pKa ~10.1 (Predicted)10.16
Boiling Point 275.7 ± 19.0 °C (Predicted)239.8 °C
Density 1.260 ± 0.06 g/cm³ (Predicted)0.908 g/cm³ (20 °C)

Note: Experimental data for this compound is limited; predicted values are based on computational models and established trends for BCP-containing compounds.

Key Insights from the Physicochemical Data:
  • Aqueous Solubility: The replacement of a tert-butyl group with a BCP moiety has been consistently shown to enhance aqueous solubility.[1] This is a direct consequence of the reduced lipophilicity and the disruption of crystal lattice packing afforded by the three-dimensional BCP cage. For instance, the BCP analogue of resveratrol exhibits a 32-fold increase in aqueous solubility compared to the parent molecule. While a quantitative value for this compound is not available, a similar substantial improvement over 4-tert-butylphenol's modest solubility is anticipated.

  • Metabolic Stability: The tert-butyl group is susceptible to oxidative metabolism at the methyl groups. In contrast, the bridgehead C-H bonds of the BCP scaffold are significantly stronger and less accessible to metabolic enzymes due to steric hindrance.[3] This inherent resistance to oxidation translates to improved metabolic stability, a critical parameter for increasing a drug candidate's half-life and oral bioavailability.

Synthesis of the Comparative Compounds

The synthesis of 4-tert-butylphenol is a well-established industrial process, typically involving the Friedel-Crafts alkylation of phenol with isobutylene in the presence of an acid catalyst.

The synthesis of this compound is more complex but can be achieved through several modern synthetic strategies. A common approach involves the generation of a BCP-containing intermediate that can then be coupled to a phenol precursor. A plausible synthetic route, based on literature precedents, is outlined below.[4][5]

Synthesis_of_4-BCP-phenol cluster_0 Synthesis of this compound Propellane [1.1.1]Propellane BCP_Intermediate 1-(4-Hydroxyphenyl)- bicyclo[1.1.1]pentane-3-carboxylic acid Propellane->BCP_Intermediate Radical Addition Bromobenzene 4-Bromophenol (Protected) Bromobenzene->BCP_Intermediate Coupling Reaction (e.g., Suzuki, Negishi) BCP_Phenol This compound BCP_Intermediate->BCP_Phenol Decarboxylation/ Deprotection

Caption: A generalized synthetic pathway to this compound.

Experimental Protocols for Comparative Analysis

To empirically validate the superior properties of this compound, the following experimental protocols are recommended.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

This method directly measures the partitioning of a compound between octanol and water, providing a definitive LogP value.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the LogP is calculated as the logarithm of the ratio of the concentrations.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (this compound or 4-tert-butylphenol) in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

    • Saturate n-octanol with water and water with n-octanol by vigorously mixing equal volumes of each for 24 hours and allowing the phases to separate.

  • Partitioning Experiment:

    • In a glass vial, combine 1 mL of the water-saturated n-octanol and 1 mL of the n-octanol-saturated water.

    • Add a small aliquot (e.g., 10 µL) of the test compound stock solution to the vial.

    • Cap the vial tightly and shake vigorously for 1 hour at room temperature to ensure complete partitioning.

    • Centrifuge the vial at 2000 x g for 10 minutes to ensure complete phase separation.

  • Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the test compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation:

    • LogP = log₁₀ ([Compound]octanol / [Compound]water)

LogP_Determination_Workflow Start Prepare Octanol/Water and Compound Stock Mix Mix Compound with Octanol and Water Start->Mix Equilibrate Shake for 1 hour Mix->Equilibrate Separate Centrifuge to Separate Phases Equilibrate->Separate Analyze Measure Concentration in Each Phase (HPLC/LC-MS) Separate->Analyze Calculate Calculate LogP Analyze->Calculate

Caption: Workflow for LogP determination using the shake-flask method.

In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Principle: The test compound is incubated with liver microsomes and NADPH (a necessary cofactor for CYP450 enzymes). The disappearance of the parent compound over time is monitored to determine its metabolic stability.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a solution of pooled human liver microsomes in the reaction buffer.

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare a stock solution of the test compound at 1 mM in a suitable solvent.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound (final concentration, e.g., 1 µM) in the reaction buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • The half-life (t₁/₂) is calculated as 0.693 / k.

    • The intrinsic clearance (CLint) can be calculated from the half-life and the protein concentration.

Metabolic_Stability_Workflow Start Prepare Microsomes, Compound, and NADPH Incubate Incubate at 37°C Start->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction with Acetonitrile Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate_HL Calculate Half-life and Intrinsic Clearance Analyze->Calculate_HL

Caption: Workflow for the in vitro microsomal stability assay.

Conclusion: The Strategic Advantage of the BCP Moiety

The replacement of the traditional tert-butyl group with the bicyclo[1.1.1]pentyl moiety in phenolic scaffolds represents a significant advancement in medicinal chemistry. The available data and established principles strongly suggest that this compound possesses a superior physicochemical profile compared to 4-tert-butylphenol. The anticipated improvements in aqueous solubility and metabolic stability, coupled with a likely reduction in lipophilicity, make the BCP-containing analogue a more attractive building block for the development of novel therapeutics.

While the synthesis of BCP-containing compounds is more challenging than their traditional counterparts, the potential rewards in terms of improved drug-like properties justify the investment. For drug discovery professionals seeking to "escape from flatland" and design next-generation therapeutics with enhanced pharmacokinetic profiles, the bicyclo[1.1.1]pentyl group offers a compelling and strategically advantageous alternative to the venerable tert-butyl group.

References

  • European Patent No. EP0987238A1. "Liquid-crystalline compounds having bicyclo 1.1.1]pentane structure, liquid-crystal composition, and liquid-crystal display element." Accessed January 19, 2026.
  • Ripenko, V., et al. "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)." The Journal of Organic Chemistry, 2021. [Link]

  • Measom, N. D., et al. "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters, 2017. [Link]

  • Ripenko, V., et al. "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)." ResearchGate, 2021. [Link]

  • Burton, K. I., and MacMillan, D. W. C. "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Chem, 2025. [Link]

  • Mykhailiuk, P. K. "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)." Semantic Scholar, 2021. [Link]

Sources

The Bicyclo[1.1.1]pentane (BCP) Scaffold: A Paradigm Shift in Metabolic Stability for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging BCP as a Bioisostere for Enhanced Drug Candidate Viability

In the relentless pursuit of novel therapeutics, drug discovery scientists are in a constant battle against attrition. A significant contributor to the failure of promising drug candidates is suboptimal pharmacokinetic properties, with metabolic instability being a primary culprit. The rapid breakdown of a compound by metabolic enzymes, predominantly the cytochrome P450 (CYP450) superfamily in the liver, can lead to low bioavailability, short duration of action, and the formation of potentially toxic metabolites.[1] For decades, the ubiquitous aryl ring has been a cornerstone of medicinal chemistry, valued for its synthetic tractability and ability to engage in various biological interactions. However, this very aromaticity often renders it a metabolic liability, susceptible to oxidative degradation.[2]

This guide presents a comprehensive comparison of the metabolic stability of compounds containing the bicyclo[1.e 1.1]pentane (BCP) scaffold versus their traditional aryl precursors. BCP has emerged as a transformative bioisostere for the para-substituted phenyl ring, offering a three-dimensional, saturated, and rigid alternative that can dramatically improve metabolic stability while preserving or even enhancing biological activity.[3][4] Through a detailed examination of the underlying mechanisms, quantitative experimental data, and robust in vitro protocols, we will illuminate the profound advantages of incorporating the BCP motif to engineer more durable and developable drug candidates.

Mechanistic Underpinnings of BCP's Enhanced Metabolic Resistance

The superior metabolic stability of BCP-containing compounds is not a matter of chance but is rooted in fundamental principles of chemical reactivity and enzyme-substrate interactions. Aryl rings are prone to metabolic attack by CYP450 enzymes primarily through aromatic hydroxylation.[3] This process, initiated by the highly reactive iron-oxo species at the active site of the enzyme, can lead to the formation of phenols, which can be further oxidized to reactive quinones.

In stark contrast, the BCP core is inherently more resistant to oxidative metabolism. Its structure is composed entirely of sp³-hybridized carbon atoms, forming a rigid, strained cage. The C-H bonds in the BCP scaffold have significantly higher bond dissociation energies compared to the C-H bonds on an aromatic ring, making them less susceptible to hydrogen atom abstraction by CYP450 enzymes.[2] The saturated nature of the BCP ring precludes the aromatic hydroxylation pathways that are the primary routes of degradation for many aryl-containing drugs.[3] Consequently, the metabolic breakdown of BCP-containing compounds is often slower and proceeds through alternative, less facile pathways, if at all.

To visually conceptualize this critical difference, the following diagram illustrates the metabolic fate of a generic aryl compound versus a BCP-containing analogue.

cluster_Aryl Aryl Precursor Metabolism cluster_BCP BCP-Containing Compound Metabolism Aryl Aryl-R CYP450_A CYP450 Enzymes Aryl->CYP450_A Susceptible to Oxidative Attack Metabolite_A Hydroxylated Metabolite (Aryl-OH-R) CYP450_A->Metabolite_A Further_Oxidation Further Oxidation Metabolite_A->Further_Oxidation Reactive_Metabolite Reactive Quinone Further_Oxidation->Reactive_Metabolite BCP BCP-R CYP450_B CYP450 Enzymes BCP->CYP450_B Resistant to Oxidative Attack Slow_Metabolism Significantly Slower or No Metabolism CYP450_B->Slow_Metabolism

Caption: Comparative Metabolic Pathways of Aryl vs. BCP Compounds.

Quantitative Comparison: The Proof is in the Data

The theoretical advantages of the BCP scaffold are borne out by a growing body of experimental evidence. In vitro metabolic stability assays, such as the human liver microsomal (HLM) stability assay, provide quantitative measures of a compound's susceptibility to metabolism. Key parameters derived from these assays include the half-life (t½), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (Clint), a measure of the rate of metabolism by liver enzymes.[5] Longer half-lives and lower intrinsic clearance values are indicative of greater metabolic stability.

The following table summarizes a selection of comparative metabolic stability data for BCP-containing compounds and their corresponding aryl precursors.

Compound PairParent Drug (Aryl Precursor)BCP AnalogueFold Improvement in Half-Life (t½)Reference
γ-Secretase Inhibitor BMS-708163BCP- BMS-708163N/A (Significantly improved solubility and permeability while maintaining potency)[3][4]
p38 Kinase Inhibitor Arene 116BCP Analogue 115N/A (Data on other ADME properties provided)[6]
Leflunomide LeflunomideBCP-LeflunomideMarkedly improved metabolic stability (significantly longer half-life in rat and human liver microsomes)[7]
Antimalarial Compound Phenyl AnalogueBCP Analogue 22Significantly improved metabolic properties (equipotent)[8]

Note: While direct fold-improvement values are not always published, the qualitative descriptions from the cited literature consistently point to a significant enhancement in metabolic stability with the BCP replacement.

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

To empower researchers to validate the metabolic stability of their own BCP-containing compounds, we provide a detailed, step-by-step protocol for the widely used in vitro human liver microsomal stability assay.

Materials and Equipment:
  • Pooled human liver microsomes (commercially available)

  • Test compounds and positive controls (e.g., a compound with known high clearance and one with low clearance)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Incubator/shaking water bath set to 37°C

  • 96-well plates or microcentrifuge tubes

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • Centrifuge

  • LC-MS/MS system for analysis

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Thaw the human liver microsomes on ice.

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the phosphate buffer.

    • Add the human liver microsomes to a final concentration of 0.5 mg/mL.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well or tube containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the concentration of the remaining parent compound at each time point. The use of an internal standard helps to correct for variations in sample processing and instrument response.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL of microsomal protein).

The following diagram illustrates the workflow of the human liver microsomal stability assay.

cluster_Workflow Human Liver Microsomal Stability Assay Workflow A Preparation of Reagents (Microsomes, Compound, Buffer, NADPH) B Incubation at 37°C (Compound + Microsomes + NADPH) A->B C Time-Point Sampling (e.g., 0, 5, 15, 30, 45, 60 min) B->C D Quenching Reaction (Ice-cold Acetonitrile + Internal Standard) C->D E Sample Processing (Centrifugation) D->E F LC-MS/MS Analysis (Quantification of Parent Compound) E->F G Data Analysis (Calculation of t½ and Clint) F->G

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Conclusion: Embracing Three-Dimensionality for More Robust Drug Candidates

The strategic replacement of metabolically labile aryl rings with the bicyclo[1.1.1]pentane scaffold represents a powerful and validated approach to enhancing the metabolic stability of drug candidates. This bioisosteric substitution directly addresses a key liability in drug discovery, offering a pathway to compounds with improved pharmacokinetic profiles, longer duration of action, and potentially reduced risk of toxic metabolite formation. The inherent resistance of the sp³-rich, rigid BCP core to oxidative metabolism by CYP450 enzymes provides a clear mechanistic rationale for its advantages. As demonstrated by the presented quantitative data and detailed experimental protocols, the benefits of BCP incorporation are not merely theoretical but are readily observable and quantifiable in standard in vitro assays. For researchers, scientists, and drug development professionals, embracing the three-dimensional architecture of the BCP scaffold is a forward-looking strategy to "escape from flatland" and engineer the next generation of more durable and successful therapeutics.

References

  • Clarke, S. E., & Jones, R. (2001). Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Xenobiotica, 31(8-9), 543–553. [Link]

  • ResearchGate. (n.d.). Synthesis and ADME study of p-38 kinase inhibitor 116 and its BCP... Retrieved January 18, 2026, from [Link]

  • Macmillan, D. W. C., & Scott, J. P. (2020). Copper-mediated synthesis of drug-like bicyclopentanes. Nature, 582(7811), 223–228. [Link]

  • Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(20), 14833–14905. [Link]

  • Todd, M. H., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(20), 11955–11974. [Link]

  • ChEMBL. (n.d.). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Retrieved January 18, 2026, from [Link]

  • Mykhailiuk, P. K. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. [Link]

  • MDPI. (2024). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. [Link]

  • ResearchGate. (n.d.). Enhancement of metabolic stability with structural modifications... Retrieved January 18, 2026, from [Link]

  • Leonori, D., & Lu, D. P. (2022). General and Practical Route to Diverse 1-(Difluoro)alkyl-3-aryl Bicyclo[1.1.1]pentanes Enabled by an Fe-Catalyzed Multicomponent Radical Cross-Coupling Reaction. Journal of the American Chemical Society, 144(4), 1751–1760. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved January 18, 2026, from [Link]

  • Macmillan Group, Princeton University. (2020). Copper-mediated synthesis of drug-like bicyclopentanes. [Link]

  • Samant, M. P., & Ghadessy, F. J. (2018). Strategies to Enhance Metabolic Stabilities. In Methods in Molecular Biology (Vol. 1823, pp. 225–244). Humana Press. [Link]

  • Clarke, S. E., & Jones, R. S. (2001). Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Xenobiotica, 31(8-9), 543-553. [Link]

  • Baran, P. S., & Collins, M. R. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(1), 4–19. [Link]

  • Macmillan Group, Princeton University. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. [Link]

  • Murakami, K., et al. (2026). In vitro comparative assessment of metabolic stability and structure-metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. Archives of Toxicology. [Link]

  • ResearchGate. (n.d.). In vitro comparative assessment of metabolic stability and structure–metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. Retrieved January 18, 2026, from [Link]

Sources

The Bicyclo[1.1.1]pentyl Moiety: A Modern Bioisostere Enhancing Phenolic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the in vitro ADME Properties of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol Derivatives

In the landscape of modern medicinal chemistry, the quest for drug candidates with optimized pharmacokinetic profiles is a paramount challenge. The inherent liabilities of common aromatic scaffolds, such as the phenyl group, often lead to metabolic instability, poor solubility, and off-target effects. A compelling strategy to mitigate these issues is the use of non-classical bioisosteres that mimic the spatial arrangement of the phenyl ring while imparting more favorable physicochemical properties. Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a powerful tool for the medicinal chemist. This guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound derivatives, juxtaposed with their traditional para-substituted phenol counterparts.

The fundamental principle behind the utility of the BCP moiety lies in its rigid, three-dimensional structure that projects substituents in a linear fashion, effectively mimicking the 1,4-disubstitution pattern of a benzene ring.[1] However, by replacing the sp²-hybridized carbons of the aromatic ring with sp³-hybridized bridgehead carbons, the BCP scaffold introduces a non-planar, saturated core. This seemingly subtle substitution has profound and advantageous consequences for a molecule's ADME profile.[2]

Comparative Analysis of in vitro ADME Properties

The introduction of the BCP core in place of a phenyl ring can lead to significant improvements in several key ADME parameters. The disruption of planarity and π-stacking interactions generally enhances aqueous solubility and membrane permeability.[1] Furthermore, the high strain energy of the BCP cage strengthens the C-H bonds, rendering them more resistant to metabolic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[1]

While direct experimental data for this compound across all ADME assays is not extensively published in a single source, a compelling picture of its likely favorable properties can be constructed from numerous studies on analogous BCP-containing compounds compared to their phenyl precursors.

Key ADME Parameter Comparison
ADME ParameterPhenyl-containing Compounds (e.g., Phenols)BCP-containing Compounds (e.g., BCP-phenols)Rationale for Improvement
Metabolic Stability Often susceptible to CYP-mediated oxidation, leading to rapid clearance.[3]Generally exhibit enhanced metabolic stability and longer half-lives in liver microsomes.[2][4]The sp³-hybridized C-H bonds of the BCP cage are stronger and less accessible to metabolic enzymes compared to the electron-rich phenyl ring.[1]
Aqueous Solubility Can be limited by the hydrophobic nature of the aromatic ring and strong crystal lattice packing due to π-stacking.Typically show significantly improved aqueous solubility.[5][6][7]The non-planar, 3D structure of the BCP moiety disrupts crystal packing and reduces hydrophobicity, leading to better interaction with water.[5]
Membrane Permeability Variable, can be limited by both poor solubility and high polarity of the phenol group.Often demonstrate increased passive permeability.[5][8]The BCP core can lead to an optimal balance of lipophilicity and polarity, facilitating passage through cellular membranes.[9]
Plasma Protein Binding Phenolic compounds can exhibit variable but sometimes high plasma protein binding.BCP derivatives may show reduced non-specific binding.[10]The reduction in aromatic character and hydrophobicity can lessen non-specific interactions with plasma proteins like albumin.[10]
CYP450 Inhibition Aromatic rings are common culprits in CYP inhibition, leading to potential drug-drug interactions.BCP-containing molecules generally have a lower propensity for CYP inhibition.The saturated, sterically hindered nature of the BCP core is less likely to fit into the active sites of CYP enzymes.
hERG Inhibition Lipophilic, basic compounds containing aromatic rings are often associated with hERG liability.The introduction of a BCP group can mitigate hERG risk by reducing lipophilicity and altering the molecule's shape.hERG binding is often linked to specific pharmacophoric features, including planarity and lipophilicity, which are favorably altered by the BCP moiety.

Experimental Protocols for in vitro ADME Profiling

To empirically validate the theoretical advantages of this compound derivatives, a standard panel of in vitro ADME assays should be employed. The following section details the methodologies for these key experiments.

Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes, primarily cytochrome P450s.

Workflow for Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare 1 µM test compound solution pre_inc Pre-incubate compound and HLM at 37°C prep_compound->pre_inc prep_hlm Prepare human liver microsomes (HLM) at 0.5 mg/mL prep_hlm->pre_inc prep_nadph Prepare NADPH regenerating system start_rxn Initiate reaction with NADPH prep_nadph->start_rxn pre_inc->start_rxn time_points Sample at 0, 5, 15, 30, 60 min start_rxn->time_points quench Quench reaction with acetonitrile containing internal standard time_points->quench centrifuge Centrifuge to precipitate protein quench->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms calc Calculate % remaining, half-life (t½), and intrinsic clearance (CLint) lcms->calc

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Protocol:

  • Preparation: Prepare a 1 µM solution of the test compound in a phosphate buffer (pH 7.4). In a separate tube, prepare a suspension of human liver microsomes (0.5 mg/mL) in the same buffer.[11]

  • Pre-incubation: Pre-incubate the compound and microsome solutions at 37°C for 5-10 minutes.

  • Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system.[11]

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[11]

  • Quenching: Immediately stop the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[12]

Caco-2 Permeability Assay

This assay utilizes a monolayer of Caco-2 cells, which differentiate to form a model of the human intestinal epithelium, to predict in vivo drug absorption.

Workflow for Caco-2 Permeability Assay

G cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a monolayer seed->culture teer Verify monolayer integrity (TEER measurement) culture->teer wash Wash monolayer with HBSS buffer teer->wash add_compound Add test compound (e.g., 10 µM) to apical (A) or basolateral (B) side wash->add_compound incubate Incubate at 37°C with shaking add_compound->incubate sample Sample from receiver chamber at timed intervals incubate->sample lcms Quantify compound concentration by LC-MS/MS sample->lcms calc Calculate apparent permeability coefficient (Papp) and efflux ratio lcms->calc

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol Derivatives: Unveiling Three-Dimensional Structure for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that enhance drug-like properties is relentless. The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a leading non-classical bioisostere for the ubiquitous para-substituted phenyl ring, offering a three-dimensional alternative that can significantly improve a drug candidate's physicochemical profile.[1][2][3][4][5] Derivatives of 4-(bicyclo[1.1.1]pentan-1-yl)phenol, in particular, are of high interest as they mimic the structure of tyrosine and other phenolic pharmacophores. The rigid, rod-like structure of the BCP cage distinguishes it from the planar phenyl ring, often leading to enhanced solubility, improved metabolic stability, and the ability to explore new vector spaces in a protein's binding pocket.[3][6][7][8]

This guide provides an in-depth comparison of the X-ray crystallographic analysis of this compound derivatives with other analytical techniques. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural advantages of the BCP scaffold. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative overview grounded in established scientific principles.

The Imperative of Three-Dimensional Structure: Why X-ray Crystallography is Essential

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming chemical identity and connectivity, they fall short of providing the precise three-dimensional atomic coordinates of a molecule in the solid state. For BCP-containing molecules, where the spatial arrangement of substituents can profoundly impact biological activity, X-ray crystallography is the gold standard for unambiguous structural elucidation. It provides crucial information on bond lengths, bond angles, and torsion angles, which are vital for understanding structure-activity relationships (SAR) and for computational modeling in drug design.

Comparative Overview of Analytical Techniques
Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, torsion angles, packing interactions.Unambiguous determination of stereochemistry and conformation in the solid state.Requires a single, high-quality crystal; the solid-state conformation may differ from the solution or biologically active conformation.
NMR Spectroscopy Chemical connectivity, solution-state conformation (through NOE, etc.), dynamic processes.Provides information about the molecule in solution, which can be more biologically relevant.Can be difficult to interpret for complex molecules; conformational analysis can be ambiguous.
Mass Spectrometry Molecular weight, elemental composition.High sensitivity, requires very small amounts of sample.Provides no information about the 3D structure or connectivity.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple to perform.Provides limited structural information.

Experimental Workflow: From Powder to Structure

The successful X-ray crystallographic analysis of a this compound derivative is a multi-step process that demands careful execution and an understanding of the underlying principles.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of BCP-phenol derivative purification Purification (e.g., column chromatography, recrystallization) synthesis->purification screening Crystal Growth Screening purification->screening optimization Optimization of Conditions screening->optimization mounting Crystal Mounting optimization->mounting data_collection Data Collection mounting->data_collection solution Structure Solution data_collection->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Figure 1: A generalized workflow for the X-ray crystallographic analysis of this compound derivatives.
Step-by-Step Experimental Protocol

1. Synthesis and Purification:

The journey to a crystal structure begins with the synthesis of the target this compound derivative. Numerous synthetic routes to functionalized BCPs have been developed, often starting from [1.1.1]propellane.[1][2][9][10] A common strategy involves the radical addition of a protected phenol-containing radical to [1.1.1]propellane, followed by deprotection.

  • Causality: High purity of the starting material is paramount for successful crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Purification is typically achieved through column chromatography followed by recrystallization.

2. Crystallization:

Growing single crystals suitable for X-ray diffraction is often the most challenging step. The rigid nature of the BCP core can sometimes facilitate crystallization, but the overall success is highly dependent on the substituents.

  • Protocol:

    • Solvent Screening: Dissolve the purified compound in a small amount of a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes) to determine its solubility.

    • Crystal Growth Techniques:

      • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small, open container. Place this container inside a larger, sealed vessel containing a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

      • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

  • Causality: The choice of solvent and crystallization technique is critical. A solvent system that provides moderate solubility is often ideal. Slow crystal growth is generally preferred as it allows the molecules to pack in a more ordered fashion, resulting in higher quality crystals.

3. X-ray Data Collection:

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

  • Protocol:

    • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (typically 100 K), the crystal is coated in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation.

    • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas and exposed to a monochromatic X-ray beam. The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector.[11]

  • Causality: Low-temperature data collection is standard practice as it minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and a more precise final structure.

4. Structure Solution and Refinement:

The collected diffraction data is then used to solve and refine the crystal structure.

  • Protocol:

    • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.

    • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.

    • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

  • Causality: The refinement process is iterative. The initial model from structure solution is improved upon by refining atomic coordinates and displacement parameters until the model converges and accurately represents the experimental data.

Interpreting the Crystallographic Data: A Comparative Look at BCP vs. Phenyl

The true value of the crystallographic data lies in the insights it provides into the structural differences between a this compound derivative and its corresponding para-substituted phenol analog.

Structural Parameter This compound Derivative para-Substituted Phenol Analog Implication in Drug Design
Geometry Rigid, linear, three-dimensionalPlanar, two-dimensionalThe 3D nature of the BCP core allows for exploration of different regions of a binding pocket and can disrupt undesirable π-π stacking interactions.[3]
Bridgehead-Bridgehead Distance ~1.85 Å~2.79 Å (C1-C4 distance)The shorter distance of the BCP scaffold can alter the presentation of substituents to the target protein.[5]
Lipophilicity (cLogP) Generally lowerGenerally higherLower lipophilicity often correlates with improved aqueous solubility and a better overall pharmacokinetic profile.[5][8]
Metabolic Stability Generally higherPhenyl ring is susceptible to CYP450-mediated oxidation.The sp³-rich BCP core is less prone to metabolic degradation, potentially leading to a longer half-life in vivo.[3][7]

Visualizing the Structural Logic

The distinct geometries of the BCP and phenyl scaffolds dictate their interactions in a biological context.

molecular_comparison cluster_bcp BCP Derivative cluster_phenyl Phenyl Analog bcp_core BCP Core (3D, sp³-rich) phenol_bcp Phenol bcp_core->phenol_bcp subst_bcp Substituent bcp_core->subst_bcp phenyl_core Phenyl Ring (2D, planar) phenol_phenyl Phenol phenyl_core->phenol_phenyl subst_phenyl Substituent phenyl_core->subst_phenyl

Figure 2: A conceptual comparison of the structural features of a BCP-phenol derivative and its phenyl analog.

Conclusion

The X-ray crystallographic analysis of this compound derivatives is a powerful tool for medicinal chemists. It provides definitive proof of structure and offers invaluable insights into the three-dimensional nature of these important phenyl ring bioisosteres. While other analytical techniques are essential for confirming identity and purity, crystallography stands alone in its ability to precisely define the spatial arrangement of atoms. This information is critical for understanding structure-activity relationships, guiding rational drug design, and ultimately, for unlocking the full potential of the BCP scaffold in the development of next-generation therapeutics. The improved physicochemical properties often imparted by the BCP moiety, such as increased solubility and metabolic stability, underscore the importance of its continued exploration in drug discovery programs.[1][3][5][7][8]

References

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Accounts of Chemical Research.
  • Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLDpharm.
  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes.
  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry.
  • Bicyclo[1.1.
  • Bicyclo[1.1.1]pentane Embedded in Porphyrinoids.
  • An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold. Chemistry – A European Journal.
  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett.
  • Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. UCL Discovery.
  • Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimiz
  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters.
  • Development of Scalable Routes to 1-Bicyclo[1.1.1]pentylpyrazoles.
  • Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert - PharmaBlock. PharmaBlock.
  • This compound. PubChem.
  • This compound. PubChemLite.
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.
  • Difluoro-Substituted bicyclo[1.1.
  • A general synthesis of complex bicyclo[1.1.1]pentanes via a multi-component cascade atom transfer radical addition. ChemRxiv.

Sources

A Comparative Analysis of Ortho- vs. Para-Substituted Butylchlorophenol Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the nuanced structural variations between isomers can precipitate profound differences in biological activity, toxicity, and pharmacokinetic profiles. This guide provides a comprehensive comparative analysis of two key positional isomers of what is colloquially referred to as "BCP-phenol," which we have identified for the purposes of this guide as tert-butylchlorophenol. Specifically, we will delve into a detailed examination of an ortho-substituted isomer, 2-tert-butyl-4-chlorophenol , and a para-substituted isomer, 2-chloro-4-tert-butylphenol . A third isomer, 2-tert-butyl-6-chlorophenol , will also be considered to broaden the comparative scope.

For researchers, scientists, and drug development professionals, understanding the subtle yet significant distinctions imparted by the positional arrangement of the tert-butyl and chloro substituents on the phenol scaffold is critical for rational drug design and lead optimization. This guide will navigate the synthesis, physicochemical properties, and anticipated biological activities of these isomers, underpinned by a discussion of relevant structure-activity relationships (SAR). Furthermore, we provide detailed experimental protocols to empower researchers to conduct their own direct comparative studies.

Structural and Physicochemical Comparison of tert-Butylchlorophenol Isomers

The seemingly minor shift in the placement of the tert-butyl and chloro groups on the phenolic ring gives rise to distinct physicochemical properties that can influence their biological behavior.

Figure 1: Chemical structures of the compared tert-butylchlorophenol isomers.
Property2-tert-butyl-4-chlorophenol2-chloro-4-tert-butylphenol2-tert-butyl-6-chlorophenol
Molecular Formula C₁₀H₁₃ClOC₁₀H₁₃ClOC₁₀H₁₃ClO
Molecular Weight 184.66 g/mol [1]184.66 g/mol [2]184.66 g/mol [3]
CAS Number 13395-85-2[1]98-28-2[2]4237-37-0
Boiling Point Not availableNot available221°C[3]
LogP (Octanol/Water) 3.8[1]3.9[2]Not available
pKa Not availableNot availableNot available
Appearance Colorless solidWhite to light yellow solidNot available

Synthesis of tert-Butylchlorophenol Isomers

The synthesis of these isomers typically involves electrophilic substitution reactions on a substituted phenol starting material. The choice of reactants and reaction conditions dictates the final substitution pattern.

Synthesis of 2-tert-butyl-4-chlorophenol

This isomer can be synthesized via the tert-butylation of 4-chlorophenol.[4]

G start 4-Chlorophenol + tert-Butanol reagents Concentrated HCl Concentrated H₂SO₄ start->reagents Reaction at room temperature product 2-tert-butyl-4-chlorophenol reagents->product

Figure 2: Synthesis workflow for 2-tert-butyl-4-chlorophenol.
Synthesis of 2-chloro-4-tert-butylphenol

This isomer is synthesized by the chlorination of 4-tert-butylphenol.

G start 4-tert-Butylphenol reagents Sulfuryl chloride (SO₂Cl₂) Methanol (MeOH) in CH₂Cl₂ start->reagents Reaction at 0°C to room temperature product 2-chloro-4-tert-butylphenol reagents->product

Figure 3: Synthesis workflow for 2-chloro-4-tert-butylphenol.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

While direct comparative experimental data for these specific isomers is limited, we can infer potential differences in their biological activities based on established structure-activity relationships for phenolic compounds.

Antimicrobial Activity

Phenolic compounds are known for their antimicrobial properties, which are influenced by factors such as lipophilicity and the nature and position of substituents.[5][6][7]

  • Lipophilicity (LogP): Both 2-tert-butyl-4-chlorophenol (LogP ≈ 3.8) and 2-chloro-4-tert-butylphenol (LogP ≈ 3.9) are highly lipophilic, which generally correlates with increased antimicrobial activity as it facilitates passage through microbial cell membranes.[6]

  • Steric Hindrance: The position of the bulky tert-butyl group is crucial. In 2-tert-butyl-4-chlorophenol and 2-tert-butyl-6-chlorophenol, the tert-butyl group is ortho to the hydroxyl group, which may cause steric hindrance. This hindrance can affect the interaction of the hydroxyl group with cellular targets, potentially modulating the antimicrobial activity compared to the 2-chloro-4-tert-butylphenol isomer where the ortho position is occupied by a smaller chlorine atom.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can increase the acidity of the phenolic proton, which has been linked to antimicrobial activity.[5] The relative positions of the chloro and tert-butyl groups will influence the electronic environment of the hydroxyl group differently in each isomer.

It is plausible that the isomer with less steric hindrance around the hydroxyl group, 2-chloro-4-tert-butylphenol , may exhibit more potent antimicrobial activity. However, the increased lipophilicity and altered electronic effects of the ortho-tert-butyl isomers could also lead to significant activity.

Estrogenic Activity

Substituted phenols are a class of compounds known to sometimes exhibit estrogenic activity by binding to the estrogen receptor (ER).[8][9][10] The structural requirements for estrogenicity in alkylphenols have been studied, and key factors include:

  • Para-substitution: A substituent at the para position is often crucial for estrogenic activity.[8][9] Both 2-tert-butyl-4-chlorophenol and 2-chloro-4-tert-butylphenol have a substituent (chloro and tert-butyl, respectively) at the para position relative to the hydroxyl group.

  • Alkyl Group Branching: Tertiary branched alkyl groups, such as the tert-butyl group, have been associated with higher estrogenic activity compared to linear or secondary branched groups.[8][9]

  • Unhindered Phenolic Hydroxyl Group: Steric hindrance around the phenolic hydroxyl group can reduce or abolish estrogenic activity. The presence of a tert-butyl group in the ortho position in 2-tert-butyl-4-chlorophenol and 2-tert-butyl-6-chlorophenol might decrease their affinity for the estrogen receptor compared to 2-chloro-4-tert-butylphenol.

Based on these principles, 2-chloro-4-tert-butylphenol , with its para-tert-butyl group and less hindered hydroxyl group, is more likely to exhibit estrogenic activity than the ortho-tert-butylated isomers.

Toxicology

The toxicity of chlorophenols is well-documented and can include effects on the liver, central nervous system, and reproductive system.[11] The specific toxicity of these tert-butylchlorophenol isomers will be influenced by their metabolism, which in turn is affected by the substitution pattern. Steric hindrance from the ortho-tert-butyl group in 2-tert-butyl-4-chlorophenol and 2-tert-butyl-6-chlorophenol could influence their metabolic pathways, potentially leading to different toxicological profiles compared to 2-chloro-4-tert-butylphenol. For instance, 2-chloro-4-tert-butylphenol is classified as harmful if swallowed, causing skin irritation, serious eye damage, and may cause respiratory irritation.[12]

Experimental Protocols for Comparative Analysis

To facilitate a direct comparison of these isomers, we provide the following detailed experimental protocols.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol utilizes the broth microdilution method to determine the MIC of the phenolic isomers against representative bacterial strains.[2][13]

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis A Prepare serial dilutions of test compounds in broth C Inoculate 96-well plate with compound dilutions and bacteria A->C B Standardize bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess for turbidity (bacterial growth) D->E F Determine MIC: lowest concentration with no visible growth E->F

Figure 4: Workflow for MIC determination by broth microdilution.

Materials:

  • Test compounds (2-tert-butyl-4-chlorophenol, 2-chloro-4-tert-butylphenol, 2-tert-butyl-6-chlorophenol)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Procedure:

  • Prepare Stock Solutions: Dissolve each test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Serial Dilutions: Perform serial twofold dilutions of each stock solution in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.[14][15]

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method to assess cell viability and provides a measure of the cytotoxicity of the test compounds.[16][17][18]

G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cells in a 96-well plate and allow to attach B Treat cells with serial dilutions of test compounds A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability (%) and IC₅₀ F->G

Figure 5: Workflow for the MTT cytotoxicity assay.

Materials:

  • Human cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solutions).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Analysis

HPLC is a powerful technique for separating and quantifying closely related isomers.[19][20]

G A Prepare mobile phase and standard solutions B Equilibrate HPLC system with the mobile phase A->B C Inject sample/standard B->C D Separation on a reversed-phase column C->D E Detection by UV detector D->E F Data acquisition and analysis (retention time, peak area) E->F

Figure 6: General workflow for HPLC analysis of chlorophenol isomers.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.[19]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of acid like phosphoric or formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically effective for separating isomers.[19]

  • Detection: UV detection at a wavelength where the phenols exhibit strong absorbance (e.g., 280 nm).

Procedure:

  • Standard Preparation: Prepare individual standard solutions of each isomer at a known concentration in the mobile phase. Also, prepare a mixed standard solution containing all isomers.

  • Method Development: Optimize the mobile phase composition, gradient profile, and flow rate to achieve baseline separation of the isomers in the mixed standard.

  • Sample Analysis: Dissolve the sample containing the isomers in the mobile phase, filter, and inject it into the HPLC system.

  • Quantification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the amount of each isomer by comparing the peak areas with a calibration curve generated from the standard solutions.

Conclusion

The positional isomerism of the tert-butyl and chloro groups on a phenol ring significantly influences the physicochemical properties and, consequently, the biological activities of the resulting compounds. Based on established structure-activity relationships, it is hypothesized that 2-chloro-4-tert-butylphenol may exhibit greater antimicrobial and estrogenic activity due to its less sterically hindered hydroxyl group and the presence of a para-tert-butyl substituent. Conversely, the ortho-tert-butyl isomers, 2-tert-butyl-4-chlorophenol and 2-tert-butyl-6-chlorophenol , may have altered metabolic profiles and toxicological properties.

This guide provides a foundational understanding of these differences and equips researchers with the necessary experimental protocols to conduct direct, quantitative comparisons. Such empirical data is invaluable for the rational design of novel therapeutic agents and for a comprehensive understanding of the biological implications of subtle structural modifications.

References

Click to expand
  • 2-tert-Butyl-6-chlorophenol - Physico-chemical Properties. ChemBK. [Link]

  • Structure–Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. DTIC. [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology. [Link]

  • Structure–Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. ResearchGate. [Link]

  • Application of the MTT colorimetric assay to measure cytotoxic effects of phenolic compounds on established rat dental pulp cells. PubMed. [Link]

  • Structural Features of Alkylphenolic Chemicals Associated With Estrogenic Activity. The Journal of Biological Chemistry. [Link]

  • Chemical Properties of 2,4-Ditert-butyl-6-chlorophenol (CAS 4166-86-3). Cheméo. [Link]

  • Development of HPLC method for the analysis of chlorophenols in samples from anaerobic reactors for wastewater treatment. ResearchGate. [Link]

  • Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals. ResearchGate. [Link]

  • Structure−Activity Relationships for a Large Diverse Set of Natural, Synthetic, and Environmental Estrogens. ResearchGate. [Link]

  • Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. National Institutes of Health. [Link]

  • Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI. [Link]

  • Structural features of alkylphenolic chemicals associated with estrogenic activity. Brunel University Research Archive. [Link]

  • Future Antimicrobials: Natural and Functionalized Phenolics. MDPI. [Link]

  • MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. International Journal of Advanced Biochemistry Research. [Link]

  • Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan. [Link]

  • Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research. [Link]

  • HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Oriental Journal of Chemistry. [Link]

  • Structural Features of Alkylphenolic Chemicals Associated with Estrogenic Activity. The Journal of Biological Chemistry. [Link]

  • Minimum inhibitory concentration (MIC) of phenolic compounds. ResearchGate. [Link]

  • Production of Antimicrobial and Antioxidant Metabolites by Penicillium crustosum Using Lemon Peel as a Co-Substrate in Submerged Fermentation. MDPI. [Link]

  • 2,4,6-Tri-tert-butylphenol. Wikipedia. [Link]

  • Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Minimum Inhibitory Concentration (MIC) of phenolic compounds against food- contaminating yeasts. ResearchGate. [Link]

  • Mechanisms of cytotoxicity of 2-or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. ResearchGate. [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. [Link]

  • 2-(tert-Butyl)-4-chlorophenol. PubChem. [Link]

  • Chronic toxicity of 2,4,6-tri-tert-butylphenol in rats. PubMed. [Link]

  • Chemical Properties of 4-tert-Butyl-2-chlorophenol (CAS 98-28-2). Cheméo. [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. SFA ScholarWorks. [Link]

  • 4-tert-Butyl-2-chlorophenol. PubChem. [Link]

  • Efficient and continuous p-chlorophenyl tert-butyl ether synthesis method and device.
  • 4-tert-Butyl-2-chlorophenol. NIST WebBook. [Link]

  • Method for production of 2,6-di-tert-butylphenol.
  • Process for the preparation of 2-chlorophenol.

Sources

A-Head-to-Head Comparison for Medicinal Chemists: Validating the Bioisosteric Replacement of p-Phenyl with Bicyclo[1.1.1]pentane (BCP)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the para-substituted phenyl ring is a ubiquitous scaffold. Its rigid structure and well-defined exit vectors make it a reliable building block for constructing molecules that interact with biological targets. However, this prevalence comes with a known set of liabilities, including susceptibility to metabolic oxidation, potential for off-target interactions through π-π stacking, and contributions to poor aqueous solubility.[1][2][3]

For decades, medicinal chemists have sought "bioisosteres" — chemical substitutes that retain the key spatial and electronic features of a pharmacophore while modulating its physicochemical and pharmacokinetic properties. Bicyclo[1.1.1]pentane (BCP), a strained, non-planar, and completely saturated carbocycle, has emerged as a premier non-classical bioisostere of the p-phenyl ring.[2][4][5][6] Its three-dimensional cage-like structure mimics the linear trajectory of a 1,4-disubstituted benzene ring while offering a profoundly different physicochemical profile.[2][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the phenyl-to-BCP switch. We will delve into the comparative experimental data, explain the underlying scientific rationale for the observed property changes, and provide actionable protocols for head-to-head evaluation.

The Rationale: Why Replace a Phenyl Ring?

The core motivation for replacing a phenyl group stems from its inherent properties:

  • Metabolic Instability: The aromatic ring is a prime target for Cytochrome P450 (CYP) enzymes, which introduce hydroxyl groups to facilitate excretion. This oxidative metabolism is often a primary clearance pathway, leading to short in vivo half-lives.[1][8]

  • Poor Solubility: The flat, planar nature of the phenyl ring promotes strong crystal lattice packing (π-π stacking), which can significantly decrease aqueous solubility and hinder oral absorption.[1][9]

  • Lipophilicity & Non-Specific Binding: Aromatic rings are significant contributors to a molecule's overall lipophilicity, which can lead to non-specific binding to proteins and membranes, causing potential toxicity and reducing the free concentration of the drug available to engage its target.[1][7]

BCP addresses these issues by presenting a saturated, three-dimensional scaffold.[2][4] The sp³-hybridized bridgehead carbons are far less susceptible to CYP-mediated oxidation, its rigid, non-planar shape disrupts crystal packing, and its aliphatic nature can reduce undesirable lipophilicity.[6][8][10]

Comparative Analysis: Physicochemical Properties

The decision to employ a BCP bioisostere is fundamentally driven by the desire to optimize a compound's drug-like properties. Below is a summary of the typical changes observed when replacing a p-phenyl ring with a BCP core, supported by experimental evidence from published case studies.

Propertyp-Phenyl AnalogBCP AnalogRationale for Change & Impact
Aqueous Solubility Often LowSignificantly Increased The 3D, non-planar structure of BCP disrupts efficient crystal lattice packing that is common with flat aromatic systems. This leads to lower melting points and a reduced energetic penalty for solvation, frequently resulting in a dramatic increase in solubility.[1][7][10][11][12][13] In one notable case, the switch improved solubility by over 800-fold.[10]
Lipophilicity (LogD/cLogP) Moderate to HighGenerally Lower As a smaller, aliphatic scaffold, BCP is inherently less lipophilic than the larger, six-carbon aromatic phenyl ring.[4][5][6] This reduction in lipophilicity can improve the overall ADME profile and reduce non-specific binding.[7]
Metabolic Stability Susceptible to OxidationSignificantly Increased The saturated sp³ carbons of the BCP cage are more stable in a CYP450 enzymatic environment compared to the electron-rich aromatic phenyl ring.[1][8][14] This often translates to a longer half-life in in vitro assays (e.g., liver microsomes) and reduced metabolic clearance in vivo.[10]
Molecular Shape Planar (2D)Three-Dimensional (3D) BCP provides rigid, linear exit vectors similar to a p-phenyl ring but introduces three-dimensionality ("Escape from Flatland").[2][7][13] This can be used to probe new regions of a binding pocket or to improve properties like solubility.
Permeability VariableOften Improved While seemingly counterintuitive for a less lipophilic moiety, the BCP replacement has been shown to improve passive permeability in some cases.[6][12][15] This may be due to a reduction in polar surface area or other complex factors.

Experimental Validation Workflows

To empirically validate the benefits of a phenyl-to-BCP switch for a specific chemical series, a set of standardized in vitro assays is essential.

Diagram: The Bioisosteric Validation Workflow

This diagram outlines the logical flow for comparing a parent phenyl compound with its BCP analog.

cluster_synthesis Synthesis cluster_physchem Physicochemical Profiling cluster_adme ADME Profiling cluster_bio Biological Profiling cluster_decision Decision Phenyl Parent Phenyl Compound Solubility Aqueous Solubility Assay (Kinetic/Thermodynamic) Phenyl->Solubility LogD LogD7.4 Assay (Shake-flask/Chromatographic) Phenyl->LogD MetStab Metabolic Stability Assay (Human Liver Microsomes) Phenyl->MetStab Potency Target Potency Assay (IC50 / Ki) Phenyl->Potency BCP BCP Analog Compound BCP->Solubility BCP->LogD BCP->MetStab BCP->Potency Decision Improved Profile? Solubility->Decision LogD->Decision MetStab->Decision Potency->Decision

Caption: Workflow for validating the phenyl-to-BCP bioisosteric replacement.

Protocol 1: Kinetic Aqueous Solubility Determination

Low aqueous solubility can terminate drug development projects.[9] This high-throughput kinetic assay provides a rapid assessment of how the BCP replacement impacts this critical property.[16][17]

Objective: To determine the kinetic solubility of the phenyl and BCP analogs in a phosphate-buffered saline (PBS) solution.

Methodology: Turbidimetric analysis.[9][17]

Materials:

  • Test compounds (Phenyl and BCP analogs) dissolved in DMSO (e.g., 10 mM stock).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • 96-well clear-bottom microplates.

  • Plate reader capable of measuring absorbance/turbidity.

Procedure:

  • Prepare Stock Solutions: Create 10 mM stock solutions of each test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solutions to create a range of concentrations.

  • Addition to Buffer: Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a larger volume of PBS pH 7.4 (e.g., 198 µL) in the final assay plate. This creates a range of final compound concentrations with a low, consistent percentage of DMSO (e.g., 1%).

  • Incubation: Shake the plate for 1-2 hours at room temperature to allow for precipitation to reach a pseudo-equilibrium.

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength where the compounds do not absorb (e.g., 620 nm).[17]

  • Data Analysis: Plot turbidity against compound concentration. The concentration at which significant precipitation occurs (a sharp increase in turbidity) is determined as the kinetic solubility.

Self-Validation:

  • Positive Control: Include a compound with known low solubility (e.g., Nicardipine) to validate the assay's ability to detect precipitation.[9]

  • Negative Control: Wells containing only PBS and the corresponding percentage of DMSO should show baseline turbidity.

Protocol 2: In Vitro Metabolic Stability Assay

This assay is the cornerstone for validating the hypothesis that the BCP core is more metabolically robust than the phenyl ring.[18] It measures the rate at which a compound is metabolized by liver enzymes.[19][20]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the phenyl and BCP analogs in human liver microsomes (HLM).

Methodology: Incubation with NADPH-supplemented HLM followed by LC-MS/MS quantification.[19][20][21]

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • Phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system (or NADPH stock solution).

  • Test compounds (1 µM final concentration).

  • Acetonitrile with an internal standard (for quenching).

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer.

  • Pre-incubation: Add the test compound (from a DMSO stock, ensuring final DMSO concentration is <0.5%) to the HLM/buffer mix and pre-incubate for 5-10 minutes at 37°C to allow temperature equilibration.

  • Initiation: Initiate the metabolic reaction by adding the NADPH solution. This is the T=0 time point.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a tube or well containing cold acetonitrile with an internal standard.[19][20]

  • Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line from linear regression equals the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k.

    • Calculate intrinsic clearance (Clint).

Self-Validation:

  • Positive Controls: Include compounds with known high and low metabolic clearance (e.g., Midazolam and Dextromethorphan) to ensure the microsomes are metabolically active and the assay is performing as expected.[19]

  • Negative Control: Run a parallel incubation for each compound without adding NADPH. The compound concentration should remain stable, confirming that any loss in the main experiment is due to NADPH-dependent metabolism.[21]

Impact on Biological Activity: A Critical Consideration

While improving physicochemical and ADME properties is a primary goal, the bioisosteric replacement must not abolish the compound's biological activity. The phenyl ring often engages in crucial π-π or cation-π interactions within a protein's binding site. Since the aliphatic BCP cannot replicate these electronic interactions, a loss of potency is a possible outcome.[4][5][7]

However, in cases where the phenyl ring primarily acts as a rigid spacer to correctly position other pharmacophoric elements, the BCP replacement can maintain or even enhance potency.[6] The unique exit vectors and 3D shape of BCP might allow for more optimal interactions with the target protein. Therefore, it is imperative to re-evaluate the BCP analog in a relevant target-binding or functional assay.

Diagram: When to Consider the Phenyl-to-BCP Switch

This decision-making diagram provides a logical framework for medicinal chemists.

Start Lead Compound with p-Phenyl Ring Problem ADME/PhysChem Liability Identified? Start->Problem Liabilities e.g., Poor Solubility, High Metabolic Clearance, High LogP Problem->Liabilities Pi_Interaction Is Phenyl Ring in a π-Stacking Interaction? Problem->Pi_Interaction Yes No_Issue No Obvious Liability. Proceed with Lead Op. Problem->No_Issue No Consider_BCP High Priority Candidate: Synthesize & Test BCP Analog Pi_Interaction->Consider_BCP No / Unsure High_Risk High Risk for Potency Loss. Consider other bioisosteres. Pi_Interaction->High_Risk Yes Spacer Phenyl acts as a rigid spacer Consider_BCP->Spacer

Caption: A decision framework for employing the BCP-for-phenyl replacement strategy.

Conclusion

The replacement of a p-phenyl ring with a bicyclo[1.1.1]pentane core is a powerful and validated strategy in modern medicinal chemistry for overcoming common ADME and physicochemical hurdles.[3][15] BCP consistently demonstrates the ability to enhance aqueous solubility and improve metabolic stability, addressing two of the most frequent failure points in drug development.[11][13][14] However, this is not a universal solution. The potential for loss of potency due to the removal of aromatic interactions is a significant risk that must be evaluated experimentally for each chemical series. By employing the systematic validation workflow outlined in this guide—comparing solubility, metabolic stability, and biological activity head-to-head—researchers can make informed, data-driven decisions, effectively leveraging the unique properties of BCP to design superior drug candidates.

References

  • Fang, Z., Xu, Q., Lu, X., Wan, N., & Yang, W.-L. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis. Available from: [Link]

  • Fang, Z., Xu, Q., & Yang, W. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Semantic Scholar. Available from: [Link]

  • Lasányi, D., Máth, D., & Tolnai, G. L. (2022). Synthesis and Use of Bicyclo[1.1.1]pentylaldehyde Building Blocks. Journal of Organic Chemistry. Available from: [Link]

  • Lasányi, D., Máth, D., & Tolnai, G. L. (2022). Synthesis and Use of Bicyclo[1.1.1]pentylaldehyde Building Blocks. ACS Publications. Available from: [Link]

  • Revie, R. I., Ragus, J. R., & Anderson, E. A. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available from: [Link]

  • Lasányi, D., Máth, D., & Tolnai, G. L. (2021). Synthesis and Use of Versatile [1.1.1]Bicyclopentylaldehyde Building Blocks. ChemRxiv. Available from: [Link]

  • Stuart, D. R., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. Available from: [Link]

  • Stuart, D. R., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. NIH. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Mercell. Available from: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available from: [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available from: [Link]

  • Creative Biolabs. Aqueous Solubility. Creative Biolabs. Available from: [Link]

  • Mortimore, M., et al. (2014). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC - NIH. Available from: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • Anderson, E. A., et al. (2024). Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. PubMed. Available from: [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available from: [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. Available from: [Link]

  • Ma, J., et al. Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Future Science. Available from: [Link]

  • Creative Bioarray. Microsomal Stability Assay. Creative Bioarray. Available from: [Link]

  • ResearchGate. (a) Replacement of a para‐substituted phenyl with BCP. (b) Examples of bioactive BCP amides. ResearchGate. Available from: [Link]

  • ResearchGate. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. ResearchGate. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2019). Difluoro-substituted bicyclo[1.1.1]pentanes as novel motifs for medicinal chemistry: design, synthesis and characterization. ChemRxiv. Available from: [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiles of BCP-Modified Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the pharmacokinetic (PK) profiles of therapeutic proteins that have undergone modification by circular permutation (CP), a sophisticated protein engineering technique. It is intended for researchers, scientists, and drug development professionals seeking to understand how this modification can overcome the inherent pharmacokinetic challenges of biologic drugs.

The Pharmacokinetic Hurdle in Biologic Drug Development

Therapeutic proteins, including monoclonal antibodies, enzymes, and growth factors, have revolutionized medicine due to their high specificity and potent biological activity.[1] However, their clinical utility is often hampered by suboptimal pharmacokinetic properties.[2][3] Unlike small-molecule drugs, biologics are macromolecules that face unique challenges in the body:

  • Rapid Clearance: Proteins with a molecular weight below the renal filtration threshold (approximately 67 kDa) are quickly cleared from circulation by the kidneys, leading to a short in-vivo half-life.[4]

  • Proteolytic Degradation: Native proteins are susceptible to degradation by proteases in the bloodstream and tissues. Their N- and C-termini are often flexible and exposed, making them primary targets for enzymatic cleavage.[5]

  • Immunogenicity: The administration of therapeutic proteins can trigger an immune response, leading to the formation of anti-drug antibodies (ADAs).[2][6] ADAs can neutralize the drug's activity and accelerate its clearance.[7]

These factors contribute to a short duration of action, necessitating frequent, high-dose administrations, which can decrease patient compliance and increase the risk of adverse effects.[4] Consequently, a primary goal in biologic drug development is to engineer molecules with improved PK profiles, particularly an extended half-life.[8]

The Engineering Solution: An Overview of Circular Permutation

Circular permutation (CP) is a powerful protein engineering technique that rearranges a protein's primary amino acid sequence without altering its overall three-dimensional structure.[5][9] In this process, the original N- and C-termini of the protein are joined together, often with a flexible peptide linker, while new termini are created at a different location within the protein's structure, typically in a surface-exposed loop region.[10][11]

This elegant rearrangement can profoundly enhance the protein's stability and, by extension, its pharmacokinetic profile. By repositioning the vulnerable termini to less accessible locations and creating a more constrained structure, CP can significantly reduce a protein's susceptibility to proteolytic degradation.[5][9] This enhanced stability is a key driver for improving in-vivo half-life.

cluster_0 Native Protein cluster_1 Circularly Permuted (CP) Protein Native N-terminus Seq A Seq B Seq C C-terminus Process Circular Permutation Engineering (Termini Ligation & New Cleavage) Native:s2->Process Original Termini CP New N-term Seq B Seq C Linker Seq A New C-term Process->CP:s2_new Relocated Termini

Caption: Conceptual diagram of Circular Permutation (CP).

Comparative Pharmacokinetic Profiles: Anticipated Impact of Circular Permutation

The primary advantage of applying circular permutation to a therapeutic protein is the anticipated improvement in its in-vivo stability, which directly translates to a more favorable pharmacokinetic profile. While specific data for a "BCP-modified" drug is not publicly available, the principles of protein engineering allow us to project the impact on key PK parameters.

The enhanced resistance to proteolysis and improved conformational stability achieved through CP are expected to lead to:

  • Increased Half-Life (t½): By resisting degradation, the protein remains in circulation for a longer period. The half-life is the time required for the drug concentration to decrease by half.[12]

  • Reduced Clearance (CL): Clearance is the volume of plasma cleared of the drug per unit of time. With lower susceptibility to elimination mechanisms like proteolysis, the overall clearance rate decreases.[12]

  • Potentially Altered Volume of Distribution (Vd): Vd relates the amount of drug in the body to its concentration in the plasma. While CP primarily affects stability, changes in protein conformation could subtly alter tissue distribution.

The table below provides a representative comparison of the expected changes in pharmacokinetic parameters for a hypothetical therapeutic protein before and after circular permutation.

Pharmacokinetic ParameterNative Protein (Representative)CP-Modified Protein (Anticipated)Rationale for Change
Terminal Half-Life (t½) 5 hours25 - 50 hoursIncreased resistance to proteolytic degradation reduces the rate of elimination.[5]
Clearance (CL) 10 mL/hr/kg1 - 2 mL/hr/kgSlower elimination from the central compartment due to enhanced stability.[13]
Volume of Distribution (Vd) 4 L3.5 - 4.5 LGenerally expected to be similar as the overall 3D structure is conserved, but minor changes are possible.[9]
Bioavailability (SC) 50%60 - 75%Improved stability at the subcutaneous injection site may reduce local degradation, leading to more complete absorption.[14]

Case Study: Pharmacokinetic Enhancement of an Engineered FGF21 Analogue

While a specific BCP-modified drug case study is not available, we can examine an analogous and well-documented example of protein engineering to achieve half-life extension. Fibroblast Growth Factor 21 (FGF21) is a promising metabolic regulator, but its native form has a very short half-life (~0.5–2 hours), making it unsuitable for chronic disease therapy.[15]

To overcome this, researchers have engineered FGF21 variants using strategies like Fc-fusion (fusing the protein to the Fc fragment of an antibody) and introducing novel glycosylation sites.[15] These modifications, much like the intended effect of circular permutation, dramatically improve stability and extend the pharmacokinetic profile.

A study on a glyco-engineered Fc-FGF21 variant demonstrated a profound improvement in its PK profile in rats following intravenous (IV) administration compared to the Fc-fused wild-type (WT) FGF21.[15]

Pharmacokinetic ParameterFc-WT FGF21 (Rat Model)Engineered Fc-FGF21[N171] (Rat Model)Fold Improvement
Terminal Half-Life (t½) ~5.2 hours~67.6 hours~13x
Clearance (CL) ~12.6 mL/hr/kg~2.1 mL/hr/kg~6x

Data adapted from Weng et al., 2018.[15]

This case study powerfully illustrates the core principle: targeted protein engineering, whether through Fc-fusion, glycosylation, or circular permutation, is a validated and highly effective strategy for transforming a therapeutic candidate with poor pharmacokinetics into a viable clinical asset with a significantly extended duration of action.

Experimental Protocol for In Vivo Pharmacokinetic Assessment

Determining the pharmacokinetic profile of a novel biologic, such as a CP-modified protein, is a critical step in preclinical development. The following is a standardized, step-by-step protocol for a single-dose PK study in a rodent model.

Workflow Diagram

cluster_0 Pre-Study Phase cluster_1 In-Life Phase cluster_2 Bioanalysis & Data Phase A 1. Animal Acclimation & Group Assignment B 2. Test Article Formulation (Native vs. CP-Modified) A->B C 3. Dose Administration (IV or SC) B->C D 4. Serial Blood Sampling (Defined Time Points) C->D E 5. Plasma Processing & Storage (-80°C) D->E F 6. Bioanalytical Method (e.g., ELISA, LC-MS/MS) E->F G 7. Quantify Drug Concentration in Plasma Samples F->G H 8. PK Parameter Calculation (Non-Compartmental Analysis) G->H

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Step-by-Step Methodology
  • Animal Model Selection and Acclimation:

    • Rationale: Rodent models (e.g., Sprague-Dawley rats or C57BL/6 mice) are commonly used for initial PK screening due to their well-characterized physiology and handling feasibility.

    • Protocol: Male rats (n=3-5 per group) are acclimated for at least 7 days. Animals are housed in a controlled environment with free access to food and water. Body weights are recorded before dosing.

  • Test Article Preparation and Dosing:

    • Rationale: The drug must be formulated in a biocompatible vehicle (e.g., phosphate-buffered saline) to ensure stability and accurate delivery. Both intravenous (IV) and subcutaneous (SC) routes are typically evaluated to determine absolute bioavailability.

    • Protocol: The native and CP-modified proteins are formulated to the target concentration (e.g., 1 mg/mL). A single dose (e.g., 2 mg/kg) is administered via tail vein injection (IV) or dorsal SC injection.

  • Blood Sample Collection:

    • Rationale: Serial blood sampling is required to accurately define the concentration-time curve. The time points are chosen to capture the distribution and elimination phases of the drug.

    • Protocol: Approximately 100-150 µL of blood is collected from each animal via the saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA). A typical sampling schedule for an expected long half-life drug would be: pre-dose, 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, 96 hr, and 168 hr post-dose.

  • Plasma Processing and Storage:

    • Rationale: Plasma is the matrix used for analysis. Immediate processing and freezing are crucial to prevent degradation of the therapeutic protein.

    • Protocol: Blood samples are centrifuged at 2,000 x g for 10 minutes at 4°C. The resulting plasma supernatant is transferred to labeled cryovials and stored at -80°C until analysis.

  • Bioanalytical Quantification:

    • Rationale: A validated, sensitive, and specific assay is required to accurately measure the concentration of the drug in plasma. Ligand-binding assays like ELISA are common for biologics, while LC-MS/MS offers high specificity.

    • Protocol: Plasma concentrations of the therapeutic protein are determined using a validated sandwich ELISA. A standard curve is prepared using known concentrations of the protein in control plasma to enable accurate quantification.

  • Pharmacokinetic Data Analysis:

    • Rationale: Non-compartmental analysis (NCA) is a standard method used to calculate key PK parameters directly from the plasma concentration-time data.

    • Protocol: Software such as Phoenix® WinNonlin® is used to perform NCA. Key parameters calculated include:

      • Cmax: Maximum observed concentration.

      • AUC: Area under the concentration-time curve.

      • t½: Terminal half-life.

      • CL: Total body clearance.

      • Vd: Volume of distribution.

Conclusion and Future Perspectives

The pharmacokinetic profile of a biologic drug is a critical determinant of its clinical success. Native therapeutic proteins often suffer from limitations such as rapid clearance and proteolytic degradation, which necessitate engineering solutions to extend their in-vivo half-life. Circular permutation represents a sophisticated and promising strategy to enhance protein stability, thereby directly improving pharmacokinetic properties.

As demonstrated by analogous half-life extension technologies, targeted modifications can yield dramatic, clinically meaningful improvements in drug exposure and duration of action. The continued application of advanced protein engineering techniques like circular permutation will be instrumental in developing the next generation of biologics with optimized dosing regimens, improved patient convenience, and enhanced therapeutic efficacy.

References

  • Design of stable circular permutants of the GroEL chaperone apical domain. PMC. Available at: [Link]

  • Influence of circular permutations on the structure and stability of a six-fold circular symmetric designer protein. PubMed. Available at: [Link]

  • Pharmacokinetic and pharmacodynamic considerations for the next generation protein therapeutics. PMC. Available at: [Link]

  • Influence of circular permutations on the structure and stability of a six-fold circular symmetric designer protein. ResearchGate. Available at: [Link]

  • Pharmacokinetic and pharmacodynamic considerations for the next generation protein therapeutics. PubMed. Available at: [Link]

  • Protein Engineering Strategies for Improved Pharmacokinetics. ResearchGate. Available at: [Link]

  • Circular permutation in proteins. Wikipedia. Available at: [Link]

  • Protein engineering using circular permutation – structure, function, stability, and applications. ResearchGate. Available at: [Link]

  • Guideline on the Clinical Investigation of the Pharmacokinetics of Therapeutic Proteins. European Medicines Agency. Available at: [Link]

  • Protein Engineering Strategies for Improved Pharmacokinetics. ORBi. Available at: [Link]

  • Characterizing the Pharmacokinetics and Biodistribution of Therapeutic Proteins: An Industry White Paper. PubMed. Available at: [Link]

  • Glyco-engineered long acting FGF21 variant with optimal pharmaceutical and pharmacokinetic properties to enable weekly to twice monthly subcutaneous dosing. ResearchGate. Available at: [Link]

  • Pharmacokinetics and toxicology of therapeutic proteins: Advances and challenges. PMC. Available at: [Link]

  • Pharmacokinetics & Pharmacodynamics of Therapeutic Proteins Part 1 of 5 with Dr. Bernd Meibohm. YouTube. Available at: [Link]

  • Advancements in the co-formulation of biologic therapeutics. PMC. Available at: [Link]

  • Circle Pharma Achieves Major Milestone with the Selection of a Clinical Development Candidate Directly Inhibiting Cyclins A and B. Business Wire. Available at: [Link]

  • A Dozen Years of Discovery: Insights into the Physiology and Pharmacology of FGF21. PMC. Available at: [Link]

  • Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. MDPI. Available at: [Link]

  • The Clinically Relevant Half Life in Pharmacokinetics & Pharmacodynamics. eScholarship.org. Available at: [Link]

  • Modulation of the Pharmacokinetics and Pharmacodynamics of Proteins by Polyethylene Glycol Conjugation. Chapman University Digital Commons. Available at: [Link]

  • Fibroblast Growth Factor 21: A Novel Metabolic Regulator. PMC. Available at: [Link]

  • Hepatic hormone FGF21 and its analogues in clinical trials. MedNexus. Available at: [Link]

  • Case studies addressing human pharmacokinetic uncertainty using a combination of pharmacokinetic simulation and alternative first in human paradigms. ResearchGate. Available at: [Link]

  • Pharmacokinetics and pharmacodynamics of PF-05231023, a novel long-acting FGF21 mimetic, in a first-in-human study. PubMed Central. Available at: [Link]

  • The biodistribution of therapeutic proteins: Mechanism, implications for pharmacokinetics, and methods of evaluation. PubMed. Available at: [Link]

  • Circularly permuted proteins. PubMed. Available at: [Link]

  • Elimination Half-Life of Drugs. NCBI Bookshelf. Available at: [Link]

  • Relevance of Half-Life in Drug Design. ResearchGate. Available at: [Link]

  • Clinical Pharmacology Packages of FDA-Approved Biologic License Applications in Oncology from 2015 to 2023. MDPI. Available at: [Link]

  • Half-life. Deranged Physiology. Available at: [Link]

  • Clinical Pharmacology Considerations for Novel Therapeutic Modalities. YouTube. Available at: [Link]

  • The comparability tales: A phase-appropriate roadmap for CGT drug product development. ASGCT. Available at: [Link]

  • Circularly Permuted Fluorescent Protein-Based Indicators: History, Principles, and Classification. PMC. Available at: [Link]

Sources

The Bicyclo[1.1.1]pentane Advantage: A Comparative Guide to the Efficacy of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is relentless. The strategic replacement of common structural motifs with bioisosteres that impart superior properties is a cornerstone of this endeavor. Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a powerful three-dimensional, saturated bioisostere for the ubiquitous para-substituted phenyl ring. This guide provides a comprehensive comparison of the efficacy of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol analogs in various biological assays, highlighting the profound impact of this structural modification on activity and drug-like properties.

The rationale for employing the BCP scaffold lies in its unique geometry. It mimics the linear projection of substituents from a para-substituted benzene ring while introducing a non-planar, sp³-rich core. This fundamental change can disrupt undesirable π-stacking interactions, often leading to significant improvements in aqueous solubility, metabolic stability, and membrane permeability, without compromising, and in some cases even enhancing, biological potency.[1][2][3] This guide will delve into specific case studies where the incorporation of a this compound or a similar BCP moiety has led to superior drug candidates.

Case Study 1: Enhancing Oral Bioavailability in a γ-Secretase Inhibitor for Alzheimer's Disease

The inhibition of γ-secretase is a key therapeutic strategy in the development of treatments for Alzheimer's disease. However, many potent inhibitors suffer from poor physicochemical properties, limiting their oral bioavailability. In a seminal study, researchers replaced a para-substituted fluorophenyl ring in the γ-secretase inhibitor BMS-708,163 with a bicyclo[1.1.1]pentane motif.[4] This modification resulted in a compound with equipotent enzymatic activity but with markedly improved biopharmaceutical properties.

Comparative Performance Data
Compoundγ-Secretase IC50 (nM)Aqueous Solubility (µg/mL)Passive Permeability (10⁻⁶ cm/s)Mouse Oral Bioavailability (%)
BMS-708,163 (Phenyl analog) 0.2<10.510
BCP Analog 0.2102.540

Data compiled from Stepan, A. F., et al. (2012).[4]

The data unequivocally demonstrates that the BCP analog, while maintaining the same high potency against γ-secretase, exhibits a 10-fold increase in aqueous solubility and a 5-fold improvement in passive permeability. These enhanced physicochemical properties translated to a remarkable 4-fold increase in oral bioavailability in a mouse model.[4] This case study serves as a compelling example of how the BCP moiety can be leveraged to overcome the "drug-like" property limitations of potent aromatic compounds.

Case Study 2: Mitigating Metabolic Liability in IDO1 Inhibitors for Cancer Immunotherapy

Indoleamine-2,3-dioxygenase 1 (IDO1) is a critical target in cancer immunotherapy. Potent inhibitors of IDO1 have been developed, but metabolic instability, particularly amide hydrolysis, can limit their therapeutic potential. In an effort to address this, a central phenyl ring in a potent IDO1 inhibitor was replaced with a bicyclo[1.1.1]pentane bioisostere.[5]

Comparative Performance Data
CompoundIDO1 IC50 (nM)Human Liver Microsomal Stability (% remaining after 60 min)Rat Oral Bioavailability (%)
Phenyl Analog 52015
BCP Analog (Compound 2) 108570

Data compiled from Yue, E. W., et al. (2017).[5]

The introduction of the BCP core effectively circumvented the amide hydrolysis issue, leading to a dramatic improvement in metabolic stability in human liver microsomes.[5] While there was a minimal twofold loss in potency, the overall pharmacokinetic profile was substantially enhanced, with a greater than 4.5-fold increase in oral bioavailability in rats. This highlights the utility of the BCP scaffold in designing metabolically robust drug candidates.[5]

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented, detailed protocols for the key biological assays are provided below.

MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation, which is crucial for evaluating the cytotoxic effects of potential anticancer agents.

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[6][7][8][9] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[10]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound analogs) and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[7]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Cell Seeding in 96-well Plate incubation1 Incubation (24h) cell_seeding->incubation1 add_compound Add Test Compounds incubation1->add_compound incubation2 Incubation (e.g., 48h) add_compound->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubation (2-4h) add_mtt->incubation3 solubilize Add Solubilizing Agent incubation3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate LpPLA2_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_analysis Data Analysis inhibitor_prep Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate inhibitor_prep->add_inhibitor enzyme_prep Prepare Lp-PLA2 Solution add_enzyme Add Enzyme & Incubate enzyme_prep->add_enzyme add_inhibitor->add_enzyme add_substrate Add Substrate add_enzyme->add_substrate kinetic_read Kinetic Absorbance Reading add_substrate->kinetic_read calc_rate Calculate Reaction Rates kinetic_read->calc_rate calc_ic50 Determine IC50 calc_rate->calc_ic50

Caption: Workflow of the in vitro Lp-PLA2 Inhibition Assay.

Conclusion

The strategic incorporation of the this compound moiety and related BCP structures represents a paradigm shift in modern drug design. The case studies presented herein provide compelling evidence that this non-classical bioisostere can significantly enhance the drug-like properties of potent compounds, leading to improved solubility, metabolic stability, and oral bioavailability, often while maintaining or even improving biological activity. As the synthetic accessibility of BCP building blocks continues to expand, the application of this versatile scaffold is poised to accelerate the discovery and development of the next generation of therapeutics.

References

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Sujanszky, S. J., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(7), 1836-1851. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Unknown. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Yue, E. W., et al. (2017). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1148-1153. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513-9524. Retrieved from [Link]

  • Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. Retrieved from [Link]

Sources

Beyond the Benzene: A Head-to-Head Comparison of Bicyclo[1.1.1]pentane (BCP) and Other Phenyl Ring Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the strategic replacement of the ubiquitous phenyl ring with bioisosteric motifs is a powerful tactic to overcome developability hurdles. While the phenyl group is a versatile scaffold, its planarity and lipophilicity can contribute to metabolic instability, poor solubility, and off-target effects.[1][2] This guide provides a head-to-head comparison of bicyclo[1.1.1]pentane (BCP) with other key phenyl ring bioisosteres, offering experimental data and detailed protocols to inform rational drug design.

The Rise of Saturated Scaffolds: Why Move Beyond the Phenyl Ring?

The "escape from flatland" in drug discovery is driven by the need to improve the physicochemical properties of drug candidates.[3] Saturated, three-dimensional scaffolds like BCP, bicyclo[2.2.2]octane (BCO), and cubane offer a compelling alternative to the planar phenyl ring.[4][5] These non-classical bioisosteres can mimic the geometry of a para-substituted phenyl ring while imparting distinct and often superior drug-like properties.[1][4] Key advantages frequently observed include:

  • Improved Solubility: The disruption of planarity and introduction of sp³-rich character generally leads to a significant increase in aqueous solubility.[2][3]

  • Enhanced Metabolic Stability: Saturated scaffolds are often less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.[2]

  • Reduced Non-Specific Binding: The decrease in lipophilicity and flat aromatic surface area can lead to lower non-specific binding to proteins and other biological macromolecules.[3]

  • Novel Exit Vectors: The three-dimensional nature of these scaffolds provides unique exit vectors for substituents, allowing for the exploration of new chemical space and optimization of target engagement.[2]

Head-to-Head Comparison: BCP vs. Other Phenyl Ring Bioisosteres

The choice of a phenyl ring bioisostere is a critical decision in the lead optimization process. Below is a comparative analysis of BCP, BCO, and cubane, highlighting their key physicochemical and pharmacokinetic properties.

Physicochemical and Geometric Properties
PropertyPhenyl AnalogueBicyclo[1.1.1]pentane (BCP) AnalogueBicyclo[2.2.2]octane (BCO) AnalogueCubane AnalogueKey Observations
Lipophilicity (cLogP) VariesGenerally LowerHigher than BCPLower than PhenylBCP is typically the least lipophilic of the saturated bioisosteres due to its lower carbon count.[4]
Aqueous Solubility Often LowSignificantly IncreasedModestly IncreasedIncreasedBCP consistently demonstrates a dramatic improvement in aqueous solubility compared to the parent phenyl and other bicycloalkyl mimics.[3][5]
Metabolic Stability (t½) Susceptible to OxidationGenerally IncreasedVariableVariableBCP analogues often exhibit significantly improved metabolic stability in human liver microsomes.[6]
Geometric Mimicry (Exit Vector Distance) ~2.8 Å~1.8 Å~2.6 Å~2.7 ÅBCO and cubane provide a closer geometric match to a para-substituted phenyl ring in terms of the distance between substituents, which can be crucial for maintaining on-target activity.[4][5]
Experimental Data: Case Studies

The following tables present experimental data from published studies, illustrating the real-world impact of replacing a phenyl ring with BCP or other bioisosteres in specific molecular contexts.

Case Study 1: γ-Secretase Inhibitors [5]

CompoundAqueous Solubility (µg/mL)
Phenyl Analogue<0.1
BCP Analogue3.5
BCO Analogue<0.1

This study highlights the significant improvement in solubility imparted by the BCP moiety compared to both the parent phenyl and the larger BCO mimic.

Case Study 2: Antimalarial Agents [7]

CompoundIn Vitro Potency (IC50, nM)Metabolic Stability (Human Liver Microsomes, t½, min)
Phenyl Analogue10030
BCP Analogue110>120
Cubane Analogue5015

In this series, the BCP analogue maintained potency while significantly improving metabolic stability. The cubane analogue showed increased potency but was less metabolically stable.

Experimental Protocols for Comparative Evaluation

To ensure reproducible and accurate interpretation of comparative data, detailed and standardized experimental protocols are essential.

Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.[8][9]

Methodology:

Microsomal_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock (e.g., 10 mM in DMSO) mix Mix Compound, Microsomes, and Buffer prep_compound->mix prep_microsomes Prepare Microsomal Suspension (e.g., 0.5 mg/mL in buffer) prep_microsomes->mix prep_cofactor Prepare NADPH Regenerating System preincubate Pre-incubate at 37°C mix->preincubate start_reaction Initiate Reaction with NADPH preincubate->start_reaction time_points Aliquots taken at 0, 5, 15, 30, 45 min start_reaction->time_points terminate Terminate Reaction (e.g., with cold acetonitrile) time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and Intrinsic Clearance analyze->calculate Solubility_Assay cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Start with DMSO stock solution k_add Add to aqueous buffer k_start->k_add k_shake Shake for a short period (e.g., 2 hours) k_add->k_shake k_filter Filter to remove precipitate k_shake->k_filter k_quantify Quantify concentration in filtrate (UV-Vis or LC-MS) k_filter->k_quantify t_start Start with solid compound (powder) t_add Add to aqueous buffer t_start->t_add t_shake Shake until equilibrium is reached (e.g., 24 hours) t_add->t_shake t_filter Filter to remove undissolved solid t_shake->t_filter t_quantify Quantify concentration in filtrate (UV-Vis or LC-MS) t_filter->t_quantify

Kinetic vs. Thermodynamic Solubility Assay

Step-by-Step Protocol (Shake-Flask Method): [10]

  • Preparation:

    • Kinetic Solubility: Start with a high-concentration stock solution of the compound in DMSO. [11] * Thermodynamic Solubility: Start with the solid (crystalline or amorphous) form of the compound. [10] * Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation:

    • Add the compound (either from DMSO stock for kinetic or as a solid for thermodynamic) to the aqueous buffer in a vial.

    • Shake the mixture at a constant temperature (e.g., 25°C or 37°C).

    • Incubation times vary: typically 1-2 hours for kinetic solubility and 24-48 hours for thermodynamic solubility to ensure equilibrium is reached. [11][10]

  • Sample Processing:

    • After incubation, separate the undissolved compound from the saturated solution by filtration or centrifugation.

  • Analysis:

    • Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).

    • Construct a calibration curve to accurately quantify the solubility.

Conclusion

The replacement of a phenyl ring with a saturated bioisostere like BCP is a validated strategy for improving the drug-like properties of a lead compound. While BCP often provides the most significant improvements in solubility and metabolic stability, other bioisosteres like BCO and cubane may be more suitable when precise geometric mimicry of the phenyl ring is required to maintain biological activity. The experimental protocols provided in this guide offer a framework for the systematic and comparative evaluation of these important scaffolds, enabling researchers to make data-driven decisions in the pursuit of safer and more effective medicines.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Ratni, H., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry.
  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Briard, E., et al. (2020). Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres.
  • aichat.physics.ucla.edu. (n.d.). Dot Language Graphviz. Retrieved from [Link]

  • Tse, E. G., et al. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. Journal of Medicinal Chemistry.
  • Bergström, C. A., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies.
  • Wikipedia. (n.d.). DOT (graph description language). Retrieved from [Link]

  • YouTube. (2023). Graphviz workflow 1. Retrieved from [Link]

  • Fang, Z., et al. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis.
  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • Kavirajan, N. (2017). DOT language — Beginner. (Graph description language). Medium. Retrieved from [Link]

  • Grokipedia. (n.d.). DOT (graph description language). Retrieved from [Link]

  • ResearchGate. (n.d.). Additional series of p-Ph, BCP, and CUB analogues. Retrieved from [Link]

  • Graphviz. (n.d.). Graphviz. Retrieved from [Link]

  • YouTube. (2021). Graphviz tutorial. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol (4-BCP-phenol). As a modern bioisostere for para-substituted phenols, 4-BCP-phenol is increasingly utilized by researchers in drug development to enhance the physicochemical properties of lead compounds, such as metabolic stability and solubility.[1][2] While the bicyclo[1.1.1]pentane (BCP) moiety is designed to reduce the in-vivo oxidative toxicity associated with traditional phenyl groups, the presence of the phenol functional group dictates that this compound must be handled and disposed of with the stringent precautions appropriate for a hazardous chemical.[2][3]

This document moves beyond a simple checklist, offering a procedural framework grounded in chemical causality to ensure the safety of laboratory personnel and environmental compliance.

Hazard Profile and Risk Assessment: Understanding the "Why"

The disposal protocol for 4-BCP-phenol is dictated by the inherent hazards of its phenol functional group. Phenols are highly corrosive, can be rapidly absorbed through the skin, and pose significant systemic health risks, including damage to the central nervous system, liver, and kidneys.[4][5] The initial contact may even have an anesthetic effect, giving a false sense of safety before severe burns develop.[5][6]

Therefore, all waste streams containing 4-BCP-phenol, regardless of concentration, must be treated as hazardous chemical waste. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its primary hazards.[7]

Table 1: GHS Hazard Classification for this compound[7]
Hazard ClassHazard StatementSignal Word & Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation (Category 1)H318: Causes serious eye damageDanger
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationWarning

Pre-Disposal Planning: Engineering Controls & Personal Protective Equipment (PPE)

Before generating any waste, establishing a safe handling environment is critical. The high toxicity and corrosive nature of phenols necessitate robust protective measures.

  • Engineering Controls : All handling of 4-BCP-phenol, including weighing solids and preparing solutions, must be conducted within a certified chemical fume hood.[4][6][8] This is non-negotiable and serves to mitigate the risk of inhaling irritating vapors or aerosols.

  • Personal Protective Equipment (PPE) : A standard lab coat, closed-toe shoes, and safety glasses are mandatory.[6] However, due to the specific hazards of phenols, enhanced protection is required:

    • Eye Protection : Chemical splash goggles are required. If there is a significant risk of splashing, a full face shield must be worn over the goggles.[4][9]

    • Hand Protection : Phenols can penetrate standard nitrile gloves. For incidental contact with dilute solutions, double-gloving with exam-style nitrile gloves is a minimum requirement.[4] For handling concentrated solutions or for prolonged tasks, wearing utility-grade neoprene or butyl rubber gloves over an inner nitrile glove is the authoritative recommendation.[4][10] Gloves must be changed immediately upon any suspected contact.[9][11]

    • Body Protection : A lab coat is standard, but if a splash is likely, a chemically resistant apron (neoprene or butyl rubber) should be worn over the lab coat.[4][9]

Step-by-Step Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the cornerstone of safe and compliant chemical waste disposal. Never dispose of 4-BCP-phenol or its contaminated materials down the sink or in the regular trash.[8][12]

Step 1: Identify and Segregate Waste Streams Isolate waste into three distinct categories:

  • Liquid Waste : Unused solutions, reaction mixtures, and solvent rinses containing 4-BCP-phenol.

  • Solid Waste : Unused or expired pure 4-BCP-phenol, and residues from spill cleanup.

  • Contaminated Labware : Disposable items with trace contamination, such as pipette tips, centrifuge tubes, gloves, and bench paper.[4][8]

Step 2: Contain Liquid Waste

  • Collect all liquid waste in a dedicated, chemically compatible (e.g., glass or polyethylene) hazardous waste container.

  • The container must have a screw-top cap and be kept closed at all times except when actively adding waste.[9]

  • Ensure the container is stored in secondary containment to prevent spills.[9]

  • Do not mix 4-BCP-phenol waste with incompatible chemicals, particularly strong oxidizing agents (like nitric acid) or strong bases.[5]

Step 3: Contain Solid Waste

  • Collect solid 4-BCP-phenol waste in a clearly labeled, sealable container. A wide-mouth plastic or glass jar with a screw-top lid is ideal.

  • For spill cleanup, use an inert absorbent material (e.g., sand or vermiculite), scoop the material into a container, and seal it for disposal. Do not use combustible materials like paper towels to absorb large spills.[12]

Step 4: Contain Contaminated Labware

  • Collect all trace-contaminated items in a dedicated, sealable container that is clearly marked.[8]

  • This can be a puncture-proof container, a sturdy cardboard box lined with a durable plastic bag, or a designated plastic tub with a lid.[4]

  • This segregation prevents accidental contact by personnel and ensures the waste is handled appropriately by disposal technicians.

Waste Container Management and Final Disposal

Labeling: Every waste container must be affixed with a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[8] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An accurate list of all contents, including solvents.

  • The associated hazards (e.g., Toxic, Corrosive).

Storage and Pickup:

  • Store sealed and labeled waste containers in a designated satellite accumulation area (SAA) or your lab's main hazardous waste collection point.

  • This area should be secure, away from general lab traffic, and provide secondary containment.[9]

  • Once a container is 90% full, or if you are finished generating that waste stream, contact your institution's EHS office (e.g., EHS-HMM at University of Michigan, (734) 763-4568) to request a waste pickup.[8][9] Do not handle the final transport and disposal yourself; this must be done by trained professionals in accordance with EPA and local regulations.[6][12]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for managing 4-BCP-phenol waste from generation to final hand-off.

G Disposal Workflow for 4-(BCP)phenol Waste start Waste Generation (In Fume Hood with PPE) decision Identify Waste Type start->decision liquid Liquid Waste (Solutions, Rinses) decision->liquid Liquid solid Solid Waste (Pure Compound, Spills) decision->solid Solid labware Contaminated Labware (Gloves, Pipettes, Tubes) decision->labware Labware contain_liquid Collect in sealed, compatible waste solvent container. liquid->contain_liquid contain_solid Collect in sealed, wide-mouth container. solid->contain_solid contain_labware Collect in lined, sealed box or puncture-proof container. labware->contain_labware label Affix Hazardous Waste Label (Full Name, Hazards, Contents) contain_liquid->label contain_solid->label contain_labware->label store Store container closed in secondary containment within a designated Satellite Accumulation Area. label->store end Contact EHS for Pickup store->end

Caption: Decision workflow for segregating and disposing of 4-(BCP)phenol waste.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122235351, this compound. PubChem. [Link]

  • Chemspace. (2018). Bicyclo[1.1.1]pentane derivatives. Chemspace. [Link]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Yale University. [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Phenol. NJ.gov. [Link]

  • U.S. Environmental Protection Agency. (1999). Phenol Hazard Summary. EPA. [Link]

  • University of Tennessee Health Science Center Research Safety Affairs. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal. UTHSC. [Link]

  • Igor V. Alabugin, et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • Monash University Health Safety & Wellbeing. (2023). Phenol - OHS Information Sheet. Monash University. [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. ESSR. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Phenol. Princeton EHS. [Link]

  • University of California, Berkeley Office of Environment, Health & Safety. (n.d.). Phenol. UC Berkeley EHS. [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Phenol-chloroform extractions. Stanford EHS. [Link]

Sources

Mastering the Safe Handling of 4-(Bicyclo[1.1.1]pentan-1-yl)phenol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development, the novel bioisostere 4-(Bicyclo[1.1.1]pentan-1-yl)phenol represents a significant tool in medicinal chemistry. Its unique three-dimensional scaffold offers a promising alternative to traditional planar structures. However, with innovation comes the responsibility of ensuring the highest safety standards in the laboratory. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE), operational protocols, and proper disposal, ensuring both scientific integrity and personal safety.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage (Category 1): Causes serious eye damage.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

This hazard profile dictates a stringent set of precautions to mitigate exposure risks. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent contact with this compound. The following table summarizes the required PPE, with detailed explanations below.

Body PartRequired PPERationale
Eyes/Face Chemical splash goggles and a face shieldProtects against splashes that can cause serious, irreversible eye damage.
Hands Double-layered nitrile gloves or neoprene/butyl rubber glovesProvides a robust barrier against a skin irritant. The choice depends on the concentration and duration of handling.
Body Fully buttoned laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use within a certified chemical fume hoodPrevents inhalation of airborne particles or vapors that can cause respiratory tract irritation.
Eye and Face Protection: An Impenetrable Shield

Given the classification of "Serious Eye Damage," standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory[2][3][4][5][6]. For procedures with a higher risk of splashing, such as transferring solutions or working with larger quantities, a face shield must be worn in conjunction with goggles to protect the entire face[2][7].

Hand Protection: Selecting the Right Barrier

The choice of gloves is critical when handling a known skin irritant[8][9][10][11]. For incidental contact with dilute solutions, double-layered nitrile gloves are recommended. It is crucial to change gloves immediately if contamination is suspected. For handling the solid compound or concentrated solutions, more robust gloves such as neoprene or butyl rubber should be worn. Always inspect gloves for any signs of degradation or punctures before use.

Body and Respiratory Protection: A Controlled Environment

A fully buttoned laboratory coat must be worn at all times to protect against accidental spills[7][11]. All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood [12]. This engineering control is the primary defense against respiratory exposure and is non-negotiable[13][14][15][16][17].

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling minimizes the risk of exposure. The following workflow outlines the key steps from preparation to cleanup.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh Solid in Fume Hood prep_materials->handling_weigh handling_dissolve Prepare Solution in Fume Hood handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Area handling_dissolve->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe

Caption: Step-by-step workflow for the safe handling of this compound.

Emergency Procedures: Immediate and Effective Response

In the event of an accidental exposure, a swift and correct response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[12][18][19]. Seek immediate medical attention. A safety shower should be used for large exposures.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an emergency eyewash station, holding the eyelids open[12][18][19]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately[12][18]. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting[12]. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Chemical Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility. As this compound is a non-halogenated organic compound , its waste must be segregated accordingly[20][21][22][23].

  • Solid Waste: Collect any solid waste, including contaminated weighing paper, in a clearly labeled, sealed container designated for "Non-Halogenated Solid Chemical Waste."

  • Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled container for "Non-Halogenated Liquid Chemical Waste."

  • Contaminated Materials: Disposable items such as gloves, pipette tips, and paper towels that come into contact with the chemical should be placed in a sealed bag and disposed of in the appropriate solid waste stream.

  • General Guidelines:

    • Never dispose of this chemical down the drain[24].

    • Ensure all waste containers are clearly labeled with the full chemical name and an indication of the hazards[20][22].

    • Keep waste containers closed when not in use.

    • Follow all institutional and local regulations for hazardous waste disposal.

By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the potential of this compound in the advancement of drug discovery.

References

  • Princeton University Environmental Health & Safety. (n.d.). Phenol. Retrieved from [Link]

  • Monash University Health Safety & Wellbeing. (2023, June). Phenol - OHS Information Sheet. Retrieved from [Link]

  • GOV.UK. (n.d.). Phenol: incident management. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Ohio State University Extension. (2018, May 25). Chemical Skin Irritants for Trainers and Supervisors. Ohioline. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • SafeVision. (2022, August 5). Common Workplace Eye Hazards & How To Avoid Them. Retrieved from [Link]

  • CoAction Specialty. (n.d.). Safety Glasses Protect Against Eye Hazards. Retrieved from [Link]

  • OSHA Training School. (2024, June 30). Workplace Eye and Face Protection: Hazards and Safety Gear. Retrieved from [Link]

  • Eclipse Optics. (2024, July 23). Safety Glasses: Your Eyes Deserve Protection. Retrieved from [Link]

  • American Academy of Ophthalmology. (2026, January 15). Safety Glasses: How to Prevent Blinding Eye Injuries. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). What PPE is recommended for chemical hazards?. Retrieved from [Link]

  • Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • European Union. (n.d.). Skin irritants. Samancta. Retrieved from [Link]

  • The Ohio State University Department of Chemistry and Biochemistry. (n.d.). Respiratory Protection. Retrieved from [Link]

  • DermNet. (n.d.). Personal protective equipment. Retrieved from [Link]

  • New York City Department of Health and Mental Hygiene. (n.d.). General Respiratory Protection Guidance for Employers and Workers. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. Retrieved from [Link]

  • OSHA Safety Manuals. (2022, October 31). OSHA Respiratory Protection Standards for hazmat workers. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Respiratory Protection - Overview. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Non-Halogenated Solvents in Laboratories. Retrieved from [Link]

  • ChemSafetyPro.COM. (2016, January 6). GHS Hazard Class and Hazard Category. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bicyclo[1.1.1]pentan-1-yl)phenol
Reactant of Route 2
Reactant of Route 2
4-(Bicyclo[1.1.1]pentan-1-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.